molecular formula C20H31NO5 B612844 Z-Thr(tBu)-OtBu CAS No. 14437-51-5

Z-Thr(tBu)-OtBu

Cat. No.: B612844
CAS No.: 14437-51-5
M. Wt: 365.6
InChI Key: ZEMPPUAPDWWJPV-ZBFHGGJFSA-N
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Description

Z-Thr(tBu)-OtBu (CAS 14437-51-5) is a chemically modified, side-chain and backbone protected derivative of L-threonine. This compound is a critical building block (or synthon) in solid-phase and solution-phase peptide synthesis . The structure features a benzyloxycarbonyl (Z or Cbz) group protecting the amino terminus and a tert-butyl (tBu) group protecting the carboxylic acid, forming the ester OtBu . Simultaneously, the side-chain hydroxyl group of threonine is also protected by a tert-butyl group, making it a fully orthogonal protected amino acid ideal for complex, multi-step synthetic strategies. This high level of protection prevents unwanted side reactions during the coupling and deprotection cycles of peptide assembly, ensuring the correct sequence is built. Its primary research application is the synthesis of complex peptide sequences, such as the hormone Human-secretin, where it is incorporated as a protected fragment to ensure correct structure and function . As a key intermediate, it is supplied with a typical purity of ≥99% . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this compound with care and refer to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5/c1-14(25-19(2,3)4)16(17(22)26-20(5,6)7)21-18(23)24-13-15-11-9-8-10-12-15/h8-12,14,16H,13H2,1-7H3,(H,21,23)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPPUAPDWWJPV-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Z-Thr(tBu)-OtBu: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Trifunctional Protection in Peptide Chemistry

In the intricate discipline of peptide synthesis, the ultimate success of assembling a complex polypeptide chain hinges on a meticulously planned protecting group strategy. The goal is not merely to build a sequence but to do so with surgical precision, preventing the myriad of side reactions that can derail a synthesis, leading to impure products and diminished yields. For trifunctional amino acids like L-Threonine, with its reactive α-amino, α-carboxyl, and side-chain hydroxyl groups, a robust and orthogonal protection scheme is paramount.

This guide provides an in-depth exploration of N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester, commonly abbreviated as Z-Thr(tBu)-OtBu. This derivative represents a powerful tool for researchers and drug development professionals, offering a trifunctional protection strategy that provides stability, prevents common side reactions, and allows for controlled, sequential deprotection. Herein, we will dissect its chemical architecture, delineate its physicochemical properties, and provide field-proven protocols for its synthesis and application, grounding our discussion in the fundamental principles of peptide chemistry to empower scientists in their pursuit of novel therapeutics and research tools.

Molecular Architecture and Physicochemical Profile of Z-Thr(tBu)-OtBu

Z-Thr(tBu)-OtBu is a derivative of the amino acid L-threonine where all three reactive functional groups are masked with carefully selected protecting groups. This strategic protection is the key to its utility in controlled peptide synthesis.[1]

  • N-terminus Protection (Z-group): The α-amino group is protected by the Benzyloxycarbonyl (Z or Cbz) group. The Z-group is renowned for its stability under a wide range of conditions, including the acidic and basic treatments used for other protecting groups, yet it can be selectively removed under mild, non-acidic conditions via catalytic hydrogenation.[2] This resistance to racemization during activation makes it a classic and reliable choice in peptide chemistry.

  • Side-Chain Protection (tBu-group): The secondary hydroxyl group on the threonine side chain is protected as a tert-butyl (tBu) ether. This is critical to prevent undesired acylation or other side reactions at the hydroxyl group during peptide coupling steps. The tBu group is stable to the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions used to remove the Z-group.[3]

  • C-terminus Protection (OtBu-group): The carboxylic acid is protected as a tert-butyl (OtBu) ester. This ester prevents the carboxylate from participating in unwanted reactions and allows the molecule to be used as a coupling partner in solution-phase synthesis.

The synergy of these three protecting groups provides an orthogonal system, where each group can be removed under specific conditions without affecting the others, granting the synthetic chemist precise control over the peptide elongation process.[2][3]

Chemical Structure Diagram

Caption: Chemical Structure of Z-Thr(tBu)-OtBu.

Quantitative Data Summary
PropertyValueReference
Full Chemical Name N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester[1]
Synonyms Z-Thr(tBu)-OtBu, CBZ-Thr(tBu)-OtBu[1]
CAS Number 14437-51-5[1][4]
Molecular Formula C₂₀H₃₁NO₅[4]
Molecular Weight 365.46 g/mol [4]
Predicted Boiling Point 472.2 ± 45.0 °C[1]
Predicted Density 1.064 ± 0.06 g/cm³[1]
Appearance Data not widely published; expected to be a solid or oil.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). Poorly soluble in water.[5][6]
Optical Rotation Specific data not widely published. The L-configuration indicates it is optically active.

Synthesis of Z-Thr(tBu)-OtBu: A Conceptual Protocol

While a specific, detailed protocol for the direct synthesis of Z-Thr(tBu)-OtBu is not extensively published in peer-reviewed literature, its synthesis can be logically inferred from the preparation of its precursors, such as Z-Thr(tBu)-OH and Z-Thr(tBu)-OMe.[7][8] The general strategy involves the sequential protection of L-Threonine. A plausible synthetic route would start with the N-protection of L-threonine with a Z-group, followed by the protection of the side-chain hydroxyl and C-terminal carboxyl groups with tert-butyl groups.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Side-Chain & C-Terminus Protection L_Threonine L-Threonine Z_Thr_OH Z-Thr-OH L_Threonine->Z_Thr_OH Benzyl Chloroformate (Z-Cl), Base Z_Thr_tBu_OtBu Z-Thr(tBu)-OtBu Z_Thr_OH->Z_Thr_tBu_OtBu Isobutene, Acid Catalyst (e.g., H₂SO₄)

Caption: Conceptual workflow for the synthesis of Z-Thr(tBu)-OtBu.

Expert Insight: The protection of both the hydroxyl and carboxyl groups can often be achieved simultaneously using isobutene under strong acid catalysis.[8] This is an efficient method, though it requires careful control of reaction conditions to prevent side reactions. An alternative would be a two-step process involving esterification of the carboxyl group first, followed by etherification of the hydroxyl group.

Application in Solution-Phase Peptide Synthesis: A Step-by-Step Protocol

Z-Thr(tBu)-OtBu is particularly well-suited for solution-phase peptide synthesis where discrete, well-characterized intermediates are desired. The following protocol details the coupling of Z-Thr(tBu)-OtBu to an amino acid ester, a fundamental step in peptide chain elongation.

Example Coupling: Synthesis of Z-Thr(tBu)-Gly-OMe

Objective: To form a dipeptide by coupling Z-Thr(tBu)-OtBu (as the N-terminal residue) with Glycine methyl ester (as the C-terminal residue). Note: For this specific example, we would use Z-Thr(tBu)-OH as the starting material, as the free carboxyl group is required for activation. The OtBu protection on the target molecule is intended for when this threonine derivative is not at the C-terminus of a fragment.

Materials & Reagents:

  • Z-Thr(tBu)-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation of the Amine Component:

    • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes at room temperature.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Z-Thr(tBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to form the active HOBt ester. The formation of the active ester is crucial to prevent racemization and improve coupling efficiency.[9]

  • Coupling Reaction:

    • To the activated Z-Thr(tBu)-OH solution, add the prepared free amine solution of H-Gly-OMe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Each wash removes unreacted reagents and byproducts. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted Z-Thr(tBu)-OH and HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure Z-Thr(tBu)-Gly-OMe.

The Orthogonal Deprotection Strategy: Sequential Unmasking of Functionality

The true power of Z-Thr(tBu)-OtBu lies in the orthogonal nature of its protecting groups. This allows for the selective deprotection of one functional group while the others remain intact, enabling complex synthetic transformations such as chain elongation at the N-terminus, modification of the C-terminus, or coupling through the side chain (after deprotection).[2][10]

Deprotection Workflow Diagram

Deprotection_Workflow cluster_Z Z-Group Removal cluster_tBu_OtBu tBu & OtBu Removal Start Peptide-Z-Thr(tBu)-OtBu Deprotect_Z H₂, Pd/C (Catalytic Hydrogenation) Start->Deprotect_Z Selective N-Terminus Deprotection Deprotect_tBu Trifluoroacetic Acid (TFA) + Scavengers (e.g., H₂O, TIS) Start->Deprotect_tBu Selective Side-Chain & C-Terminus Deprotection (Global Deprotection) Product_Z Peptide-H-Thr(tBu)-OtBu Deprotect_Z->Product_Z Product_tBu Peptide-Z-Thr(OH)-OH Deprotect_tBu->Product_tBu

Caption: Orthogonal deprotection pathways for a peptide containing a Z-Thr(tBu)-OtBu residue.

Protocol 1: Selective Deprotection of the Z-Group via Catalytic Hydrogenation

Causality: This method is highly selective for the Z-group (and other benzyl-type protecting groups). The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine and toluene as a byproduct. This process occurs under neutral conditions and does not affect the acid-labile tBu and OtBu groups.[2]

Materials & Reagents:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source or a hydrogen donor like formic acid for transfer hydrogenation.[11]

Procedure:

  • Dissolve the Z-protected peptide in MeOH (approx. 0.1 M).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (via a balloon or at a specified pressure).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with additional MeOH.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Protocol 2: Global Deprotection of tBu and OtBu Groups via Acidolysis

Causality: The tert-butyl ether and ester are highly susceptible to cleavage by strong acids like Trifluoroacetic Acid (TFA). The mechanism involves the protonation of the ether or ester oxygen, followed by the departure of the stable tert-butyl cation.[12] This cation is a reactive electrophile that can alkylate nucleophilic residues in the peptide (e.g., Trp, Met, Cys). Therefore, "scavengers" are added to the cleavage cocktail to trap these cations and prevent side reactions.[12]

Materials & Reagents:

  • tBu/OtBu-protected peptide

  • Trifluoroacetic Acid (TFA), reagent grade

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the protected peptide in a round-bottom flask.

  • Prepare the cleavage cocktail. A standard, effective mixture for most peptides is 95% TFA / 2.5% Water / 2.5% TIS .[13] Water acts as a scavenger for some carbocations, while TIS is a very effective reducing agent and scavenger for the tert-butyl cation.

  • Add the cleavage cocktail to the peptide (typically 10 mL per gram of peptide).

  • Stir the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the specific peptide sequence.

  • After the reaction is complete, precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approx. 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with more cold diethyl ether to remove residual TFA and scavengers.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Conclusion and Future Perspectives

Z-Thr(tBu)-OtBu stands as a testament to the power of strategic chemical design in the field of peptide synthesis. Its trifunctional, orthogonal protecting group scheme provides chemists with the flexibility and control required to construct complex and sensitive peptide targets. By understanding the distinct chemical properties of the Z, tBu, and OtBu groups, and by employing the validated protocols for their coupling and selective removal, researchers can confidently incorporate this valuable building block into their synthetic strategies. As the demand for sophisticated peptide-based therapeutics continues to grow, the principles embodied by Z-Thr(tBu)-OtBu will remain central to the advancement of drug discovery and development.

References

  • In-Depth Technical Guide: Z-Thr(tBu)-OtBu - Benchchem.
  • CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI. Available at: [Link]

  • An effective organic solvent system for the dissolution of amino acids - PubMed. Available at: [Link]

  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source - Chemical Methodologies. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Regiocontrol of the palladium-catalyzed tin hydride addition to Z-enynols: remarkable Z-directing effects - PubMed. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • H-THR(TBU)-OTBU Nine Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Diboron-mediated palladium-catalyzed asymmetric transfer hydrogenation using the proton of alcohols as hydrogen source. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at: [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. Available at: [Link]

  • Atomic Scale Engineering of Multivalence‐State Palladium Photocatalyst for Transfer Hydrogenation with Water as a Proton Source - ResearchGate. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Available at: [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC. Available at: [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace - The University of Queensland. Available at: [Link]

  • Advancing sustainable peptide synthesis - Green Chemistry. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Amino Acid solubility question : r/chemhelp - Reddit. Available at: [Link]

  • Diboron-mediated palladium-catalyzed asymmetric transfer hydrogenation using the proton of alcohols as hydrogen source. Available at: [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. Available at: [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. Available at: [Link]

  • Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Available at: [Link]

Sources

Molecular weight and formula of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Orthogonal Utility in Peptide Fragment Condensation

Executive Summary

Z-Thr(tBu)-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) represents a specialized, fully protected amino acid derivative critical for solution-phase peptide synthesis and convergent fragment condensation . Unlike standard Fmoc-based solid-phase synthesis (SPPS) building blocks, this molecule utilizes the Z (Cbz) group for N-terminal protection, which is orthogonal to the acid-labile tert-butyl (tBu) groups on the side chain and C-terminus.

This guide details the physicochemical properties, synthetic logic, and handling protocols for Z-Thr(tBu)-OtBu, focusing on its role in synthesizing complex peptide therapeutics where standard stepwise elongation fails.

Part 1: Physicochemical Characterization

The precise characterization of Z-Thr(tBu)-OtBu is essential for calculating stoichiometry in coupling reactions and validating intermediate purity.

Core Specifications
ParameterSpecificationNotes
Chemical Name Z-Thr(tBu)-OtBuFull: N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester
Molecular Formula C₂₀H₃₁NO₅ Confirmed by elemental analysis logic (see below).[1]
Molecular Weight 365.47 g/mol Monoisotopic mass: ~365.22 Da.
CAS Number 14437-51-5 Note: Often synthesized in-situ or listed as an intermediate.
Physical State Viscous Oil / Low-melting SolidLipophilic nature prevents easy crystallization compared to free acids.
Solubility High: DCM, EtOAc, THF, MeOHLow: Water, Hexanes (moderate).
Chirality L-Configuration (2S, 3R)Essential for bioactive peptide synthesis.
Structural Analysis (DOT Visualization)

The following diagram illustrates the structural segmentation of the molecule, highlighting the protecting groups that define its reactivity.

Structure Figure 1: Structural Segmentation of Z-Thr(tBu)-OtBu Z_Group Z-Group (Cbz) (Acid Stable / H2 Labile) Core Threonine Core (C4H7NO2) Z_Group->Core  N-Protection   Side_Chain Side Chain: O-tBu (Acid Labile) Core->Side_Chain  Beta-Carbon   C_Term C-Term: OtBu Ester (Acid Labile) Core->C_Term  Alpha-Carbon  

Spectroscopic Validation (Expert Insight)

As a Senior Scientist, relying solely on MS is insufficient. 1H-NMR provides the definitive fingerprint for this molecule.

  • The "Double tBu" Signature: You must observe two distinct singlets in the high-field region.

    • 
       ppm (9H, s): OtBu ester  (C-terminus).
      
    • 
       ppm (9H, s): O-tBu ether  (Side chain).
      
  • The Z-Group:

    • 
       ppm (5H, m): Aromatic protons.
      
    • 
       ppm (2H, s): Benzylic methylene (
      
      
      
      ).
  • Threonine Core:

    • 
       ppm (3H, d): 
      
      
      
      -Methyl group (couples to
      
      
      -H).

Part 2: Synthetic Utility & Orthogonality

The primary value of Z-Thr(tBu)-OtBu lies in its orthogonality . In standard SPPS (Fmoc/tBu), the N-terminus is base-labile (Fmoc) and side chains are acid-labile (tBu).

In Solution Phase Fragment Condensation , we often require an N-protecting group that survives the mild acidic conditions used to clean up fragments but can be removed without using acids (which would strip the side chains).

The Orthogonality Axis
  • Z-Group: Removed by Hydrogenolysis (

    
    ) .
    
    • Effect: Exposes the N-terminus (

      
      ) for coupling.
      
    • Side Chains: Remain fully protected (tBu is stable to

      
      ).
      
  • tBu Groups: Removed by TFA (Trifluoroacetic acid) .[2]

    • Effect: Global deprotection (final step).

    • Z-Group: Stable to dilute TFA (though sensitive to HBr/AcOH).

Orthogonality Figure 2: Reaction Pathways and Orthogonal Selectivity Start Z-Thr(tBu)-OtBu (Fully Protected) Path_H2 Hydrogenolysis (H2/Pd-C) (Selective N-Deprotection) Start->Path_H2 Path_Acid Acid Treatment (TFA) (Global Deprotection) Start->Path_Acid  Avoid   Product_H2 H-Thr(tBu)-OtBu (Ready for Coupling) Path_H2->Product_H2  Yields Free Amine   Product_Acid Z-Thr-OH (Side Chains Stripped) Path_Acid->Product_Acid  Loss of tBu  

Part 3: Experimental Protocols

Synthesis of Z-Thr(tBu)-OtBu (Isobutylene Method)

While commercially available, in-house synthesis is often required for scale-up. The most robust method involves the simultaneous protection of the carboxyl and hydroxyl groups of Z-Thr-OH.

Reagents: Z-Thr-OH, Isobutylene (gas), Conc.


 (catalyst), Dichloromethane (DCM).[1]
  • Dissolution: Dissolve Z-Thr-OH (1.0 eq) in anhydrous DCM in a pressure vessel (autoclave or heavy-walled glass).

  • Catalyst: Add conc.

    
     (catalytic, ~0.1 eq).
    
  • Addition: Cool to -10°C. Condense Isobutylene (excess, ~10-20 eq) into the vessel.

  • Reaction: Seal and stir at room temperature for 24–48 hours.

    • Mechanism:[1][3][4][5] Acid-catalyzed addition of the carboxyl and hydroxyl groups to the alkene.

  • Workup: Cool, vent excess isobutylene. Wash with 5%

    
     (removes unreacted Z-Thr-OH and acid), then Brine.
    
  • Purification: Dry over

    
     and concentrate. If oil persists, purify via silica flash chromatography (Hexane/EtOAc).
    
Selective N-Deprotection (The "Fragment" Protocol)

This is the critical workflow for preparing the fragment for coupling.

Objective: Convert Z-Thr(tBu)-OtBu


 H-Thr(tBu)-OtBu.
  • Preparation: Dissolve Z-Thr(tBu)-OtBu (10 mmol) in MeOH (50 mL).

  • Catalyst: Add 10% Pd/C (10% by weight of substrate).[6]

    • Safety Note: Add catalyst under inert atmosphere (

      
      ) to prevent ignition of methanol vapors.
      
  • Hydrogenation: Sparge with

    
     gas (balloon pressure is usually sufficient) for 2–4 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (UV active due to Z) will disappear. The product is UV inactive (stain with Ninhydrin -> Red/Purple).

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Evaporate MeOH. The resulting H-Thr(tBu)-OtBu is an oil/liquid.

    • Stability:[2] Use immediately for coupling. Free amines with esters can undergo diketopiperazine formation if left too long.

Part 4: Quality Control & Analytics

To ensure the integrity of your peptide synthesis, the following QC parameters must be met.

TLC Analysis
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1).

  • Visualization:

    • UV (254 nm): Z-Thr(tBu)-OtBu shows strong absorption (Benzyl ring).

    • Ninhydrin: Z-Thr(tBu)-OtBu is negative (blocked amine).

    • PMA (Phosphomolybdic Acid): Stains the tBu groups upon heating.

Storage & Stability
  • Condition: Store at +2°C to +8°C (desiccated).

  • Shelf Life: 12–24 months if kept dry.

  • Degradation: Hydrolysis of the ester (OtBu) to acid occurs if exposed to moisture/acid.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for H-Thr(tBu)-OtBu (CAS 5854-78-4). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wünsch, E. (1974). Synthese von Peptiden. Houben-Weyl Methods of Organic Chemistry.

Sources

CAS number registry for Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester, commonly referred to as Z-Thr(tBu)-OtBu. This key building block in peptide synthesis possesses orthogonal protecting groups that are instrumental in the stepwise assembly of complex peptide chains. This document will delve into the chemical properties, a detailed synthesis protocol, and the strategic applications of Z-Thr(tBu)-OtBu in both solid-phase and solution-phase peptide synthesis. The rationale behind the selection of the benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups will be elucidated, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic workflows.

Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis

The synthesis of peptides with a defined sequence is a cornerstone of modern drug discovery and biochemical research. The process necessitates the sequential coupling of amino acids, a feat complicated by the multifunctional nature of these building blocks. To ensure the formation of the correct amide bond and prevent unwanted side reactions, the α-amino and reactive side-chain functionalities must be temporarily masked with protecting groups.

The ideal protecting group strategy, often referred to as an orthogonal protection scheme, allows for the selective removal of one protecting group in the presence of others. This is paramount for the stepwise elongation of the peptide chain. Z-Thr(tBu)-OtBu is an exemplar of a strategically protected amino acid, featuring three distinct functionalities, each with a specific protective measure:

  • α-Amino Group: Protected by the benzyloxycarbonyl (Z) group, which is labile to catalytic hydrogenation.[1]

  • Side-Chain Hydroxyl Group: Protected by a tert-butyl (tBu) ether, which is stable to the conditions used for Z-group removal but readily cleaved under acidic conditions.

  • C-Terminal Carboxyl Group: Protected as a tert-butyl (tBu) ester, also removable under acidic conditions.

This strategic arrangement of protecting groups makes Z-Thr(tBu)-OtBu a versatile tool for the synthesis of peptides containing threonine residues.

Core Compound Profile: Z-Thr(tBu)-OtBu

Z-Thr(tBu)-OtBu, a derivative of the essential amino acid L-threonine, is a white to off-white solid at room temperature. Its molecular structure is designed for stability under typical peptide coupling conditions while allowing for selective deprotection.

PropertyValueSource
CAS Registry Number 14437-51-5[2]
Molecular Formula C20H31NO5[2]
Molecular Weight 365.46 g/mol [2]
Appearance White to off-white solid[3]
Storage 2-8°C[3]
Chemical Structure

Caption: Chemical structure of Z-Thr(tBu)-OtBu.

Synthesis of Z-Thr(tBu)-OtBu: A Step-by-Step Protocol

The synthesis of Z-Thr(tBu)-OtBu is a multi-step process that begins with the protection of the α-amino group of L-threonine, followed by the protection of the side-chain hydroxyl group and finally the esterification of the C-terminal carboxyl group.

Synthesis Workflow

G A L-Threonine B Z-Thr-OH A->B  Benzyl Chloroformate, Base   C Z-Thr(tBu)-OH B->C  Isobutylene, Acid Catalyst   D Z-Thr(tBu)-OtBu C->D  Isobutylene, Acid Catalyst  

Caption: Synthetic pathway for Z-Thr(tBu)-OtBu.

Experimental Protocol

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-threonine (Z-Thr-OH)

  • Dissolve L-threonine in a 1M sodium hydroxide solution at 0°C.

  • Slowly add benzyl chloroformate (Cbz-Cl) and a 2M sodium hydroxide solution concurrently, maintaining the pH between 9-10 and the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1M hydrochloric acid, resulting in the precipitation of Z-Thr-OH.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(tBu)-OH)

  • Suspend Z-Thr-OH in dichloromethane.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Cool the mixture to -10°C and slowly bubble isobutylene gas through the solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-Thr(tBu)-OH.[4]

Step 3: Synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu)

  • Dissolve Z-Thr(tBu)-OH in dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a dehydrating agent (e.g., anhydrous magnesium sulfate).

  • Cool the mixture to 0°C and add tert-butanol.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction as described in Step 2 to isolate the final product, Z-Thr(tBu)-OtBu.

Applications in Peptide Synthesis

Z-Thr(tBu)-OtBu is primarily utilized in solution-phase peptide synthesis, where its orthogonal protecting groups allow for precise control over the peptide chain elongation.

Peptide Coupling Workflow

G cluster_0 Peptide Elongation Cycle A Z-Thr(tBu)-OtBu B H-Thr(tBu)-OtBu A->B Catalytic Hydogenation D Coupling B->D C Peptide Fragment C->D E Z-AA-Thr(tBu)-OtBu D->E

Sources

A Comprehensive Technical Guide to the Solubility Profile of Z-Thr(tBu)-OtBu in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthesis Landscape with Solubility Insights

In the intricate world of peptide synthesis and drug development, the success of a multi-step synthesis often hinges on a factor that is as fundamental as it is critical: solubility. For researchers and chemists, understanding the solubility profile of protected amino acids is not merely a matter of convenience; it is a cornerstone of process optimization, yield maximization, and impurity minimization. This guide provides an in-depth exploration of the solubility characteristics of N-α-Carbobenzyloxy-O-tert-butyl-L-threonine tert-butyl ester, commonly abbreviated as Z-Thr(tBu)-OtBu. This particular derivative, with its bulky and hydrophobic protecting groups, presents a unique set of solubility challenges and opportunities. By delving into the principles governing its solubility and providing practical guidance, this document aims to empower scientists to make informed decisions in their synthetic endeavors, ultimately paving the way for more efficient and robust drug development pipelines.

The Molecular Architecture of Z-Thr(tBu)-OtBu and its Implications for Solubility

Z-Thr(tBu)-OtBu is a heavily protected amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and both the side-chain hydroxyl and the C-terminal carboxyl groups are protected by tert-butyl (tBu) groups. This extensive protection is crucial for preventing unwanted side reactions during peptide synthesis. However, these bulky and hydrophobic protecting groups are the primary determinants of its solubility profile.[1]

The Z-group, with its aromatic ring, introduces a degree of hydrophobicity and potential for π-π stacking interactions. The two tert-butyl groups significantly increase the steric bulk and nonpolar character of the molecule. Consequently, Z-Thr(tBu)-OtBu is generally poorly soluble in aqueous solutions and non-polar organic solvents.[1] Its solubility is significantly enhanced in polar aprotic solvents, which are capable of solvating the polar backbone without interfering with the protecting groups.[1]

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for Z-Thr(tBu)-OtBu across a wide array of organic solvents is not extensively documented in publicly available literature, a combination of reported values and empirical observations provides a strong framework for solvent selection.

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO≥ 100 mg/mLA highly polar aprotic solvent, often used for challenging solubilizations.[1][2]
N,N-DimethylformamideDMFExpected to be solubleA standard solvent in peptide synthesis, known for its excellent solvating properties for protected amino acids.[3]
N-Methyl-2-pyrrolidoneNMPExpected to be solubleAnother common polar aprotic solvent in peptide synthesis with strong solvating capabilities.[1]
DichloromethaneDCMExpected to be solubleA less polar aprotic solvent, often used in synthesis and purification steps.[1][3]
Ethyl AcetateEtOAcExpected to be solubleA moderately polar solvent where solubility is anticipated.[3]
1,4-Dioxane-Used in synthesisIts use as a reaction solvent in the synthesis of the parent compound suggests at least moderate solubility.[3]
Acetone-Used in workupIts use in purification steps indicates some degree of solubility.[4]
1,2-DichloroethaneDCEUsed in workupSimilar to acetone, its use in workup suggests some solubility.[4]
Diethyl EtherEt₂OUsed for precipitationUsed to precipitate the compound, indicating low solubility.[4]

The "Why": A Mechanistic Look at Solvent-Solute Interactions

The solubility of Z-Thr(tBu)-OtBu is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and steric factors between the solute and the solvent dictates the extent of dissolution.

Solubility Solubility of Z-Thr(tBu)-OtBu Solvent Solvent Properties Solubility->Solvent Solute Solute Properties (Z-Thr(tBu)-OtBu) Solubility->Solute Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Steric Steric Factors Solute->Steric Protecting_Groups Protecting Groups (Z, tBu, OtBu) Solute->Protecting_Groups Backbone Amino Acid Backbone Solute->Backbone

Caption: Factors influencing the solubility of Z-Thr(tBu)-OtBu.

Polar aprotic solvents like DMSO and DMF are excellent choices for Z-Thr(tBu)-OtBu. Their high polarity allows them to interact favorably with the polar amide backbone of the amino acid. Crucially, as they are aprotic, they do not have acidic protons that could interfere with the acid-labile tert-butyl protecting groups. Their ability to accept hydrogen bonds also helps in solvating the molecule.

In contrast, non-polar solvents like hexanes or diethyl ether are poor solvents for Z-Thr(tBu)-OtBu. They cannot effectively solvate the polar regions of the molecule, leading to low solubility. This property is often exploited during purification, where the addition of a non-polar solvent can induce precipitation of the desired compound from a more polar solution.[4]

Experimental Protocol: Gravimetric Determination of Solubility

To ensure the trustworthiness and reproducibility of solubility data, a well-defined experimental protocol is essential. The following gravimetric method provides a robust approach to determining the solubility of Z-Thr(tBu)-OtBu in a given organic solvent.

start Start: Prepare Saturated Solution step1 1. Add excess Z-Thr(tBu)-OtBu to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibrate the solution at a constant temperature (e.g., 25 °C) with stirring for a defined period (e.g., 24 hours) to ensure saturation. step1->step2 step3 3. Allow the solution to settle, letting undissolved solid sediment. step2->step3 step4 4. Carefully withdraw a known volume of the supernatant using a volumetric pipette. Ensure no solid particles are transferred. step3->step4 step5 5. Transfer the aliquot to a pre-weighed vial. step4->step5 step6 6. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen. step5->step6 step7 7. Dry the vial containing the solid residue to a constant weight in a vacuum oven. step6->step7 step8 8. Weigh the vial with the dried residue. step7->step8 calculate Calculate Solubility (mg/mL) step8->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • To a 10 mL glass vial with a magnetic stir bar, add approximately 5 mL of the desired organic solvent.

    • Add Z-Thr(tBu)-OtBu in small portions until an excess of solid material is present, ensuring the solution is saturated.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for at least 24 hours to ensure that the maximum amount of solute has dissolved.

  • Sampling:

    • After equilibration, cease stirring and allow the undissolved solid to settle completely.

    • Using a pre-calibrated positive displacement pipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant. It is critical to avoid aspirating any solid particles.

  • Gravimetric Analysis:

    • Transfer the aliquot to a pre-weighed, chemically inert vial (e.g., a glass scintillation vial).

    • Remove the solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of inert gas (e.g., nitrogen) over the liquid.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

    • Record the final weight of the vial containing the dried solute.

  • Calculation:

    • The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot

Practical Implications for Peptide Synthesis and Drug Development

A thorough understanding of Z-Thr(tBu)-OtBu's solubility is paramount for several key processes in drug development:

  • Homogeneous Reaction Conditions: In solution-phase peptide synthesis, ensuring that all reactants are fully dissolved is essential for achieving complete and efficient coupling reactions.[1] Poor solubility can lead to incomplete reactions, resulting in lower yields and the formation of deletion sequences or other impurities that can be challenging to remove during purification.

  • Purification Strategies: The differential solubility of Z-Thr(tBu)-OtBu in various solvents is the basis for its purification. Crystallization and precipitation techniques rely on identifying a solvent system in which the compound is sparingly soluble, while impurities remain in solution. For instance, dissolving the crude product in a good solvent like DCM and then adding a poor solvent like diethyl ether can induce selective precipitation.[4]

  • Formulation Development: For preclinical studies, the ability to formulate the compound in a suitable vehicle is critical. While Z-Thr(tBu)-OtBu itself is an intermediate, understanding the solubility of similar protected amino acids can inform the development of formulations for final peptide drug candidates.

Conclusion: A Foundation for Rational Solvent Selection

The solubility profile of Z-Thr(tBu)-OtBu is a direct consequence of its molecular structure, particularly the bulky and hydrophobic protecting groups. While quantitative data is limited, a strong qualitative understanding, coupled with the knowledge of its behavior in common polar aprotic solvents, provides a solid foundation for its effective use in research and development. The experimental protocol outlined in this guide offers a reliable method for generating precise solubility data where needed. By applying the principles discussed herein, scientists can navigate the challenges of handling this and similar protected amino acids, leading to more efficient and successful synthetic outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Z-Thr-OtBu Solubility.
  • Benchchem. (n.d.). An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis.
  • Chem-Impex. (n.d.). O-tert-Butyl-L-threonine-tert-butyl ester.
  • MedchemExpress.com. (n.d.). N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine.
  • ChemicalBook. (2025). Z-THR(TBU)-OH | 16966-09-9.

Sources

Technical Guide: Stability Profile and Handling of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Z-Thr(tBu)-OtBu under standard laboratory conditions Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Z-Thr(tBu)-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) is a fully protected amino acid derivative critical for solution-phase peptide synthesis. Its utility stems from its orthogonal stability profile : the tert-butyl groups (acid-labile) and the benzyloxycarbonyl (Z) group (hydrogenolysis-labile) allow for selective deprotection strategies.

However, this dual-protection scheme introduces specific instability risks. The compound is prone to acid-catalyzed degradation and spontaneous hydrolysis if stored improperly. This guide provides a mechanistic analysis of its stability, validated storage protocols, and degradation pathways to ensure reagent integrity in drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

ParameterSpecification
Chemical Name N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester
Common Name Z-Thr(tBu)-OtBu
CAS Number 14437-51-5 (Protected form) (Note: 5854-78-4 refers to the free amine H-Thr(tBu)-OtBu)
Molecular Formula C₂₀H₃₁NO₅
Molecular Weight 365.47 g/mol
Physical State Viscous colorless oil or low-melting white solid
Solubility Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in water

Stability Profile Analysis

The stability of Z-Thr(tBu)-OtBu is defined by the competing reactivities of its three functional regions: the carbamate (Z), the ether (tBu), and the ester (OtBu).

Chemical Stability Matrix
ConditionStability RatingMechanistic Insight
Acids (TFA, HCl) Unstable Rapid cleavage of both

ester and

ether via

mechanism (isobutylene elimination).
Bases (Piperidine, DIEA) High The bulky tert-butyl ester sterically hinders saponification. The Z-group is stable to mild base.
Hydrogenolysis (H₂/Pd) Unstable The Z-group is quantitatively cleaved to yield toluene and the free amine.
Moisture/Water Moderate Hydrolysis is slow due to hydrophobicity, but long-term exposure yields Z-Thr(tBu)-OH.
Temperature (>40°C) Low Risk of autocatalytic decomposition; t-butyl groups can eliminate isobutylene thermally.
Mechanistic Degradation Pathways

Understanding the specific degradation routes is vital for troubleshooting impurities in HPLC traces.

  • Pathway A (Acidolysis): Exposure to trace acids (even acidic vapors in a shared fridge) initiates the protonation of the ester/ether oxygen, leading to the formation of a stable tert-butyl cation and the release of isobutylene gas. This yields Z-Thr-OH .[1][2]

  • Pathway B (Hydrogenolysis): Intentional or accidental exposure to reducing conditions removes the Z-group, yielding H-Thr(tBu)-OtBu .

DegradationPathways Start Z-Thr(tBu)-OtBu (Fully Protected) AcidProduct Z-Thr-OH (Loss of tBu groups) Start->AcidProduct Strong Acid (TFA/HCl) - Isobutylene RedProduct H-Thr(tBu)-OtBu (Loss of Z group) Start->RedProduct H2 / Pd-C - Toluene/CO2 HydrolysisProduct Z-Thr(tBu)-OH (Ester Hydrolysis) Start->HydrolysisProduct H2O / Long-term Storage (Slow)

Caption: Figure 1. Primary degradation pathways of Z-Thr(tBu)-OtBu under acidic, reducing, and hydrolytic conditions.

Standard Laboratory Protocols (SOPs)

Storage & Handling SOP

To maximize shelf life (typically 12-24 months), adhere to the following "Cold-Dark-Dry" protocol.

1. Temperature Control:

  • Long-term: Store at -20°C .

  • Short-term (Active use): 2-8°C is acceptable for <1 month.

  • Why: Low temperature inhibits the thermal elimination of isobutylene from the tert-butyl ester.

2. Atmosphere & Moisture:

  • Store under an inert atmosphere (Argon or Nitrogen).

  • Use parafilm or secondary containment (desiccator) to prevent moisture ingress.

  • Why: While sterically hindered, the ester can slowly hydrolyze to the free acid (Z-Thr(tBu)-OH), which acts as an autocatalyst for further degradation.

3. Thawing Procedure (Critical):

  • Step 1: Remove vial from freezer.

  • Step 2: Allow to equilibrate to room temperature before opening (approx. 30 mins).

  • Why: Opening a cold vial condenses atmospheric moisture onto the reagent, accelerating hydrolysis.

Handling Decision Tree

HandlingSOP Start Reagent Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Closed Vial, 30 min) Start->Equilibrate CheckSeal Inspect Seal/Appearance Equilibrate->CheckSeal Decision Is it Liquid/Oil? CheckSeal->Decision Use Proceed to Weighing (Avoid Metal Spatulas) Decision->Use Yes (Normal) Purify Check Purity (TLC/HPLC) Possible Decomposition Decision->Purify No (Unexpected Solid/Color Change)

Caption: Figure 2. Decision tree for safe retrieval and assessment of Z-Thr(tBu)-OtBu prior to synthesis.

Quality Control & Analytical Validation

Before committing this intermediate to high-value synthesis, validate purity using the following parameters.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O gradient)> 98.0%
Identity Mass Spectrometry (ESI-MS)[M+H]⁺ = 366.5 m/z
Free Amine TLC (Ninhydrin Stain)Negative (Colorless)
Free Acid TLC (Bromocresol Green)Negative (No yellow spot)

Note on TLC: Z-Thr(tBu)-OtBu is UV active (Z-group). Impurities like H-Thr(tBu)-OtBu will not be UV active but will stain with Ninhydrin. Z-Thr-OH will be UV active and stain acidic.

References

  • ChemicalBook. (2024).[1] Z-Thr(tBu)-OtBu Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate (Related Free Amine Data). Retrieved from

  • Li, B., et al. (2006).[3][4] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(24), 9045-9050. (Mechanistic basis for acid lability).

  • Organic Chemistry Portal. (2024). Protection and Deprotection of tert-Butyl Esters. Retrieved from

Sources

Safety Data Sheet (SDS) and handling precautions for Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Orthogonal Deprotection Strategies

Executive Summary & Strategic Utility

Z-Thr(tBu)-OtBu (N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) is a specialized, fully protected amino acid derivative used primarily in solution-phase peptide synthesis and the construction of complex peptidomimetics.[1][2]

Its strategic value lies in its orthogonal protection scheme :

  • Z (Cbz) Group: Protects the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amine.[1][3] It is stable to acidic conditions (TFA) but labile to catalytic hydrogenolysis (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ).[1]
  • tBu (Ether/Ester) Groups: Protect the side-chain hydroxyl and C-terminus.[1][2] These are stable to hydrogenolysis but highly labile to strong acids (TFA/HCl).[1][2]

This orthogonality allows researchers to selectively expose the amine (for chain elongation) or the carboxylic acid/side chain (for modification) without disturbing the other functionalities.[1][2] This guide provides the technical specifications, safety protocols, and experimental workflows required to handle this reagent with high fidelity.

Physicochemical Identification

PropertySpecification
Chemical Name N-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester
Common Abbreviation Z-Thr(tBu)-OtBu
CAS Number 14437-51-5 (Fully protected)(Note: 5854-78-4 refers to the deprotected amine H-Thr(tBu)-OtBu)
Molecular Formula

Molecular Weight 365.47 g/mol
Physical State Viscous colorless oil or low-melting solid (highly lipophilic)
Solubility Soluble in DCM, EtOAc, DMF, MeOH.[1] Insoluble in water.[1][2]
Chirality L-Configuration (2S, 3R)

Safety Data Sheet (SDS) Synthesis & Risk Assessment

While Z-Thr(tBu)-OtBu is generally less hazardous than reactive acyl halides, its lipophilic nature and metabolic precursors warrant strict handling precautions.[1][2]

GHS Classification (Derived)[1][2]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2][4]

  • Flammability: Combustible Liquid (if in oil form) (H227)[1][2]

Causality of Hazards[1]
  • Irritation: The tert-butyl ester and ether moieties increase lipophilicity, facilitating skin permeation.[1][2] Upon hydrolysis in mucous membranes, localized acid generation can cause irritation.[1][2]

  • Reactivity: The compound is stable under neutral conditions but will decompose violently if exposed to strong Lewis acids (e.g.,

    
    ) or strong mineral acids, releasing isobutylene gas (flammable).[1]
    
Emergency Response Protocols
  • Skin Contact: Wash immediately with soap and water.[1][2] Lipophilic residues require thorough scrubbing.[1][2] Do not use solvent (acetone/DMSO) to clean skin, as this drives the compound deeper into the dermis.[1][2]

  • Eye Contact: Flush with water for 15 minutes.[1][2] Remove contact lenses.[1][2]

  • Spill Management: Adsorb on vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2][5] Ventilate the area to disperse any potential isobutylene off-gassing.[1][2]

Handling & Storage "Cold Chain"

To maintain the integrity of the acid-labile tBu groups and the base-sensitive Z group, follow this storage logic:

  • Temperature: Store at -20°C . Long-term storage at room temperature can lead to slow autocatalytic deprotection of the tBu ester if trace acid is present.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Moisture can hydrolyze the ester over time.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which can be dissolved by the oil form.[1][2]

Technical Application: Orthogonal Deprotection

The following workflows detail the selective removal of protecting groups.

Protocol A: Selective Removal of Z-Group (Hydrogenolysis)

Target Product:H-Thr(tBu)-OtBu (Free Amine) Mechanism:[1][2] Catalytic Hydrogenation.[1][2][3][6] The tBu groups remain intact.[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve Z-Thr(tBu)-OtBu (1.0 eq) in anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc). Concentration: 0.1 M.[1][2]

  • Catalyst Addition: Add 10% Pd/C (Palladium on Carbon) (10 wt% relative to substrate) under an inert atmosphere (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
    • Safety: Pd/C is pyrophoric.[1][2] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if safety protocols permit, or add under strict ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       flow.[1]
      
  • Hydrogenation: Sparge with

    
     gas (balloon pressure, ~1 atm) for 2–4 hours at RT.
    
    • Monitoring: TLC (SiO2, Hexane/EtOAc).[1][2] The starting material (UV active due to Z-group) will disappear.[1][2] The product is not UV active; stain with Ninhydrin (turns purple/red).[1][2]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent in vacuo.

    • Result: H-Thr(tBu)-OtBu (usually a colorless oil).[1][2][7]

Protocol B: Selective Removal of tBu Groups (Acidolysis)

Target Product:Z-Thr-OH (Free Acid/Alcohol) Mechanism:[1][2] Acid-catalyzed elimination (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 mechanism) releasing isobutylene.[1] The Z-group remains intact.[1][2][3]

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).

    • Scavengers: Add 2.5% TIS (Triisopropylsilane) or water to scavenge the tert-butyl cations and prevent re-alkylation of the threonine hydroxyl or aromatic rings (if present in the peptide).[1][2]

  • Reaction: Add the TFA cocktail to Z-Thr(tBu)-OtBu at 0°C, then warm to Room Temperature. Stir for 1–2 hours.

  • Monitoring: HPLC or TLC.

  • Workup: Evaporate TFA under a stream of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Co-evaporate with Toluene or Diethyl Ether 3x to remove residual acid.[1]
    
  • Precipitation: Add cold Diethyl Ether to precipitate the Z-Thr-OH product.

Visualizing the Orthogonal Logic

The following diagram illustrates the divergent pathways available when using Z-Thr(tBu)-OtBu.

OrthogonalDeprotection Start Z-Thr(tBu)-OtBu (Fully Protected) ProductA H-Thr(tBu)-OtBu (Free Amine) Start->ProductA Cleaves Z-Group ProductB Z-Thr-OH (Free Acid/OH) Start->ProductB Cleaves tBu/OtBu PathA_Reagent H2 / Pd-C (Hydrogenolysis) ProductC H-Thr-OH (Free Amino Acid) ProductA->ProductC TFA Treatment PathB_Reagent 50% TFA / DCM (Acidolysis) ProductB->ProductC H2 / Pd-C PathC_Reagent 1. H2/Pd-C 2. TFA

Figure 1: Orthogonal deprotection pathways for Z-Thr(tBu)-OtBu.[2][6] Green path preserves side-chain protection; Red path preserves N-terminal protection.[1][2]

References

  • ChemicalBook. (2024).[1][2] Z-Thr(tBu)-OtBu Product Specifications and CAS 14437-51-5. Retrieved from [1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Z and tBu stability mechanisms).

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] [1][2]

  • Bachem. (2024).[1][2] General Handling of Protected Amino Acids. Retrieved from [1][2]

  • National Institutes of Health (NIH) PubChem. (2024).[1][2] Compound Summary: H-Thr(tBu)-OtBu (CAS 5854-78-4).[1][2][4][5][7] Retrieved from [1][2][5]

Sources

Strategic Utilization of Z-Thr(tBu)-OtBu in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex peptide synthesis, Z-Thr(tBu)-OtBu (


-benzyloxycarbonyl-

-tert-butyl-L-threonine tert-butyl ester) serves as a critical "sanctuary" intermediate. Unlike standard Fmoc or Boc building blocks used in solid-phase peptide synthesis (SPPS), this fully protected derivative is engineered specifically for solution-phase fragment condensation and the synthesis of sensitive glyco- or phospho-peptide mimetics.

Its core value proposition lies in its perfect orthogonality : the


 (Cbz) group can be removed via hydrogenolysis without disturbing the acid-labile 

-butyl protections on the side chain and C-terminus. This allows researchers to generate the free amine H-Thr(tBu)-OtBu in quantitative yields, providing a lipophilic, side-reaction-proof amine component for convergent synthesis strategies.

Part 1: Structural Logic & Chemoselectivity

The structural design of Z-Thr(tBu)-OtBu addresses the two primary challenges in threonine chemistry:


-elimination  (dehydration) and acylation of the hydroxyl group .
The Orthogonality Matrix

The molecule utilizes a "bimodal" protection strategy. The stability profile allows for selective deprotection of the N-terminus while maintaining a hydrophobic, steric shield around the reactive threonine core.

Protecting GroupSiteRemoval ConditionStability
Z (Cbz)

-Terminus

(Hydrogenolysis)
Stable to TFA, weak bases.

Bu (Ether)
Side Chain (

)
TFA (95%), HCl/DioxaneStable to Hydrogenolysis, weak bases.
O

Bu (Ester)

-Terminus
TFA (95%), HCl/DioxaneStable to Hydrogenolysis, weak bases.
Prevention of Side Reactions

Unprotected or poorly protected threonine is prone to


-elimination under basic conditions or during activation, leading to the formation of dehydroamino acids (enamines).
  • Mechanism of Suppression: The bulky

    
    -butyl ether on the 
    
    
    
    -hydroxyl group exerts significant steric hindrance, preventing proton abstraction at the
    
    
    -carbon. Furthermore, it eliminates the nucleophilicity of the hydroxyl oxygen, preventing
    
    
    -acylation (branching) during coupling steps.
Visualization: Orthogonal Deprotection Pathways

Orthogonality cluster_legend Key Transformation Start Z-Thr(tBu)-OtBu (Fully Protected) RouteA H-Thr(tBu)-OtBu (Free Amine) Start->RouteA H2 / Pd-C (Hydrogenolysis) RouteB Z-Thr-OH (Fully Deprotected Side/C-term) Start->RouteB TFA / DCM (Acidolysis)

Figure 1: The divergent deprotection pathways of Z-Thr(tBu)-OtBu.[1] The green path (Hydrogenolysis) is the primary utility route for generating amine building blocks.

Part 2: Synthesis of Z-Thr(tBu)-OtBu[1]

While often purchased, in-house synthesis is required for large-scale campaigns or isotopic labeling. The most robust method involves the simultaneous protection of the carboxyl and hydroxyl groups using isobutylene.

Reaction Mechanism

The synthesis exploits the acid-catalyzed addition of isobutylene to the carboxylic acid and the alcohol. Sulfuric acid (


) typically serves as the catalyst.

Reaction Scheme:



Detailed Protocol

Safety Note: Isobutylene is a flammable gas. This reaction requires a pressure vessel (autoclave) or rigorous temperature control.

  • Preparation: Dissolve Z-Thr-OH (10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a pressure-rated glass vessel or autoclave.

  • Catalyst Addition: Add concentrated

    
     (0.5 mL) cautiously.
    
  • Isobutylene Saturation: Cool the mixture to -78°C (dry ice/acetone bath). Condense liquid isobutylene (approx. 20 mL) into the vessel.

  • Reaction: Seal the vessel tightly. Allow the temperature to rise to room temperature (25°C). Stir for 48–72 hours. Note: Pressure will build up.

  • Quenching: Cool the vessel back to 0°C. Carefully vent excess isobutylene into a fume hood.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with 5%

      
       (
      
      
      
      ) to remove sulfuric acid and unreacted starting material (Z-Thr-OH is acidic and will wash out; the product is neutral).
    • Wash with Brine (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The resulting oil is often pure enough (>95%). If necessary, purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 85–92%. Physical State: Colorless to pale yellow viscous oil.

Part 3: Application - Synthesis of H-Thr(tBu)-OtBu

The primary role of Z-Thr(tBu)-OtBu is to serve as the precursor for H-Thr(tBu)-OtBu . This free amine is a "super-soluble" building block used to introduce threonine at the C-terminus of a fragment.

Protocol: Catalytic Hydrogenolysis

This step removes the Z-group while leaving the acid-sensitive


Bu groups intact.

Materials:

  • Substrate: Z-Thr(tBu)-OtBu

  • Catalyst: 10% Pd/C (10% w/w relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     gas (balloon pressure)
    

Step-by-Step:

  • Dissolution: Dissolve Z-Thr(tBu)-OtBu (1.0 g) in MeOH (15 mL). Nitrogen sparge for 5 minutes to remove oxygen.

  • Catalyst Loading: Carefully add 10% Pd/C (100 mg) under nitrogen flow. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously under a hydrogen balloon at Room Temperature.
    
  • Monitoring: Monitor by TLC (System: EtOAc/Hexane). The starting material (UV active due to Z group) will disappear. The product is not UV active (stain with Ninhydrin; turns purple/red). Reaction time: 1–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

  • Result: H-Thr(tBu)-OtBu is obtained as a clear liquid or low-melting solid. It should be used immediately or stored as a salt (e.g., by adding 1 eq of acetic acid) to prevent diketopiperazine formation (though sterically hindered, it is possible over long periods).

Workflow: Fragment Condensation

The following diagram illustrates how this building block integrates into a convergent synthesis workflow.

Workflow FragmentA Fragment A (Activated Carboxyl) Fmoc-AA-AA-OBt Coupling Coupling Reaction (DCM/DMF, No Base) FragmentA->Coupling BuildingBlock H-Thr(tBu)-OtBu (Amine Component) BuildingBlock->Coupling Product Protected Peptide Fmoc-AA-AA-Thr(tBu)-OtBu Coupling->Product GlobalDeprotection Global Deprotection (TFA/Water/TIPS) Product->GlobalDeprotection Final Final Peptide H-AA-AA-Thr-OH GlobalDeprotection->Final

Figure 2: Integration of H-Thr(tBu)-OtBu into solution-phase fragment condensation.

Part 4: Troubleshooting & Stability Data

Common Pitfalls
  • Acid Contamination: The

    
    Bu ester and ether are extremely sensitive to acid. Ensure solvents (DCM, Chloroform) are acid-free (pass through basic alumina if unsure). Even trace HCl from old chloroform can cleave the 
    
    
    
    Bu group.
  • Catalyst Poisoning: If the Z-removal is sluggish, check for sulfur contamination (from the

    
     synthesis step). Ensure the starting material was thoroughly washed with 
    
    
    
    .
  • Racemization: While

    
    Bu protection minimizes racemization, avoid using strong bases (like DBU) during subsequent couplings involving this residue.
    
Physical Data Summary
PropertyValueNotes
Molecular Weight 409.52 g/mol Formula:

Appearance Viscous Oil / Low melting solidOften crystallizes upon long storage at -20°C.
Solubility High: DCM, EtOAc, MeOH, THFInsoluble in water.[3][4]
TLC Visualization UV (254 nm)Due to Benzyl ring (Z group).
Storage -20°C, DesiccatedHygroscopic; protect from moisture/acid vapors.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Definitive source for Z and tBu stability profiles).

  • Wünsch, E. (1974). Synthese von Peptiden. In Houben-Weyl Methoden der Organischen Chemie.
  • Marcantoni, E., et al. (2001).[5][6] Selective Deprotection of tert-Butyl Ester Groups. The Journal of Organic Chemistry, 66(12), 4430-4432.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on orthogonality).

  • ChemPep Inc. (2025). Overview of Peptide Synthesis Strategies. (Context for fragment condensation).

Sources

A Researcher's Guide to Protected Threonine Derivatives: Z-Thr(tBu)-OtBu vs. Z-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For the multifunctional amino acid L-Threonine, precise protection of its α-amino, side-chain hydroxyl, and C-terminal carboxyl groups is essential to prevent undesirable side reactions.[1][2][3] This guide provides a detailed analysis of two critical threonine derivatives, N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu) and N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(tBu)-OH), clarifying their distinct roles, properties, and applications in modern peptide chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental difference between Z-Thr(tBu)-OtBu and Z-Thr(tBu)-OH lies at the C-terminus. Z-Thr(tBu)-OH possesses a free carboxylic acid (-COOH), making it the active component for peptide bond formation. In contrast, Z-Thr(tBu)-OtBu has its C-terminus masked as a tert-butyl ester (-COOtBu), rendering it inert to coupling reactions until deprotected.

This single structural modification significantly impacts their chemical properties and strategic utility.

Diagram: Comparative Molecular Structures

Caption: Chemical structures of Z-Thr(tBu)-OH (left) and Z-Thr(tBu)-OtBu (right).

Table 1: Comparison of Physicochemical Properties
PropertyZ-Thr(tBu)-OHZ-Thr(tBu)-OtBu
CAS Number 16966-09-9[4]5854-78-4 (for H-Thr(tBu)-OtBu)[5]
Molecular Formula C₁₆H₂₃NO₅C₂₀H₃₁NO₅
Molecular Weight 309.36 g/mol 365.48 g/mol
Appearance White to off-white solid[4]Colorless to reddish-green liquid[5]
Melting Point 143-147 °C (as DCHA salt)[6]Not applicable (liquid)
Boiling Point 470.1±45.0 °C (Predicted)[4]70 °C / 0.8 mmHg[5]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[6]Data not widely published, expected to be soluble in common organic solvents.
C-Terminus Reactivity Active: Free carboxylic acid available for activation and coupling.Inactive: tert-Butyl ester protects the carboxylic acid.

Section 2: The Strategic Role of the C-Terminus: Precursor vs. Building Block

The choice between these two derivatives is dictated entirely by the synthetic strategy, particularly in solution-phase peptide synthesis.

Z-Thr(tBu)-OH: The "Ready-to-Couple" Building Block

Z-Thr(tBu)-OH is the workhorse for peptide elongation. Its free carboxylic acid is the reactive handle that, in the presence of coupling reagents like DCC, HATU, or TBTU, becomes activated.[7] This activated ester then readily reacts with the free N-terminus of another amino acid or peptide chain to form a new peptide bond.

Causality Behind its Use: By having the α-amino group (Z-protected) and the side-chain (tBu-protected) inert, the reactivity is precisely directed to the C-terminus. This ensures that the peptide chain extends in the correct sequence without unintended branching or self-polymerization.[2]

Z-Thr(tBu)-OtBu: The Fully Protected Precursor

Z-Thr(tBu)-OtBu serves a different purpose. With all three of its functional groups—N-terminus, C-terminus, and side chain—masked, it is a stable, crystalline solid that is ideal for long-term storage and as a starting material. It cannot participate directly in a peptide coupling reaction. Its primary role is to be converted into the active Z-Thr(tBu)-OH form when needed.

Causality Behind its Use: In multi-step syntheses, it is often advantageous to synthesize and store a fully protected amino acid derivative. The tert-butyl ester provides robust protection that can be cleanly removed under specific acidic conditions without affecting the other protecting groups, a key principle of orthogonal synthesis.[1][8]

Section 3: Synthetic Conversion and Application Workflows

The conversion of the inactive precursor to the active building block is a critical and routine step in peptide synthesis.

Workflow 1: Deprotection of Z-Thr(tBu)-OtBu to Z-Thr(tBu)-OH

The tert-butyl ester is selectively cleaved using strong acid, most commonly Trifluoroacetic Acid (TFA). The Z (benzyloxycarbonyl) and tBu (tert-butyl ether) groups are stable to these conditions.

Diagram: Synthetic Conversion Workflow

G A Z-Thr(tBu)-OtBu (Fully Protected Precursor) B Acidic Cleavage (e.g., TFA in DCM) A->B 1. C Z-Thr(tBu)-OH ('Ready-to-Couple' Building Block) B->C Releases Isobutylene + H⁺ E Coupling Reaction (e.g., HATU, DIPEA) C->E 2. D Peptide Chain (H₂N-Peptide-R) D->E F Elongated Peptide (Z-Thr(tBu)-Peptide-R) E->F

Caption: Conversion of the precursor and its use in peptide coupling.

Protocol: TFA-Mediated Deprotection of Z-Thr(tBu)-OtBu
  • Objective: To selectively cleave the C-terminal tert-butyl ester to yield the free carboxylic acid.

  • Mechanism: The reaction proceeds via protonation of the ester carbonyl, followed by the departure of the stable tert-butyl cation, which is then deprotonated to form gaseous isobutylene.[9] This ensures the reaction is driven to completion.

Step-by-Step Methodology:

  • Dissolution: Dissolve Z-Thr(tBu)-OtBu (1 equivalent) in a suitable anhydrous solvent like Dichloromethane (DCM) at 0 °C.

  • Acid Addition: Slowly add a solution of Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Evaporate the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene or DCM multiple times to ensure complete removal of residual TFA.

    • The resulting oil or solid, Z-Thr(tBu)-OH, can be purified by crystallization or used directly in the next coupling step.[10]

Section 4: Orthogonal Protection Strategy

The combination of Z, tBu ether, and tBu ester protecting groups on a single threonine molecule is a classic example of an orthogonal protection scheme. Each group can be removed by a distinct chemical mechanism, allowing for precise, stepwise deprotection.[11][12]

  • Z (Benzyloxycarbonyl) Group: Removed by catalytic hydrogenolysis (H₂/Pd-C). Stable to both acid (TFA) and base.

  • tBu (tert-butyl) Ether (Side Chain): Removed by strong acid (TFA). Stable to hydrogenolysis and mild base.

  • OtBu (tert-butyl) Ester (C-Terminus): Removed by strong acid (TFA). Stable to hydrogenolysis and mild base.

Diagram: Orthogonal Deprotection Scheme

Orthogonal Start Z-Thr(tBu)-OtBu N-α: Z Side-Chain: tBu C-Terminus: OtBu Reagent1 H₂ / Pd-C (Hydrogenolysis) Start->Reagent1 Selective N-α Deprotection Reagent2 TFA (Acidolysis) Start->Reagent2 Selective Side-Chain & C-Terminus Deprotection Product1 H-Thr(tBu)-OtBu N-α: H Side-Chain: tBu C-Terminus: OtBu Reagent1->Product1 Product2 Z-Thr(tBu)-OH N-α: Z Side-Chain: tBu C-Terminus: OH Reagent2->Product2

Caption: Orthogonality of Z and tBu-based protecting groups.

Conclusion

  • Z-Thr(tBu)-OH is the activated building block , possessing the free carboxylic acid necessary for direct use in peptide coupling reactions.

  • Z-Thr(tBu)-OtBu is the fully protected precursor , offering enhanced stability for storage and serving as the starting point for the in situ generation of the active form.

A thorough understanding of this fundamental difference is crucial for any researcher engaged in the rational design and execution of complex peptide syntheses, ensuring precise control over the entire synthetic pathway.

References

  • CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.
  • Synthesis of 3.68 g of Z-Thr(tBu)-OH. PrepChem.com. Available at: [Link]

  • Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Z-Thr(tbu)-ome | C17H25NO5. PubChem - NIH. Available at: [Link]

  • Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Z-Tyr(tBu)-OH.DCHA | C33H48N2O5. PubChem - NIH. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • H-Thr(tBu)-OH [4378-13-6]. Aapptec Peptides. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Strategies for Acidolytic Deprotection of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in peptide chemistry and drug discovery. It addresses the specific acidolytic cleavage of Z-Thr(tBu)-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester).

Executive Summary & Scope

The substrate Z-Thr(tBu)-OtBu contains three protecting groups with distinct stability profiles:

  • Z (Cbz): Acid-stable (requires HBr/AcOH, HF, or Hydrogenolysis).

  • OtBu (Ester): Acid-labile.[1]

  • tBu (Ether): Acid-labile.[1]

Critical Scientific Insight: While the user request focuses on the cleavage of the ester, standard acidic conditions (TFA) generally lack the kinetic selectivity to differentiate between the tert-butyl ester and the tert-butyl ether on the threonine side chain. Therefore, the standard protocol described herein results in Global Acidolysis of tert-butyl groups , yielding Z-Thr-OH .

This guide provides a high-yield protocol for this transformation, explains the mechanistic necessity of scavengers, and briefly discusses advanced non-acidic alternatives if ether retention is strictly required.

Chemical Logic & Mechanism

The Challenge of Selectivity

In neat Trifluoroacetic Acid (TFA), the cleavage rates of


-tBu esters and 

-tBu ethers are comparable. Both proceed via an

-like mechanism involving protonation of the oxygen, followed by the heterolytic cleavage of the C-O bond to generate a stable tert-butyl carbocation (

).
Reaction Mechanism

The reaction is driven by the stability of the leaving group (carboxylic acid vs. alcohol) and the stability of the generated carbocation.

ReactionMechanism Substrate Z-Thr(tBu)-OtBu Protonation Protonation (TFA) Substrate->Protonation + H+ TS Transition State [R-OH...tBu+] Protonation->TS Rate Limiting Isobutylene Isobutylene (Gas) + Scavenged Adducts TS->Isobutylene Elimination Product Z-Thr-OH (Free Acid/Alcohol) TS->Product - tBu+

Figure 1: Mechanistic flow of acid-catalyzed deprotection. Note that both the ester and ether oxygens are protonated, leading to the loss of both tBu groups.

Experimental Protocol: Global Deprotection

This protocol is optimized to remove both the C-terminal ester and the side-chain ether while preserving the N-terminal Z (Cbz) group.

Reagents & Materials
ReagentGradeRole
Z-Thr(tBu)-OtBu >98%Substrate
Trifluoroacetic Acid (TFA) HPLC GradeAcid catalyst / Solvent
Triisopropylsilane (TIPS) Synthesis GradeCarbocation Scavenger
Water (

)
Milli-QScavenger / Hydrolysis aid
Diethyl Ether (

)
Cold (-20°C)Precipitant
The Cleavage Cocktail (Standard "Cocktail B")

For Threonine derivatives, a high concentration of scavenger is required to prevent


-alkylation or polymerization of isobutylene.
  • Ratio: TFA : TIPS :

    
     (95 : 2.5 : 2.5 v/v)
    
  • Note: Dichloromethane (DCM) can be added (1:1 ratio with TFA) if the substrate solubility is poor, but this slows the reaction.

Step-by-Step Workflow

ProtocolWorkflow Step1 1. PREPARATION Dissolve Z-Thr(tBu)-OtBu in TFA/TIPS/H2O (95:2.5:2.5) Conc: 10 mL per gram Step2 2. INCUBATION Stir at Room Temp (20-25°C) Time: 60 - 120 mins Monitor: TLC/HPLC Step1->Step2 Step3 3. EVAPORATION Remove TFA under reduced pressure (Rotary Evap < 40°C) Result: Oily Residue Step2->Step3 Step4 4. PRECIPITATION Add cold Diethyl Ether (-20°C) Triturate to form white solid Step3->Step4 Step5 5. ISOLATION Filter or Centrifuge Dry in vacuo over P2O5/KOH Step4->Step5

Figure 2: Operational workflow for the deprotection of Z-Thr(tBu)-OtBu.

Detailed Procedures
  • Dissolution: Place 1.0 g of Z-Thr(tBu)-OtBu in a round-bottom flask. Add 10 mL of the pre-mixed cleavage cocktail (TFA/TIPS/H2O).

    • Why? The high TFA concentration ensures rapid protonation. TIPS acts as a "hydride donor" to quench the

      
       cation, converting it to isobutane/isobutylene, preventing it from re-attacking the threonine hydroxyl.
      
  • Reaction: Stir magnetically at room temperature.

    • Monitoring: Check via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting material (

      
      ) should disappear, and the product Z-Thr-OH (
      
      
      
      , streaking due to free acid) should appear.
    • Duration: Typically 60–90 minutes. Extending beyond 4 hours increases the risk of Z-group degradation (benzyl cation formation).

  • Workup:

    • Evaporate the bulk of the TFA using a rotary evaporator (water bath

      
       40°C). Do not heat excessively.
      
    • Add 50 mL of ice-cold diethyl ether to the oily residue. Scratch the flask walls with a spatula to induce crystallization.

    • Filter the precipitate or decant the supernatant.

  • Purification: The crude Z-Thr-OH is usually sufficiently pure (>95%) for subsequent coupling. If needed, recrystallize from EtOAc/Hexane.

Technical Insights & Troubleshooting

Why Scavengers are Non-Negotiable

Without TIPS or Water, the reaction generates isobutylene gas. In neat TFA, isobutylene exists in equilibrium with the tert-butyl cation. This cation is an electrophile that can:

  • Re-alkylate the newly freed Threonine hydroxyl (O-alkylation).

  • Alkylate the electron-rich aromatic ring of the Z-group (less common but possible).

  • Polymerize to form gummy oligomers that make isolation difficult. TIPS irreversibly traps the cation.

Selectivity: Can I keep the Ether?

If your goal is strictly Z-Thr(tBu)-OH (cleaving ester, keeping ether), TFA is not suitable .

  • Alternative: Use "Magic Blue" (tris(4-bromophenyl)ammoniumyl hexachloroantimonate) with a silane.[1] Recent literature suggests this radical-mediated pathway can selectively cleave tert-butyl esters over ethers [2].

  • Design Strategy: For future synthesis, if you need to differentiate the C-term and Side-chain, use Z-Thr(tBu)-OMe (methyl ester) or Z-Thr(tBu)-OAll (allyl ester), which are orthogonal to the acid-labile side chain.

Stability of the Z-Group

The Benzyloxycarbonyl (Z) group is stable in TFA/TIPS at room temperature for up to 24 hours. However, avoid adding strong Lewis acids (like TMSBr) or heating, as this will lead to the premature cleavage of the Z-group [3].

References

  • Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[2] Link

  • Hidasová, D., & Slanina, T. (2023).[3] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates."[3][4] The Journal of Organic Chemistry, 88, 6932-6938.[3] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Carbamates). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Introduction: The Strategic Advantage of Orthogonal Protection in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of Z-Thr(tBu)-OtBu in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while historically antecedent to solid-phase techniques, remains an indispensable methodology for the large-scale, high-purity production of peptides and peptide fragments. Its primary advantage lies in the ability to purify and characterize intermediates at each step, ensuring the homogeneity of the final product, a critical requirement for therapeutic applications. The success of this strategy hinges on the precise control of reactivity, which is achieved through the use of protecting groups.

The concept of "orthogonal protection" is central to this control. It involves the use of multiple, distinct classes of protecting groups within the same molecule, each of which can be removed under specific chemical conditions without affecting the others.[1] This allows for the selective unmasking of reactive sites, directing the course of synthesis with high fidelity.

This guide focuses on N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester, or Z-Thr(tBu)-OtBu , a uniquely functionalized amino acid derivative. It employs a three-tiered orthogonal protection scheme perfectly suited for the strategic construction of complex peptides in solution.

  • N-α-Benzyloxycarbonyl (Z) group: A classic urethane-type protection for the amino terminus, stable to the acidic conditions used to remove tert-butyl groups, and selectively cleaved by catalytic hydrogenation.[2]

  • O-tert-butyl (tBu) ether: A robust, acid-labile group protecting the hydroxyl side chain of threonine. This prevents undesirable side reactions such as O-acylation during peptide coupling.[3]

  • C-terminal tert-butyl (OtBu) ester: An acid-labile group that protects the C-terminal carboxylic acid, preventing its participation in coupling reactions until its selective removal is desired.[2]

The strategic interplay of these groups allows for peptide chain elongation in either the C-to-N or N-to-C direction, offering significant flexibility in synthesizing complex peptide fragments for convergent synthesis strategies.

Physicochemical Properties and Handling

Proper handling and storage of amino acid derivatives are paramount to preventing degradation and ensuring successful synthetic outcomes.

PropertyValue
Chemical Name tert-butyl (2S,3R)-2-​[[(benzyloxy)​carbonyl]​amino]​-​3-​(tert-​butoxy)​butanoate
Synonyms Z-Thr(tBu)-OtBu
Molecular Formula C₂₀H₃₁NO₅
Molecular Weight 365.47 g/mol
Appearance White to off-white solid
Storage 2-8°C, protect from moisture

Solubility: Z-Thr(tBu)-OtBu is generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), as well as other common organic solvents like Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF). Anhydrous solvents are critical for all coupling reactions to prevent hydrolysis of activated intermediates.[4]

The Orthogonal Deprotection Strategy: A Logic Diagram

The core utility of Z-Thr(tBu)-OtBu lies in the ability to selectively deprotect one of three key functional groups. This workflow enables precise control over which end of the molecule is activated for the next reaction.

G cluster_N N-Terminal Elongation cluster_C C-Terminal Elongation cluster_Sidechain Side-Chain Deprotection start Z-Thr(tBu)-OtBu N_deprotect H₂ / Pd-C (Hydrogenolysis) start->N_deprotect C_deprotect TFA / DCM (Acidolysis) start->C_deprotect N_product H-Thr(tBu)-OtBu N_deprotect->N_product Removes Z group C_product Z-Thr(tBu)-OH C_deprotect->C_product Removes OtBu group SC_deprotect Strong Acid (e.g., TFA) (Final Cleavage) C_product->SC_deprotect SC_product Z-Thr-OtBu SC_deprotect->SC_product Removes tBu group G cluster_0 Step 1: C-Terminal Deprotection cluster_1 Step 2: Peptide Coupling a Dissolve Z-Thr(tBu)-OtBu in anhydrous DCM b Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) a->b c Stir at RT for 1-2h Monitor by TLC b->c d Evaporate solvent & co-evaporate with toluene c->d e Obtain crude Z-Thr(tBu)-OH d->e f Dissolve Z-Thr(tBu)-OH, H-Phe-OMe·HCl, & HOBt in anhydrous DMF e->f g Cool to 0°C Add DIPEA to neutralize f->g h Add EDC·HCl Stir at 0°C then warm to RT g->h i Aqueous Work-up (HCl, NaHCO₃, Brine) h->i j Dry, concentrate & purify (e.g., Crystallization) i->j k Obtain Z-Thr(tBu)-Phe-OMe j->k

Caption: Workflow for C-terminal deprotection and subsequent coupling.

Materials & Reagents:

  • Z-Thr(tBu)-OtBu

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) [5]* 1-Hydroxybenzotriazole (HOBt) [4]* N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • C-Terminal Deprotection: a. Dissolve Z-Thr(tBu)-OtBu (1.0 eq) in anhydrous DCM (approx. 5-10 mL per mmol). b. To this solution, add TFA (4-5 eq). c. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC). d. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual acid. The resulting crude Z-Thr(tBu)-OH is used directly in the next step.

  • Peptide Coupling: a. Dissolve the crude Z-Thr(tBu)-OH (1.0 eq), H-Phe-OMe·HCl (1.05 eq), and HOBt (1.1 eq) in anhydrous DMF. [5] b. Cool the solution to 0°C in an ice bath. c. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and maintain a basic pH. d. Add EDC·HCl (1.1 eq) portion-wise to the cooled solution. e. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor for the consumption of the starting material by TLC. f. Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). [6] g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide. h. Purification: The crude Z-Thr(tBu)-Phe-OMe can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Terminal Deprotection (Z-Group Removal)

This protocol describes the removal of the Z-group via catalytic hydrogenation to expose the N-terminal amine for further chain elongation.

G a Dissolve Z-protected peptide in suitable solvent (e.g., MeOH) b Add Pd/C catalyst (5-10% w/w) a->b c Purge with H₂ gas (Balloon or Parr shaker) b->c d Stir at RT until completion (Monitor by TLC) c->d e Filter through Celite to remove catalyst d->e f Evaporate solvent e->f g Obtain deprotected peptide (e.g., H-Thr(tBu)-Phe-OMe) f->g

Caption: Workflow for N-terminal Z-group deprotection by hydrogenation.

Materials & Reagents:

  • Z-protected peptide (e.g., Z-Thr(tBu)-Phe-OMe)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Step-by-Step Methodology:

  • Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent like MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a balloon filled with H₂ gas to the reaction flask or use a Parr hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC for the disappearance of the UV-active Z-protected starting material. Reaction times can vary from 2 to 24 hours.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the N-terminally deprotected peptide, which can be used in the next coupling step without further purification.

Troubleshooting and Scientific Insights

Issue 1: Low Coupling Yields

  • Causality: The bulky tert-butyl groups on both the threonine side chain and the C-terminus can cause significant steric hindrance, slowing down the coupling reaction. [4]Inadequate activation of the carboxylic acid or the presence of moisture can also lead to low yields.

  • Solutions:

    • Extend Reaction Time: Allow the coupling reaction to proceed for up to 24 hours.

    • Use a More Potent Coupling Reagent: For particularly difficult couplings, stronger uronium-based reagents like HATU or HBTU can be more effective than carbodiimides, though they are more expensive.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly to prevent hydrolysis of the activated ester intermediate.

Issue 2: Racemization

  • Causality: Racemization at the α-carbon of the activated amino acid is a common side reaction, particularly during the activation step. [4]It often proceeds through the formation of an oxazolone intermediate. Higher temperatures and prolonged exposure to base can exacerbate this issue.

  • Solutions:

    • Use Additives: The inclusion of HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) with the coupling reagent is standard practice to suppress racemization by forming less reactive HOBt/HOAt active esters. [4] * Control Temperature: Perform the activation and initial coupling at 0°C before allowing the reaction to warm to room temperature.

    • Minimize Base Exposure: Use a non-nucleophilic base like DIPEA and add it slowly, using only the amount required for neutralization.

Issue 3: Incomplete Deprotection

  • Causality (Z-group): The Pd/C catalyst can become poisoned or deactivated, leading to incomplete hydrogenation.

  • Solution (Z-group): If the reaction stalls, filter the mixture to remove the old catalyst and add a fresh portion. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

  • Causality (tBu/OtBu groups): Insufficient acid or reaction time can lead to incomplete cleavage.

  • Solution (tBu/OtBu groups): Ensure a sufficient excess of TFA is used. For final deprotection of peptides containing sensitive residues like Trp or Met, scavengers such as triisopropylsilane (TIPS) and water (e.g., in a cocktail of 95% TFA, 2.5% H₂O, 2.5% TIPS) should be included to trap the reactive tert-butyl cations and prevent side reactions. [7]

Conclusion

Z-Thr(tBu)-OtBu is a powerful and versatile building block for advanced solution-phase peptide synthesis. Its well-defined orthogonal protection scheme provides researchers with the tactical flexibility needed to construct complex peptide sequences with high fidelity. By understanding the causality behind the reaction conditions and potential side reactions, scientists can leverage this reagent to achieve high yields and purity, facilitating the development of novel peptide-based therapeutics and research tools.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Z-Thr-OtBu Reactions. BenchChem.
  • CymitQuimica. (n.d.). CAS 48067-24-9: H-Ser(tBu)-OtBu. CymitQuimica.
  • ChemicalBook. (2024). Z-THR(TBU)-OH | 16966-09-9. ChemicalBook.
  • BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. BenchChem.
  • Kumar, R. (2023). Peptidomimetics: An Overview. World Journal of Pharmaceutical Research, 12(5), 2334-2348.
  • Brik, A., et al. (2016). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry.
  • Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
  • PubChem. (n.d.). H-Thr(tBu)-OtBu. National Center for Biotechnology Information.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Colacino, E., et al. (2016). Synthesis of peptides by reactive extrusion. Application to the continuous and solventless preparation of aspartame. ResearchGate.
  • PubChem. (n.d.). Z-Thr(tbu)-ome. National Center for Biotechnology Information.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
  • BenchChem. (2025). Technical Support Center: Z-Glu(OtBu)-ONp in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Organic Chemistry Portal. (2024). tert-Butyl Esters. Organic Chemistry Portal.
  • Tokyo Chemical Industry. (n.d.). O-tert-Butyl-L-threonine tert-Butyl Ester. TCI Chemicals.
  • MDPI. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • National Center for Biotechnology Information. (2021). Synthesis of Orthogonally Protected Labionin. PMC.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Z-Glu(OtBu)-ONp. BenchChem.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare.
  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate.
  • National Center for Biotechnology Information. (2018). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC.
  • PubMed. (2007). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. National Center for Biotechnology Information.

Sources

Application Note: Advanced Coupling Protocols for Z-Thr(tBu)-OtBu Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of peptide bonds involving Z-Thr(tBu)-OtBu derivatives presents a distinct set of synthetic challenges primarily driven by steric hindrance at the


-carbon of the Threonine residue. While the tert-butyl (tBu) protection on the side chain and C-terminus provides excellent acid-lability orthogonality against the Benzyloxycarbonyl (Z) group (removable via hydrogenolysis), the bulky nature of these groups significantly retards coupling kinetics.

This guide details the optimal reagent selection and protocols to overcome the "


-branching effect" while minimizing racemization (epimerization to allo-Thr). We recommend COMU/Oxyma  as the primary high-efficiency system, with HATU  reserved for the most recalcitrant sequences, and DIC/Oxyma  for cases requiring strict racemization control.

Introduction: The Steric Challenge

Threonine is a


-branched amino acid. Unlike Alanine or Glycine, the bulk of the side chain is located immediately adjacent to the reacting center (the 

-carbon).
  • The Challenge: When activating Z-Thr(tBu)-OH , the bulky

    
    -methyl and 
    
    
    
    -O-tBu groups shield the activated carbonyl, slowing down nucleophilic attack by the incoming amine.
  • The Risk: Slower coupling rates increase the window for base-catalyzed racemization (via oxazolone formation or direct enolization), leading to the formation of the D-allo-Thr diastereomer, which is often difficult to separate by HPLC.

Orthogonality Strategy

The Z / tBu strategy is a classic solution-phase approach:

  • Z (N-term): Stable to TFA; removed by catalytic hydrogenolysis (

    
    ) or HBr/AcOH.
    
  • tBu/OtBu (Side-chain/C-term): Stable to hydrogenolysis/base; removed by TFA.

This orthogonality allows for selective deprotection, but requires coupling conditions that are strictly neutral to mild basic (pH 7.5–8.5) to prevent premature loss of the tBu groups or base-induced degradation.

Reagent Selection Guide

The choice of coupling reagent is dictated by the balance between reactivity (to overcome sterics) and selectivity (to prevent epimerization).

Reagent ClassReagentActivator/AdditiveReactivityRacemization RiskRecommendation
Uronium/Aminium COMU Oxyma PureVery HighLowPrimary Choice. Safer than HATU; higher solubility in DMF.
Uronium/Aminium HATU HOAtExtremely HighModerateSecondary Choice. Use for failed couplings. Risk of guanidinylation if slow.
Carbodiimide DIC Oxyma PureModerateVery LowTertiary Choice. Best for suppressing racemization if detected.
Phosphonium PyAOP HOAtHighLowAlternative. Use if uronium salts fail or cause guanidinylation.
Decision Logic for Z-Thr(tBu) Coupling

ReagentSelection Start Start: Couple Z-Thr(tBu)-OH CheckSterics Is the Amine Hindered? (e.g., N-Me, another Thr/Val) Start->CheckSterics Standard Standard Amine CheckSterics->Standard No UseHATU Use HATU + HOAt (Max Activation) CheckSterics->UseHATU Yes (Very Hindered) UseCOMU Use COMU + DIPEA (Standard High Efficiency) Standard->UseCOMU CheckRacem Is Racemization Observed? UseCOMU->CheckRacem Post-QC Analysis CheckRacem->UseCOMU No UseDICOxyma Use DIC + Oxyma (Low Epimerization) CheckRacem->UseDICOxyma Yes (>1% allo-Thr)

Caption: Decision tree for selecting coupling reagents based on steric hindrance and racemization data.

Detailed Protocols

Protocol A: High-Efficiency Coupling (COMU)

Best for: Standard solution-phase synthesis where high yield is required. Mechanism: COMU generates an active ester (Oxyma ester) that is highly reactive but less prone to explosion than benzotriazole derivatives (HOBt).

Materials:

  • Carboxylic Component: Z-Thr(tBu)-OH (1.0 equiv)

  • Amine Component: H-Xxx-OtBu (or similar) (1.0–1.1 equiv)

  • Reagent: COMU (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Z-Thr(tBu)-OH and the Amine component in the minimum amount of DMF (approx. 0.1 M concentration).

  • Cooling (Optional): If the sequence is extremely prone to racemization, cool the solution to 0°C. For standard couplings, Room Temperature (RT) is acceptable.

  • Activation: Add DIPEA to the mixture.

  • Coupling: Immediately add COMU. Note: Unlike HATU, pre-activation of the acid is NOT recommended with uronium salts to avoid guanidinylation of the amine.

  • Reaction: Stir at RT for 30–60 minutes.

  • Monitoring: Monitor by TLC or HPLC. The reaction should be complete <1 hour.

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes COMU byproducts), 5% Citric Acid (removes base/amine), and Brine. Dry over 
    
    
    
    .
Protocol B: Racemization-Suppressed Coupling (DIC/Oxyma)

Best for: Cases where Protocol A yields >1-2% allo-Thr, or when scaling up (safer thermal profile).

Materials:

  • Reagents: DIC (Diisopropylcarbodiimide) (1.1 equiv), Oxyma Pure (1.1 equiv).

  • Solvent: DCM/DMF (1:1 mixture can improve ratio).

Step-by-Step:

  • Pre-mix: Dissolve Z-Thr(tBu)-OH and Oxyma Pure in DMF.

  • Activation: Add DIC and stir for 2–3 minutes to form the active ester.

  • Addition: Add the Amine component.[1]

  • Reaction: Stir for 2–4 hours. (Carbodiimide couplings are slower than uronium).

  • Workup: Filter off any urea precipitate (if using DCC, though DIC urea is soluble). Perform standard acid/base wash.[2]

Mechanistic Insight & Troubleshooting

The Activation Pathway

Understanding why we use Oxyma/HOAt over HOBt is critical for Threonine. The "neighboring group effect" of the heteroatom (N in HOAt, N-O in Oxyma) accelerates the aminolysis, reducing the time the activated ester sits in solution, thereby reducing racemization.

ActivationMechanism Acid Z-Thr(tBu)-OH ActiveEster Oxyma-Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) Reagent COMU Reagent->ActiveEster Product Z-Thr(tBu)-Peptide ActiveEster->Product Aminolysis (Rate Determining) SideReaction Oxazolone (Racemization) ActiveEster->SideReaction Slow (Base Catalyzed) Amine H-Peptide-OR Amine->Product

Caption: Kinetic competition between product formation and racemization. Accelerating aminolysis (via Oxyma) favors the Product.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (<50%) Steric clash prevents attack.Switch to HATU or PyAOP . Increase temperature to 40°C (carefully). Use NMP as solvent.[3]
Racemization (>5%) Base concentration too high.Switch to DIC/Oxyma (Protocol B). Use Collidine instead of DIPEA.[4]
Guanidinylation Excess Uronium reagent reacting with amine.[5]Ensure Acid is activated in presence of amine (Protocol A) or use Phosphonium (PyAOP) which cannot guanidinylate.
Capping (Acetylation) Solvent contamination.Ensure DMF is amine-free (freshly distilled or biotech grade).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6] [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[1][3][5][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Coupling Reagents.[5] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Han, S. Y., & Kim, Y. A. (2004).[4] Recent development of peptide coupling reagents in organic synthesis.[4][5][8][9] Tetrahedron, 60(11), 2447–2467. [Link]

Sources

Application Note: Selective Synthesis of O-tert-butyl-L-threonine tert-butyl ester via Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of O-tert-butyl-L-threonine tert-butyl ester (H-Thr(tBu)-OtBu) from its N-benzyloxycarbonyl (Z)-protected precursor, Z-Thr(tBu)-OtBu. The core of this transformation is the selective removal of the Z-group via palladium-catalyzed hydrogenolysis, a method chosen for its efficiency, mild reaction conditions, and high yield. This process is foundational in peptide synthesis, where the strategic removal of protecting groups is paramount. We will explore the underlying chemical principles, provide two detailed experimental protocols (standard hydrogenolysis and transfer hydrogenation), and offer insights into reaction monitoring and safety considerations.

Introduction: The Strategic Importance of Orthogonal Protection

O-tert-butyl-L-threonine tert-butyl ester is a valuable building block in the synthesis of complex peptides and pharmaceutical agents. Its utility stems from the dual protection of the threonine side-chain hydroxyl group as a tert-butyl ether and the C-terminus as a tert-butyl ester. These tert-butyl (tBu) groups are stable under a wide range of conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).

In multi-step peptide synthesis, it is often necessary to deprotect the N-terminus to allow for peptide chain elongation while keeping the side-chain and C-terminal protecting groups intact. This requires an N-terminal protecting group that is "orthogonal" to the tBu groups—meaning it can be removed under conditions that do not affect the others. The benzyloxycarbonyl (Z or Cbz) group is an ideal candidate for this role.[1][2] The Z-group is stable to both acidic and basic conditions but can be selectively cleaved using catalytic hydrogenation.[3][4]

This application note details the precise methodology for this selective deprotection, converting Z-Thr(tBu)-OtBu into the free amine H-Thr(tBu)-OtBu, ready for the next coupling step in a synthetic workflow.

Causality: The Mechanism of Selective Z-Group Cleavage

The selective removal of the Z-group is achieved through hydrogenolysis. In this reaction, a palladium catalyst, typically palladium on activated carbon (Pd/C), facilitates the cleavage of the benzylic C-O bond in the carbamate moiety by hydrogen (H₂).[1]

The mechanism proceeds in two key stages:

  • Hydrogenolysis: The palladium catalyst activates the hydrogen molecule and mediates the cleavage of the benzyl-oxygen bond of the Z-group, producing an unstable carbamic acid intermediate and toluene as a byproduct.[4]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and yielding the desired free amine.[4]

This method is exceptionally mild and clean, as the byproducts (toluene and CO₂) are volatile and easily removed. Crucially, the reaction conditions are neutral and reductive, leaving the acid-labile tert-butyl ether and ester groups completely untouched, thus demonstrating the principle of orthogonal protection.[2][5]

Experimental Protocols

Two robust protocols are presented below. Protocol A utilizes hydrogen gas, which is highly efficient but requires specific safety equipment. Protocol B employs a transfer hydrogenation method, which avoids the need for a compressed hydrogen gas cylinder and can be more convenient for smaller-scale laboratory setups.[6][7]

Materials and Equipment
  • Substrate: N-Z-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu)

  • Catalyst: 10% Palladium on Carbon (10% Pd/C), preferably 50% wet with water to reduce pyrophoricity.

  • Solvents: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.

  • Hydrogen Source (Protocol A): Hydrogen gas (H₂) cylinder or balloon.

  • Hydrogen Donor (Protocol B): Formic acid (HCOOH) or Ammonium Formate (HCOONH₄).

  • Inert Gas: Argon (Ar) or Nitrogen (N₂).

  • Filtration Aid: Celite® 545 or equivalent.

  • Equipment: Round-bottom flask, magnetic stirrer, hydrogenation apparatus (for Protocol A), standard glassware, filtration setup (Büchner funnel or filter cannula), rotary evaporator.

Protocol A: Standard Catalytic Hydrogenolysis with H₂ Gas
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add Z-Thr(tBu)-OtBu (1.0 eq). Dissolve the substrate in an appropriate volume of methanol or ethanol (approx. 0.1 M concentration).

  • Inerting the Atmosphere: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol% relative to the substrate). Safety Note: Handle Pd/C with care as it can be pyrophoric, especially when dry. Adding it as a slurry in the reaction solvent can mitigate this risk.[8][9]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus at atmospheric pressure.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[10][11] Take a small aliquot from the reaction, filter it through a small plug of Celite® in a pipette to remove the catalyst, and spot it on a TLC plate. The reaction is complete when the starting material spot (visualized under UV light) has completely disappeared. The product, a free amine, may require staining (e.g., with ninhydrin) to be visualized.[12][13]

  • Work-up: Once the reaction is complete (typically 2-16 hours), carefully purge the reaction vessel with inert gas to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst cake to dry in the air, as it is saturated with hydrogen and can ignite spontaneously.[9] Immediately quench the filter cake with a large volume of water. Wash the filter pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude O-tert-butyl-L-threonine tert-butyl ester. The product is typically a light-colored oil or a low-melting solid and is often of sufficient purity for subsequent steps.[14]

Protocol B: Catalytic Transfer Hydrogenation

This method offers a convenient alternative by generating hydrogen in situ.[7]

  • Reaction Setup: Dissolve Z-Thr(tBu)-OtBu (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%). Unlike Protocol A, this can often be done in the air, though caution is still advised.

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[4] Alternatively, ammonium formate can be used. The reaction is often mildly exothermic.

  • Reaction and Monitoring: Stir at room temperature and monitor by TLC as described in Protocol A. These reactions are often faster, typically completing in 0.5-4 hours.

  • Work-up and Isolation: Follow steps 7-9 from Protocol A. If formic acid was used, the product will be the formate salt. For many applications, this is acceptable. If the free amine is required, the residue can be dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and evaporation.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the hydrogenolysis of Z-Thr(tBu)-OtBu.

ParameterProtocol A: H₂ GasProtocol B: Transfer Hydrogenation
Starting Material Z-Thr(tBu)-OtBuZ-Thr(tBu)-OtBu
Molecular Weight 365.46 g/mol [15]365.46 g/mol [15]
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol%10-20 mol% (or w/w)
Hydrogen Source H₂ Gas (1 atm)Formic Acid or Ammonium Formate (2-5 eq.)
Solvent Methanol, EthanolMethanol, Ethanol, DMF
Temperature Room TemperatureRoom Temperature (can be heated to reflux)
Reaction Time 2-16 hours0.5-4 hours
Typical Yield >95%>95%
References [3][16][4][17]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of H-Thr(tBu)-OtBu via catalytic hydrogenolysis.

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-Up & Isolation start Start: Z-Thr(tBu)-OtBu dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve inert Purge with Inert Gas (N₂ or Ar) dissolve->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogen Introduce Hydrogen Source (H₂ Gas or H-Donor) catalyst->hydrogen react Stir Vigorously (Room Temperature) hydrogen->react monitor Monitor by TLC until Starting Material is Consumed react->monitor purge Purge with Inert Gas monitor->purge filter Filter through Celite® (Remove Catalyst) purge->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate end Product: H-Thr(tBu)-OtBu evaporate->end

Caption: General workflow for the catalytic hydrogenolysis of Z-Thr(tBu)-OtBu.

Trustworthiness: Validation and Troubleshooting

  • Reaction Stalls: If the reaction does not proceed to completion, the catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. In some cases, the product amine can act as a mild catalyst poison; adding a small amount of acid (e.g., acetic acid) can sometimes help, but care must be taken not to cleave the tBu groups.[16]

  • Product Purity: This reaction is typically very clean. If impurities are detected, they may arise from the starting material. The primary product, H-Thr(tBu)-OtBu, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Safety: The primary hazard is the pyrophoric nature of Pd/C, especially after the reaction when it is activated with hydrogen.[8][9] Always keep the catalyst wet during and after filtration and handle it in a well-ventilated fume hood. Avoid all sources of ignition.[18][19]

References

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • St. Jean, D. J., Jr., & Fagnou, K. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst. ACS Medicinal Chemistry Letters. [Link]

  • St. Jean, D. J., Jr., & Fagnou, K. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Scite.ai. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • ResearchGate. (n.d.). (PDF) A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • Princeton University. (n.d.). LCSS: PALLADIUM ON CARBON. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • YouTube. (2024). TLC for reaction monitoring #chemistry. [Link]

  • ChemBK. (2024). H-Thr(Tbu)-Otbu. [Link]

Sources

Application Notes and Protocols for the Purification of Z-Thr(tBu)-OtBu via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of Z-Thr(tBu)-OtBu (tert-butyl N-[(benzyloxy)carbonyl]-O-(tert-butyl)-L-threoninate), a critical protected amino acid derivative used in peptide synthesis. Recognizing the paramount importance of purity for successful peptide chain elongation and to prevent the introduction of impurities that can complicate downstream processes, this document outlines a systematic approach to developing a robust recrystallization protocol. While a universal, one-size-fits-all procedure is challenging due to variability in crude sample impurities, this guide equips researchers with the foundational principles, a detailed solvent screening methodology, and a generalized recrystallization workflow. The causality behind each experimental step is explained to empower the user to optimize the procedure for their specific needs, ensuring high purity and yield of the final product.

Introduction: The Critical Role of Purity in Peptide Synthesis

Z-Thr(tBu)-OtBu is a valuable building block in both solution-phase and solid-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides stable N-terminal protection, while the tert-butyl (tBu) groups on the side chain hydroxyl and the C-terminus prevent unwanted side reactions during coupling. The efficacy of peptide synthesis is directly correlated with the purity of the starting materials. Impurities in the crude Z-Thr(tBu)-OtBu, such as unreacted starting materials, by-products from side reactions (e.g., racemization), or residual coupling reagents, can lead to the formation of deletion sequences or capped peptides, which are often difficult to separate from the target peptide.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. By dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a systematic approach to developing an effective recrystallization protocol for Z-Thr(tBu)-OtBu.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the compound of interest when heated.

  • Low Solvating Power at Lower Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for precipitation and high recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-Toxicity and Low Cost: For practical and safety reasons, less toxic and inexpensive solvents are preferred.

It is often the case that a single solvent does not meet all these criteria. In such instances, a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.

Experimental Workflow: Developing the Recrystallization Protocol

The following sections detail a systematic approach to developing a reliable recrystallization procedure for Z-Thr(tBu)-OtBu, starting with solvent screening and culminating in a general purification protocol.

Workflow for Recrystallization Protocol Development

The logical flow for establishing a robust recrystallization method is depicted below. This process begins with the critical step of solvent selection and progresses through to the isolation of the purified product.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Scale-Up Recrystallization A Place small amount (~20 mg) of crude Z-Thr(tBu)-OtBu in test tubes B Add potential solvents dropwise at room temperature A->B C Observe solubility at room temperature B->C D If insoluble, heat the mixture gently C->D E Observe solubility at elevated temperature D->E F If soluble, allow to cool slowly to room temperature E->F G Observe for crystal formation F->G H Select optimal solvent or solvent pair G->H I Dissolve crude product in minimum amount of hot optimal solvent H->I Proceed to Scale-Up J Perform hot filtration (if insoluble impurities are present) I->J K Allow filtrate to cool slowly J->K L Induce crystallization if necessary K->L M Collect crystals by vacuum filtration L->M N Wash crystals with a small amount of cold solvent M->N O Dry the purified crystals under vacuum N->O

Caption: Workflow for developing a recrystallization protocol.

Protocol for Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of Z-Thr(tBu)-OtBu.

Materials:

  • Crude Z-Thr(tBu)-OtBu

  • Test tubes or small vials

  • A selection of analytical grade solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude Z-Thr(tBu)-OtBu into several test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of approximately 1 mL is reached. Record your observations on solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath or on a heating block. Continue adding the solvent dropwise until the solid dissolves completely. Note the volume of solvent required.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur spontaneously, try to induce it by scratching the inside of the test tube with a glass rod or by adding a seed crystal of pure Z-Thr(tBu)-OtBu (if available).

  • Place the tubes that have shown crystal formation in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling with minimal product remaining in the solution.

Table 1: Solvent Screening Guide for Z-Thr(tBu)-OtBu

Solvent/SystemPredicted PolarityBoiling Point (°C)Observations at Room Temp. (e.g., Insoluble, Soluble)Observations when Heated (e.g., Soluble, Insoluble)Observations upon Cooling (e.g., Crystals, Oil, No Change)
HexaneNon-polar69
Diethyl EtherSlightly Polar35
Dichloromethane (DCM)Polar Aprotic40
Ethyl Acetate (EtOAc)Polar Aprotic77
IsopropanolPolar Protic82
EthanolPolar Protic78
EtOAc/Hexane (various ratios)VariableVariable
DCM/Hexane (various ratios)VariableVariable

Based on the properties of similar protected amino acids, solvent systems like ethyl acetate/hexane are often good starting points.

Generalized Recrystallization Protocol for Z-Thr(tBu)-OtBu

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Equipment:

  • Crude Z-Thr(tBu)-OtBu

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper

  • Glass funnel

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude Z-Thr(tBu)-OtBu in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of the solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the insoluble impurities. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any residual mother liquor. Using cold solvent minimizes the dissolution of the purified product.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a mild temperature.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Re-heat the mixture and add more solvent. / Try a lower-boiling point solvent.
No Crystals Form Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent and allow it to cool again. / Try to induce crystallization by scratching or seeding. / Place in a freezer (if the solvent's freezing point allows).
Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold. / The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. / Ensure the washing solvent is ice-cold. / Consider a different solvent or solvent system.
Colored Impurities in Crystals The impurities were not fully removed.Consider adding a small amount of activated charcoal to the hot solution before hot filtration. (Note: This may also adsorb some of the desired product).

Conclusion

The purification of Z-Thr(tBu)-OtBu by recrystallization is a critical step in ensuring the quality and success of subsequent peptide synthesis. By following a systematic approach that begins with careful solvent screening, researchers can develop a robust and efficient protocol tailored to their specific crude product. The detailed methodologies and troubleshooting guide provided in this application note serve as a valuable resource for obtaining high-purity Z-Thr(tBu)-OtBu, thereby contributing to the reliable synthesis of high-quality peptides for research and drug development.

References

  • PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. Retrieved from [Link]

  • American Chemical Society. (2015). Purification of Laboratory Chemicals. W. L. F. Armarego & C. L. L. Chai. Elsevier.

Scale-up synthesis methods for Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Scalable Synthesis of Z-Thr(tBu)-OtBu

Executive Summary

This Application Note details the process chemistry for the scale-up synthesis of


-benzyloxycarbonyl-

-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu)
. This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical peptides, particularly those requiring solution-phase coupling where orthogonal protection of the threonine side chain and C-terminus is required.

The protocol focuses on the acid-catalyzed addition of isobutylene , the industry-standard method for simultaneous protection of carboxylic acids and hydroxyl groups. Unlike laboratory-scale methods using expensive reagents like tert-butyl trichloroacetimidate, this route utilizes bulk commodity chemicals (isobutylene gas, sulfuric acid), making it economically viable for multi-kilogram production.

Strategic Route Analysis

The synthesis of Z-Thr(tBu)-OtBu presents a unique challenge: the simultaneous installation of two bulky hydrophobic groups on a sensitive amino acid scaffold.

Method Reagents Scale-Up Viability Key Drawbacks
Route A (Recommended) Isobutylene / H₂SO₄ High Requires pressure vessel (autoclave); gas handling safety.
Route Bt-Butyl Acetate / HClO₄LowPerchloric acid explosion hazard; poor atom economy.
Route Ct-Butyl TrichloroacetimidateVery LowReagent cost is prohibitive; difficult byproduct removal.

Selected Route (Route A): We utilize a "one-pot" dual protection strategy starting from commercially available Z-Thr-OH. The reaction is atom-economic, as the addition of isobutylene to the alcohol and carboxylic acid generates no water byproduct, driving the equilibrium forward without the need for desiccants.

Reaction Scheme:



Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction relies on the in-situ generation of the tert-butyl carbocation (


).
  • Protonation: Sulfuric acid protonates the isobutylene double bond, generating a tertiary carbocation.

  • Esterification (Kinetic Product): The carboxylate oxygen attacks the

    
     to form the ester. This occurs rapidly.
    
  • Etherification (Thermodynamic Challenge): The secondary hydroxyl of threonine is less nucleophilic due to steric hindrance. It attacks a second

    
     to form the ether.
    
  • Side Reactions:

    • Polymerization: Isobutylene can polymerize to form diisobutylene (dimer) or polyisobutylene if the temperature is too high.

    • Z-Deprotection: Excessive acidity or temperature can cleave the benzyloxycarbonyl (Z) group.

ReactionMechanism Isobutylene Isobutylene (Gas) Carbocation t-Butyl Cation (tBu+) Isobutylene->Carbocation + H+ Acid H2SO4 (Cat) Acid->Carbocation Polymer Polyisobutylene (Impurity) Carbocation->Polymer High Temp ZThrOH Z-Thr-OH (Substrate) Intermediate1 Z-Thr-OtBu (Mono-ester) ZThrOH->Intermediate1 + tBu+ (Fast) FinalProduct Z-Thr(tBu)-OtBu (Fully Protected) Intermediate1->FinalProduct + tBu+ (Slow)

Figure 1: Mechanistic pathway for the acid-catalyzed dual tert-butylation of Z-Thr-OH.

Detailed Scale-Up Protocol

Safety Warning: Isobutylene is a flammable gas. This reaction generates significant pressure. All operations must be performed in a rated stainless steel autoclave or Parr reactor located in a blast-proof bay or fume hood.

Equipment & Reagents
  • Reactor: 5L Stainless Steel Autoclave (rated to 20 bar) with mechanical stirring and cooling jacket.

  • Substrate: Z-L-Threonine (Z-Thr-OH), High Purity (>99%).

  • Reagent: Isobutylene gas (99%).

  • Catalyst: Sulfuric Acid (98%, Conc.).

  • Solvent: Dichloromethane (DCM).[1][2] Note: Toluene can be used as a greener alternative, but DCM often provides better solubility for the Z-protected starting material.

Step-by-Step Methodology

Step 1: Reactor Loading

  • Purge the autoclave with nitrogen to remove oxygen.

  • Charge Z-Thr-OH (500 g, 1.97 mol) into the reactor.

  • Add DCM (2.5 L) . Stir to suspend/dissolve.

  • Add Conc. H₂SO₄ (50 mL, ~0.94 mol) slowly. Note: The catalyst loading is typically 0.5 equiv relative to substrate. High acidity is required to activate the alkene.

  • Seal the reactor.

Step 2: Isobutylene Addition

  • Cool the reactor jacket to -5°C .

  • Connect the isobutylene cylinder.

  • Slowly condense Isobutylene (1.1 kg, ~19.6 mol) into the reactor.

    • Rationale: A large excess (10 equiv) is used. Isobutylene acts as both reagent and co-solvent, improving mass transfer.

  • Close the inlet valve.

Step 3: Reaction Phase

  • Allow the reactor to warm to 25°C (Room Temp) .

    • Observation: Pressure will rise significantly (typically 2–4 bar depending on headspace).

  • Stir vigorously (400 RPM) for 48–72 hours .

    • Monitoring: The reaction is slow due to the steric bulk of the threonine side chain.

    • IPC (In-Process Control): Sample carefully via dip tube. Analyze by TLC (Hexane/EtOAc 4:1) or HPLC. Look for the disappearance of the mono-ester intermediate (Z-Thr-OtBu).

Step 4: Quench & Work-up

  • Cool reactor to 0°C .

  • Slowly vent excess isobutylene into a scrubber system (cold trap or flare). Do not vent directly into the lab.

  • Open the reactor and pour the reaction mixture slowly into a stirred solution of saturated NaHCO₃ (2 L) and crushed ice.

    • Critical: The pH must be basic (pH > 8) to neutralize H₂SO₄ and prevent acid-catalyzed hydrolysis of the newly formed ester/ether.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer with DCM (2 x 500 mL).

  • Combine organics and wash with water (1 L) followed by brine (1 L).

  • Dry over anhydrous MgSO₄ and filter.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C .

  • Result: A viscous, pale yellow oil.

  • Purification Strategy:

    • Flash Chromatography: For high purity (>98%), pass through a short silica plug eluting with Hexane/EtOAc (9:1).

    • Distillation: Not recommended due to thermal instability of the Z-group.

    • Yield: Typical yield is 85–92%.

Process Flow & Troubleshooting

ProcessFlow Start Start: Z-Thr-OH + DCM AddAcid Add Catalyst (H2SO4) Cool to -5°C Start->AddAcid AddIso Condense Isobutylene (10 equiv) AddAcid->AddIso React Reaction: 25°C, 48-72h (Pressure ~3 bar) AddIso->React IPC IPC: Check for Mono-ester React->IPC IPC->React Incomplete Quench Quench: Pour into NaHCO3/Ice (pH > 8) IPC->Quench Complete Workup Phase Sep & Concentration Quench->Workup Product Final Product: Z-Thr(tBu)-OtBu (Oil) Workup->Product

Figure 2: Process flow diagram for the batch synthesis of Z-Thr(tBu)-OtBu.

Troubleshooting Table
Issue Probable Cause Corrective Action
Incomplete Conversion Insufficient acid catalyst or reaction time.Add 0.2 eq H₂SO₄; extend time by 24h. Ensure vigorous stirring.
Z-Group Cleavage Temperature too high (>30°C) or "hot spots" during acid addition.Strictly control temp < 25°C. Add acid very slowly to cold solution.
Polymer Formation Isobutylene quality or excessive heat.Use inhibited isobutylene; maintain cooling during addition.
Product Hydrolysis Acidic work-up.Ensure aqueous quench is basic (NaHCO₃) before phase separation.

Quality Control Specifications

For the final oil to be released for downstream peptide synthesis:

  • Appearance: Clear to pale yellow viscous liquid.

  • Purity (HPLC): > 97.0% (Area %).

  • ¹H NMR (CDCl₃):

    • 
       7.35 (m, 5H, Z-aromatic)
      
    • 
       5.10 (s, 2H, Z-CH₂)
      
    • 
       1.45 (s, 9H, Ester tBu)
      
    • 
       1.20 (s, 9H, Ether tBu)
      
    • Note: The distinct separation of the two t-butyl singlets confirms dual protection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acid-catalyzed t-butyl protection mechanisms).

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational protocols for Z-amino acid handling).

  • Roeske, R. W. (1963). "Preparation of t-Butyl Esters of Free Amino Acids." The Journal of Organic Chemistry, 28(5), 1251-1253. (Seminal paper on isobutylene/H2SO4 method).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Z/tBu strategies).

Sources

Optimization and Protocol: Selective C-Terminal tert-Butyl Esterification of Z-Thr(tBu)-OH

[1][2][3]

Introduction & Strategic Analysis

The synthesis of Z-Thr(tBu)-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) represents a critical transformation in solution-phase peptide synthesis.[1][2][3] This molecule serves as a fully protected amino acid building block where the N-terminus (Z/Cbz) and C-terminus (OtBu) possess orthogonal deprotection profiles:[1][2]

  • Z group: Removed by hydrogenolysis (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or strong acid (
    
    
    ).[2][3]
  • OtBu ester: Removed by acid (TFA).[1][2][3]

  • Side-chain OtBu ether: Removed by acid (TFA).[1][2][3]

The Chemoselectivity Challenge

The primary challenge in esterifying Z-Thr(tBu)-OH is the preservation of the acid-labile side-chain tert-butyl ether.[1][2] Standard Fischer esterification with tert-butanol is thermodynamically unfavorable and kinetically sluggish due to the steric bulk of the tert-butyl group and the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

223

This guide details two validated protocols chosen for their reliability and chemoselectivity:

  • Method A (Isobutylene/H₂SO₄): The industrial "Gold Standard" for scalability.[1][2][3]

  • Method B (TBTA Imidate): The "Bench-Scale" method for mild, catalyst-free operation.[1][2][3]

Method Selection Guide

The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and resource availability.

MethodSelectionStartStart: Z-Thr(tBu)-OH EsterificationScaleCheckReaction Scale?Start->ScaleCheckGasCheckIsobutylene Gas Available?ScaleCheck->GasCheck> 10 gramsMethodBMethod B: TBTA Reagent(Low Scale, High Cost, Mild)ScaleCheck->MethodB< 5 gramsCostCheckReagent Cost Sensitivity?GasCheck->CostCheckNoMethodAMethod A: Isobutylene/H2SO4(High Scale, Low Cost, Pressure Vessel)GasCheck->MethodAYesCostCheck->MethodAHigh SensitivityCostCheck->MethodBLow Sensitivity

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Protocol A: Isobutylene-Mediated Esterification (Industrial Standard)

Principle: This method utilizes the acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene.[2] Why it works: The reaction conditions (catalytic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2
Materials
  • Substrate: Z-Thr(tBu)-OH (Dry, lyophilized).

  • Reagent: Isobutylene gas (99%+).[1][2][3]

  • Catalyst: Concentrated Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1][3]

  • Equipment: Heavy-walled pressure bottle or autoclave (glass/Teflon lined).

Step-by-Step Procedure
  • Preparation (0 min):

    • Weigh Z-Thr(tBu)-OH (10.0 g, 32.3 mmol) into the pressure bottle.[1][2]

    • Add anhydrous DCM (100 mL). The starting material may not fully dissolve immediately.[2][3]

    • Add concentrated

      
       (0.5 mL, approx. 0.3 eq) cautiously.
      
  • Condensation (15 min):

    • Cool the pressure bottle in an acetone/dry ice bath (

      
      ) or an ice/salt bath (
      
      
      ).
    • Condense isobutylene gas into the vessel until the volume increases significantly (approx. 20-30 mL of liquid isobutylene). Caution: Perform in a well-ventilated fume hood.[1][2][3][4]

  • Reaction (16-24 hours):

    • Seal the pressure bottle tightly.[2][3]

    • Allow the mixture to warm to room temperature (

      
      ).
      
    • Stir magnetically.[2][3] The internal pressure will rise (approx. 20-30 psi).[1][2][3] The solid should dissolve as the ester forms.[2]

  • Quenching (Critical Step):

    • Cool the bottle back to

      
       to lower the pressure.
      
    • Carefully open the vessel to vent excess isobutylene.[2][3]

    • Neutralization: Pour the reaction mixture slowly into a vigorously stirring solution of saturated aqueous

      
       (200 mL).
      
    • Note: Failure to neutralize immediately can lead to acid-catalyzed hydrolysis of the newly formed ester during evaporation.[2][3]

  • Workup:

    • Separate the organic (DCM) layer.[1][3]

    • Wash the aqueous layer once with fresh DCM (50 mL).[1][3]

    • Combine organics and wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       mL) and brine (
      
      
      mL).[3]
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often a clear oil of high purity (>95%).

    • If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate 8:2).[1][2][3]

Protocol B: TBTA Thermal Transesterification (Bench-Scale)

Principle: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) acts as a tert-butyl donor.[1][2][3] Under thermal conditions, the carboxylic acid protonates the imidate nitrogen, facilitating the transfer of the t-butyl group to the carboxylate. Why it works: This method generates trichloroacetamide as a neutral byproduct and requires no strong acids, ensuring the Z-group and side-chain ether remain untouched.[1][2][3]

Materials
  • Substrate: Z-Thr(tBu)-OH.[1][2][3][5][6][7]

  • Reagent: TBTA (tert-Butyl 2,2,2-trichloroacetimidate).[1][2][3]

  • Solvent: Cyclohexane/DCM (2:1 ratio).[1][2][3]

  • Catalyst: None (Thermal) or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Catalytic, only if required).[3]
    
Step-by-Step Procedure
  • Dissolution:

    • Dissolve Z-Thr(tBu)-OH (1.0 g, 3.23 mmol) in a mixture of Cyclohexane (10 mL) and DCM (5 mL).

    • Note: Cyclohexane is preferred to precipitate the byproduct, but DCM aids solubility of the Z-protected amino acid.[2]

  • Reagent Addition:

    • Add TBTA (1.41 g, 6.46 mmol, 2.0 eq) in one portion.

  • Reaction:

    • Option A (Thermal - Recommended): Reflux the mixture gently (

      
      ) for 16–24 hours.
      
    • Option B (Catalytic): Add

      
       of 
      
      
      and stir at room temperature for 12 hours. Use Option B only if thermal reaction is sluggish.
  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Trichloroacetamide (byproduct) will precipitate.[1][2][3] Filter this solid off.[2][3]

    • Wash the filtrate with saturated

      
       to remove unreacted acid.[2][3]
      
    • Wash with brine, dry over

      
      , and concentrate.
      

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 97%HPLC (C18, ACN/H2O)
NMR Identity Distinct tBu singlets1H-NMR (CDCl3)
1H-NMR Diagnostic Signals (CDCl3, 400 MHz)

To confirm the formation of the diester (Z-Thr(tBu)-OtBu), look for two distinct singlets in the high-field region:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ppm (9H, s): Side-chain O-tBu (Ether).[2][3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ppm (9H, s): C-terminal O-tBu (Ester).[2][3]
    
  • Differentiation: The ester t-butyl group typically appears slightly downfield from the ether t-butyl group.[1][2][3]

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield (Method A) Incomplete condensation of isobutylene.[1][2][3]Ensure reaction vessel is saturated (volume increase) and sealed tight.[1][2][3]
Side Chain Cleavage Acid concentration too high or temp too high.[1][2][3]Strictly maintain ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[2][3] Use minimal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[2][3][8]
Hydrolysis during Workup Acidic aqueous workup.[2][3]Ensure quench is into excess ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[2][3] Do not use water until neutralized.[2][3]
Incomplete Reaction (Method B) Old TBTA reagent.[2][3]TBTA hydrolyzes with moisture.[2][3] Use fresh reagent or increase to 3.0 eq.

Mechanistic Visualization

The following diagram details the pathway for Method B (TBTA), highlighting the atom-economic transfer of the protecting group.

MechanismStep1Protonation:R-COOH + TBTA ImidateStep2Ion Pair Formation:R-COO(-) + Protonated Imidate(+)Step1->Step2H+ TransferStep3Nucleophilic Attack:Carboxylate attacks t-Butyl cationStep2->Step3SN1-likeProductProduct:R-COO-tBu + TrichloroacetamideStep3->ProductCollapse

Figure 2: Mechanistic pathway of TBTA esterification.

References

  • Armstrong, A., et al. (1988).[1][3] tert-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl esters and ethers.[1][2] Tetrahedron Letters, 29(20), 2483-2486.[1][2][3] Link[1]

  • Roeske, R. W. (1963).[1][2][3] Preparation of t-Butyl Esters of Free and N-Protected Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.[1] (Foundational reference for Isobutylene/H2SO4 method). Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3] (Standard reference for stability of Z and tBu groups). Link[1]

  • Takeda, K., et al. (1994).[1][3] A convenient synthesis of tert-butyl esters from carboxylic acids using di-tert-butyl dicarbonate.[1][2][3] Synthesis, 1994(11), 1063-1066.[1][2][3] Link[1]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Z-Thr(tBu)-OtBu Synthesis Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cbz-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial synthesis. Here, we will delve into the intricacies of the reaction, troubleshoot common issues, and provide field-proven insights to enhance your experimental outcomes.

The synthesis of fully protected threonine derivatives like Z-Thr(tBu)-OtBu is a cornerstone in modern peptide synthesis, particularly for complex and hydrophobic peptides[1]. The strategic use of orthogonal protecting groups allows for the selective deprotection and elongation of the peptide chain, which is fundamental to successful solid-phase peptide synthesis (SPPS) and solution-phase strategies[2][3][4]. However, the bulky nature of the tert-butyl groups presents unique steric challenges that can often lead to low yields and side reactions[5]. This guide will equip you with the knowledge to navigate these obstacles effectively.

Synthesis Workflow Overview

The synthesis of Z-Thr(tBu)-OtBu can be approached via several routes. The choice often depends on the availability of starting materials and the specific requirements of the downstream application. Below is a generalized workflow illustrating the key transformations.

Racemization cluster_suppression Suppression Pathway Z-Thr(tBu)-OH Z-Thr(tBu)-OH Activated Ester Activated Ester Z-Thr(tBu)-OH->Activated Ester  Coupling Reagent Oxazolone Oxazolone Activated Ester->Oxazolone  (Fast, High Temp) Desired Product Desired Product Activated Ester->Desired Product  + Amine (Slow) HOBt_Ester HOBt Active Ester Activated Ester->HOBt_Ester  + HOBt Racemized Product Racemized Product Oxazolone->Racemized Product  Tautomerization HOBt Additive HOBt Additive HOBt_Ester->Desired Product  + Amine (Fast)

Sources

Minimizing racemization of Threonine during Z-Thr(tBu)-OtBu coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Thr(tBu)-OtBu Coupling

A Guide to Minimizing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the coupling of Z-Thr(tBu)-OtBu. Here, we provide in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to ensure the highest success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is Threonine particularly susceptible to racemization during peptide coupling?

A1: Threonine, like other β-hydroxy-α-amino acids, is prone to racemization due to the influence of its side-chain hydroxyl group.[1][2] During the activation of the carboxylic acid for coupling, the side-chain hydroxyl group can intramolecularly attack the activated carboxyl group. This forms a five-membered ring intermediate called an oxazoline. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity at the α-carbon. Subsequent nucleophilic attack by the amine component on the oxazoline can occur from either face, resulting in a mixture of diastereomers.

Q2: How does the choice of protecting groups, Z and tBu, influence racemization?

A2: The benzyloxycarbonyl (Z) group on the amine and the tert-butyl (tBu) ether on the side-chain hydroxyl are standard protecting groups. The tBu group effectively prevents the hydroxyl from participating in unwanted side reactions. However, the primary driver of racemization is the activation of the carboxyl group, a necessary step for amide bond formation, which can initiate the oxazoline mechanism described above.

Q3: Which classes of coupling reagents are generally preferred for minimizing threonine racemization?

A3: Onium salt-based reagents (e.g., HBTU, HATU, HCTU, COMU) are often preferred as they can rapidly form active esters in situ, which then react with the amine component.[3] This rapid conversion can outcompete the formation of the problematic oxazoline intermediate. When using carbodiimides like DCC or DIC, it is crucial to use them in combination with racemization-suppressing additives such as OxymaPure® or HOBt.[1][4][5] These additives form active esters that are more stable and less prone to cyclization than the O-acylisourea intermediate formed with the carbodiimide alone.[3]

Q4: What role does the base play in racemization, and which should I choose?

A4: The base is critical for neutralizing protonated amines and facilitating the coupling reaction, but an overly strong or sterically unhindered base can accelerate racemization by promoting the abstraction of the α-proton.[2] For sensitive couplings like that of threonine, a moderately hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a common choice. In some cases, a weaker base like N-methylmorpholine (NMM) may be even better at preserving stereochemical integrity, though it may result in slower coupling kinetics.[2]

Troubleshooting Guide: High Diastereomer Formation

Problem: My post-coupling analysis (e.g., by chiral HPLC) shows a significant percentage of the D-allo-threonine diastereomer.

This is a classic sign that racemization has occurred via the oxazoline mechanism. Below is a systematic approach to diagnose and solve this issue.

Mechanism of Threonine Racemization

The primary pathway for racemization involves the formation of an oxazoline intermediate, which allows for epimerization at the α-carbon.

Caption: Mechanism of Threonine Racemization via Oxazoline Intermediate.

Troubleshooting Workflow

This workflow will guide you in systematically addressing the potential causes of high diastereomer formation.

TroubleshootingWorkflow start High Diastereomer Level Detected cond1 Using Carbodiimide (DCC/DIC) alone? start->cond1 cond2 High Temperature (> 25°C)? cond1->cond2 No sol1 Add OxymaPure® or HOBt (See Protocol 1) cond1->sol1 Yes cond3 Base Selection (e.g., TEA)? cond2->cond3 No sol3 Run reaction at 0°C to RT cond2->sol3 Yes sol2 Switch to Onium Salt Reagent (e.g., HCTU, PyAOP) (See Protocol 2) cond3->sol2 No sol4 Use a hindered base (DIPEA or Collidine) cond3->sol4 Yes end_node Verify Purity via Chiral HPLC sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for high diastereomer formation.

Optimized Experimental Protocols

Protocol 1: Carbodiimide Coupling with Additive

This protocol is a robust starting point that minimizes racemization by using an additive to form a more stable active ester, thereby suppressing oxazoline formation.

Materials:

  • Z-Thr(tBu)-OH

  • Amine coupling partner (e.g., H-X-OtBu)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve Z-Thr(tBu)-OH (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DCM or DMF.

  • Add the amine coupling partner (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) to the reaction mixture and stir for 5 minutes.

  • Slowly add a solution of DIC (1.1 eq) in the reaction solvent to the mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any precipitated diisopropylurea.

  • Proceed with standard aqueous workup and purification by column chromatography.

Rationale: The addition of OxymaPure® or HOBt intercepts the highly reactive O-acylisourea intermediate formed from the reaction of Z-Thr(tBu)-OH and DIC.[5] This forms an Oxyma- or HOBt-active ester, which is less susceptible to intramolecular cyclization to the oxazoline, thus preserving the stereochemical integrity of the threonine residue.[6] Performing the initial activation and coupling at a lower temperature further reduces the rate of potential side reactions.[7]

Protocol 2: Onium Salt-Based Coupling

This protocol utilizes a phosphonium or aminium/uronium salt reagent, which offers high coupling efficiency and low racemization potential, particularly for challenging couplings.

Materials:

  • Z-Thr(tBu)-OH

  • Amine coupling partner

  • PyAOP (or HCTU, COMU)

  • 2,4,6-Collidine (or DIPEA)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve Z-Thr(tBu)-OH (1.0 eq) in anhydrous DMF.

  • Add 2,4,6-Collidine (2.2 eq) to the solution and stir.

  • In a separate flask, dissolve the amine coupling partner (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent, PyAOP (1.1 eq), to the Z-Thr(tBu)-OH solution and stir for 5-10 minutes (pre-activation).

  • Add the pre-activated mixture to the amine solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Proceed with standard aqueous workup and purification.

Rationale: Onium salt reagents like PyAOP facilitate the rapid formation of an activated ester.[3] Pre-activation of the carboxylic acid before adding the amine component can be beneficial.[4] The use of a hindered base like 2,4,6-collidine is effective at minimizing racemization.[2]

Data Summary: Impact of Reagents on Racemization

The choice of coupling reagent, additive, and base has a significant impact on the level of diastereomer formation. The following table provides a general comparison.

Coupling ReagentAdditiveBaseTypical RacemizationSpeedNotes
DICNoneDIPEAHighModerateNot recommended for Threonine.
DICHOBtDIPEALowModerateA classic, cost-effective method.[7][8]
DICOxymaPure® DIPEAVery Low Moderate-FastExcellent suppression of racemization; safer alternative to HOBt.[1][6]
HCTUNone (Internal)DIPEALowFastHighly efficient but can cause guanidinylation of the free amine if not used correctly.[9]
PyAOPNone (Internal)CollidineVery LowVery FastExcellent for sterically hindered couplings; avoids guanidinylation side reaction.[5]

Validation: Chiral HPLC Analysis

It is essential to validate the stereochemical purity of your final product.

Method:

  • Column: A chiral stationary phase (CSP) column is required. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) or crown ethers are often effective for underivatized amino acids and their derivatives.[10][11]

  • Mobile Phase: A typical mobile phase might consist of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile, often with an acidic additive like TFA.[11]

  • Analysis: The crude product should be analyzed alongside a reference standard of the undesired D-allo-threonine diastereomer if available. The percentage of the undesired diastereomer can be calculated from the peak areas in the chromatogram.[12][13]

This systematic approach, combining a mechanistic understanding with optimized protocols and rigorous analytical validation, will empower you to minimize racemization and achieve high stereochemical purity in your Z-Thr(tBu)-OtBu coupling reactions.

References

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. Available from: [Link].

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link].

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Chemistry. Available from: [Link].

  • Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. ACS Omega. Available from: [Link].

  • Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. PubMed. Available from: [Link].

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Center for Biotechnology Information. Available from: [Link].

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link].

  • Chiral HPLC Separations. Phenomenex. Available from: [Link].

  • Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. ACS Publications. Available from: [Link].

  • Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. ResearchGate. Available from: [Link].

Sources

Troubleshooting incomplete hydrogenolysis of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Z-THR-H2-001 Subject: Troubleshooting Incomplete Z-Group Removal in Sterically Hindered Threonine Derivatives Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to remove the benzyloxycarbonyl (Z or Cbz) group from Z-Thr(tBu)-OtBu to yield H-Thr(tBu)-OtBu . While Z-removal is typically routine, this specific substrate presents a "perfect storm" of kinetic inhibitors:

  • Steric Bulk: The tert-butyl ether on the side chain and the tert-butyl ester on the C-terminus create a "molecular umbrella" that hinders the adsorption of the benzylic carbamate onto the palladium surface.

  • Product Inhibition: The resulting free amine (H-Thr...) is a nucleophile that can bind irreversibly to the Pd active sites, poisoning the catalyst as the reaction proceeds.

  • Acid Sensitivity: The tBu groups are acid-labile, preventing the use of standard strong acids (like HCl) to scavenge the free amine.

Diagnostic Workflow: Before altering your protocol, use this logic flow to identify the root cause of the failure.

Triage Start Issue: Incomplete Conversion CheckTLC 1. Check TLC/LCMS Is the starting material (SM) pure? Start->CheckTLC SulfurCheck Check Synthesis History: Was SM made using thio-reagents? CheckTLC->SulfurCheck No (Impure) RxnProgress 2. Reaction Behavior: Did it start then stop? CheckTLC->RxnProgress Yes (Pure) SulfurAction Action: Wash SM with CuEDTA or Bleach/Brine SulfurCheck->SulfurAction Poisoning Diagnosis: Catalyst Poisoning (Amine Product Inhibition) RxnProgress->Poisoning Stalled after 30-50% Sterics Diagnosis: Steric Hindrance (Adsorption Failure) RxnProgress->Sterics No reaction (<5%) PoisonAction Action: Add 1.0 eq Acetic Acid or Switch to Pearlman's Cat. Poisoning->PoisonAction StericAction Action: Switch to Transfer Hydrogenation (Ammonium Formate) Sterics->StericAction

Figure 1: Diagnostic logic for troubleshooting hydrogenolysis failures. Blue nodes represent decision points; Red nodes indicate the root cause; Green nodes are the recommended solutions.

Technical FAQs & Troubleshooting Modules

Module A: The Reaction Stalls at 50% Conversion

Q: My reaction starts well but stops halfway. Adding more catalyst doesn't help. Why?

A: You are experiencing Product Inhibition (Self-Poisoning). As the Z-group is cleaved, the free amine (H-Thr(tBu)-OtBu) is generated. Amines are excellent ligands for Palladium. In non-acidic media, the free amine competes with the starting material for active sites on the Pd surface. Because the starting material is bulky (sterically hindered), the small, nucleophilic amine wins, effectively coating the catalyst and shutting down the reaction.

The Fix: You must protonate the amine to prevent it from binding to the metal.

  • Do NOT use HCl/TFA: These will cleave your tBu protecting groups [1].

  • Use Acetic Acid (AcOH): Add 1.0–1.5 equivalents of glacial acetic acid to the methanol solvent. AcOH is strong enough to protonate the amine (forming the acetate salt) but too weak to cleave the tBu ester/ether at room temperature.

  • Alternative Catalyst: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is more robust against amine poisoning and often works better for difficult Z-groups than standard Pd/C [2].

Module B: No Reaction Occurs (0% Conversion)

Q: I am using 10% Pd/C with a H₂ balloon, but nothing is happening. The SM is untouched.

A: The issue is likely Steric Hindrance preventing adsorption. The tBu group on the threonine side chain and the C-terminal tBu ester create significant bulk. The "flat" adsorption required for Z-group cleavage is physically blocked. A standard H₂ balloon (1 atm) often lacks the thermodynamic driving force to overcome this barrier.

The Fix:

  • Increase Pressure: If available, use a Parr shaker or autoclave at 3–5 bar (45–75 psi) .

  • Switch to Transfer Hydrogenation (Highly Recommended): Instead of H₂ gas, use a hydrogen donor like Ammonium Formate or 1,4-Cyclohexadiene .

    • Why? These donors are often more effective at "cleaning" the catalyst surface and can be more active than H₂ gas for hindered substrates. Ammonium formate also generates ammonia/formic acid in situ, which helps solubilize the species [3].

Module C: Loss of tBu Groups

Q: I removed the Z-group, but I also lost the tBu ester. What went wrong?

A: The reaction medium became too acidic. If you used a strong acid to prevent catalyst poisoning, or if you allowed the reaction to run too long in an unbuffered alcoholic solvent (where oxidation of alcohol to acid can sometimes occur trace-wise), you risked acidolysis.

The Fix:

  • Strictly avoid mineral acids (HCl, H₂SO₄).

  • If using Transfer Hydrogenation with formic acid, monitor time closely.

  • Buffer: If you suspect acidity is an issue, add a small amount of Triethylamine (0.1 eq) only if you are using a high-pressure method where poisoning is less of a concern, though this is risky for the poisoning reasons listed above. The safer route is simply using pure Methanol with Ammonium Formate , which buffers itself near neutral/slightly acidic pH.

Data Summary: Method Comparison

ParameterMethod A: Standard H₂ BalloonMethod B: Acid Additive (AcOH)Method C: Transfer Hydrogenation
H₂ Source Gas (1 atm)Gas (1 atm)Ammonium Formate (Solid)
Catalyst 10% Pd/C10% Pd/C or Pd(OH)₂10% Pd/C
Solvent MeOHMeOH + 1.5 eq AcOHMeOH (degassed)
Amine Poisoning High Risk Low RiskLow Risk
tBu Stability HighHighHigh
Steric Tolerance LowMediumHigh
Rec. Use Case Simple amino acidsAmine poisoning suspectedHindered substrates (Z-Thr)

Gold Standard Protocol: Transfer Hydrogenation

This protocol is designed specifically for Z-Thr(tBu)-OtBu to overcome steric hindrance while preserving acid-sensitive tBu groups.

Reagents:

  • Substrate: Z-Thr(tBu)-OtBu[1][2][3]

  • Catalyst: 10% Pd/C (50% water wet) — Wet catalyst is safer and reduces pyrophoric risk.

  • H-Donor: Ammonium Formate (NH₄HCO₂)

  • Solvent: Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Z-Thr(tBu)-OtBu in 10 mL of Methanol.

    • Note: Ensure the solution is clear. If not, add a small amount of THF (up to 20% v/v).

  • Inerting: Flush the flask with Nitrogen (N₂) gas for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C (wet) under a gentle stream of N₂.

    • Safety: Pd/C can ignite methanol vapors if dry. Always use wet catalyst and inert atmosphere.

  • Donor Addition: Add 3.0–5.0 mmol (3–5 equivalents) of Ammonium Formate in one portion.

  • Reaction: Stir the mixture vigorously at Room Temperature (or mild heat, max 35°C).

    • Observation: Effervescence (CO₂ release) may be observed. This is normal.

  • Monitoring: Check TLC or LCMS after 1 hour.

    • Target: Disappearance of Z-protected peak; appearance of free amine.

    • If slow: Add another 2 eq of Ammonium Formate and warm to 40°C.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <30°C .

    • Residue: The residue will contain the product and excess ammonium formate.

    • Purification: Dissolve residue in Ethyl Acetate (EtOAc) and wash gently with 5% NaHCO₃ (to remove formic acid) and Brine. Dry over Na₂SO₄ and concentrate.

Reaction Pathway Visualization

ReactionPath cluster_catalysis Catalytic Cycle (Pd Surface) SM Z-Thr(tBu)-OtBu (Bulky/Protected) Adsorption Adsorption (Hindered by tBu) SM->Adsorption + Pd/C Cleavage Hydrogenolysis (C-O Bond Cleavage) Adsorption->Cleavage + H2 or HCOONH4 Desorption Desorption Cleavage->Desorption Product H-Thr(tBu)-OtBu (Free Amine) Desorption->Product SideProduct Toluene + CO2 Desorption->SideProduct Poison Catalyst Poisoning (Amine binds Pd) Product->Poison If no Acid present Poison->Adsorption Blocks Active Sites

Figure 2: Reaction pathway showing the critical bottleneck: the free amine product can loop back and poison the adsorption step if not managed.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Specifically Chapter 5 on Carbamates and Chapter 7 on Esters).

  • Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 8(17), 1663-1664. (Seminal work on Pd(OH)2 for difficult hydrogenolysis).

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.

  • Mandal, P. K., & McMurray, J. S. (2007). "Pd-C-induced catalytic transfer hydrogenation with ammonium formate." Journal of Organic Chemistry, 72(17), 6599–6601. (Demonstrates efficacy on peptide derivatives).

Sources

Technical Support Center: Z-Thr(tBu)-OtBu Stability Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Z-THR-STABILITY-001 Status: Open Subject: Preventing Acid-Catalyzed Degradation & Side Reactions

System Overview: The Vulnerability Profile

Z-Thr(tBu)-OtBu (N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) is a highly hydrophobic, fully protected amino acid derivative. It carries three protecting groups with distinct stability profiles.[1]

ComponentProtecting GroupStability ProfileCritical Vulnerability
N-Terminus Z (Cbz) Stable to TFA, mild base. Labile to H₂/Pd, HBr/AcOH, HF.Generally robust; rarely the failure point in this context.
Side Chain tBu Ether Acid Labile. Stable to base.High Risk: Cleaves in TFA or strong Lewis acids.
C-Terminus OtBu Ester Acid Labile. Stable to base.High Risk: Cleaves in TFA; susceptible to hydrolysis.

The Core Problem: The tert-butyl (tBu) groups on both the side chain and C-terminus are highly sensitive to acid. Exposure to even mild acidic conditions (e.g., acidic silica gel, unneutralized chloroform, or trace acids from previous steps) triggers an autocatalytic degradation cascade.

Module 1: The Mechanism of Failure

To prevent failure, you must understand the invisible chemistry occurring in your flask. The degradation of Z-Thr(tBu)-OtBu is driven by the formation of the stable tert-butyl cation.

The Degradation Cascade

The reaction is not just a simple deprotection; it often leads to


-elimination , converting the Threonine residue into a Dehydrobutyrine (Dhb) derivative (Z-Dhb-OtBu). This destroys the chiral center and the amino acid itself.

Key Pathway:

  • Protonation: Trace acid (

    
    ) protonates the ether or ester oxygen.
    
  • Ionization: The

    
     bond breaks, releasing a stable tert-butyl cation (
    
    
    
    ) and the free hydroxyl/carboxyl group.
  • Elimination (Side Reaction): The generated cation or local acidic environment promotes the loss of the side-chain hydroxyl (dehydration), forming a double bond (

    
    -unsaturation).
    
Visualization: Degradation Pathways

The following diagram illustrates how a single proton can trigger multiple failure modes.

degradation_pathway Start Z-Thr(tBu)-OtBu (Intact Molecule) Intermediate Protonated Intermediate Start->Intermediate + H+ Acid H+ (Trace Acid) Acid->Intermediate Cation tBu+ Cation (Reactive Species) Intermediate->Cation Cleavage Product_A Z-Thr-OtBu (Side Chain Loss) Intermediate->Product_A Ether Hydrolysis Product_B Z-Thr(tBu)-OH (C-Term Loss) Intermediate->Product_B Ester Hydrolysis Product_C Z-Dhb-OtBu (Elimination/Dehydration) Product_A->Product_C - H2O (Beta-Elimination)

Figure 1: Acid-Catalyzed Degradation Logic. Note the red path indicating irreversible elimination to the dehydro-derivative.

Module 2: Troubleshooting Guide (Support Tickets)

Issue 1: "My product turned into a gum/oil and lost mass."
  • Diagnosis: Premature Deprotection.

  • Root Cause: The tBu groups were cleaved, releasing isobutylene (gas). The resulting free acid or alcohol alters the physical state (often from solid to oil).

  • Immediate Action: Check the pH of your solvent. Chloroform (

    
    ) degrades to form HCl over time.
    
  • Prevention: Always filter

    
     through basic alumina or store it over 
    
    
    
    before use with this compound.
Issue 2: "NMR shows new vinyl signals (5.5 - 6.5 ppm)."
  • Diagnosis:

    
    -Elimination (Dehydration).
    
  • Root Cause: Formation of Z-Dhb-OtBu. This is often caused by heating in the presence of trace acid or during silica gel chromatography without buffering.

  • Immediate Action: This is irreversible. You cannot "re-hydrate" the double bond stereoselectively.

  • Prevention: Ensure column temperature does not exceed 30°C. Use Protocol B (Deactivated Silica) strictly.

Issue 3: "Compound decomposes on the silica column."
  • Diagnosis: Silica Acidity.

  • Root Cause: Standard silica gel has a pH of ~4-5. This is sufficient to cleave sensitive tBu esters/ethers during the time-scale of a column run.

  • Prevention: You must neutralize the silica stationary phase. See Protocol B .

Module 3: Experimental Protocols

These protocols are designed as self-validating systems . If the validation step fails, do not proceed.

Protocol A: Neutralization Workup (The "Safety Net")

Use this after any reaction step involving acidic reagents before evaporation.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsions).

  • The Wash: Wash the organic layer 2x with cold 5%

    
      (Sodium Bicarbonate).
    
    • Why? This neutralizes any proton sources.

  • Validation Step: Check the pH of the aqueous waste from the second wash. It must be pH 8-9. If pH < 7, repeat wash.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
    • Note: Do not use

      
       for extremely sensitive compounds as it can be slightly Lewis acidic; 
      
      
      
      is safer.
Protocol B: Deactivated Silica Chromatography

Standard silica destroys Z-Thr(tBu)-OtBu. Use this buffered system.

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et3N) to the slurry before packing the column.[2]

    • Example: For 100 mL solvent, add 1 mL Et3N.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent + 1% Et3N.

  • Running: Elute with your solvent gradient. You can maintain 0.5% Et3N in the mobile phase if the separation is long (>1 hour).

  • Validation Step: Spot the crude, a co-spot, and the purified fraction on a TLC plate. If the purified spot trails or shows a new baseline spot compared to the crude, the silica is still too acidic.

Protocol C: Storage & Shelf-Life
  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen.

  • Container: Amber glass (light protection is secondary, but good practice).

  • Critical Additive: If storing for >6 months, trace amounts of solid

    
     can be added to the vial to scavenge any acid generated by slow hydrolysis, though this requires filtration before use.
    

Module 4: FAQs

Q: Can I use TFA to remove the OtBu ester but keep the side chain tBu ether? A: No. The acid sensitivity of the tBu ester and tBu ether is too similar. TFA will cleave both, yielding Z-Thr-OH (or Z-Thr-OH + side products). For selective C-terminal deprotection, you should have used a different protecting group strategy (e.g., Z-Thr(tBu)-OMe or Z-Thr(tBu)-OAll).

Q: Is the Z-group stable to the Et3N used in the column? A: Yes. The Benzyloxycarbonyl (Z) group is stable to mild bases like triethylamine. It requires strong basic conditions (like hydrazine or strong hydroxide) or hydrogenolysis to remove.

Q: I see a "double spot" on TLC after workup. What is it? A: This is likely rotamers. Proline and N-alkylated amino acids are famous for this, but bulky protected amino acids like Z-Thr(tBu)-OtBu can sometimes show restricted rotation on TLC. However, verify it is not the de-tert-butylated byproduct (Z-Thr-OtBu) by staining with Bromocresol Green (detects free carboxylic acids if the ester cleaved).

Module 5: Safe Workflow Visualization

workflow_logic Crude Crude Reaction Mix (Contains Acid/Reagents) Wash Wash: 5% NaHCO3 (x2) Validation: pH > 8 Crude->Wash Neutralize Dry Dry: Na2SO4 (Avoid MgSO4) Wash->Dry Remove H2O Column Purification: Silica + 1% Et3N (Deactivation Step) Dry->Column Purify Storage Storage: -20°C, Argon Column->Storage Isolate

Figure 2: Safe Purification Workflow. Green nodes indicate critical control points for acid neutralization.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for stability profiles of Z, tBu, and OtBu groups).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Biotage. (2023). Is there an easy way to purify organic amines? (Reference for Triethylamine-deactivated silica protocols).

  • Organic Chemistry Portal. (n.d.). Stability of Protecting Groups: tert-Butyl Esters and Ethers.[3]

  • BenchChem. (2025).[1][4] In-Depth Technical Guide: Z-Thr(tBu)-OtBu. (Specific data on Z-Thr(tBu)-OtBu properties).

Sources

Optimizing solvent selection for Z-Thr(tBu)-OtBu purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Z-THR-OPT-001 Status: Open Subject: Optimizing Solvent Selection & Purification Protocols for Z-Thr(tBu)-OtBu[1]

Executive Summary: The Molecule & The Challenge

Target Molecule: N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu).[1] Critical Attributes:

  • Lipophilicity: High.[1][2] The molecule contains three hydrophobic domains (Z-group, tBu ether, tBu ester).

  • Acid Sensitivity: High.[1] Both tert-butyl groups are susceptible to acid-catalyzed hydrolysis via the

    
     pathway.[1]
    
  • Physical State: Often presents as a viscous oil or low-melting solid, making crystallization difficult.[1]

This guide addresses the three most common user-reported issues: Product Oiling Out , Acid-Induced Degradation , and Poor Chromatographic Separation .

Module 1: Extraction & Workup (The First Line of Defense)

User Issue: "I am losing yield during the aqueous wash, or my product is degrading."

Root Cause Analysis

The tert-butyl ester and ether moieties are acid-labile.[1][3] Standard peptide workups often use 1M HCl or 5% KHSO₄ (pH ~1-2) to remove unreacted amines.[1] For Z-Thr(tBu)-OtBu, this pH is too aggressive and can trigger the loss of the side-chain protection (forming Z-Thr-OtBu) or the C-terminal ester.[1]

Optimized Protocol

Solvent System: Ethyl Acetate (EtOAc) is the superior carrier solvent over Dichloromethane (DCM) for extraction due to better environmental profiling and sufficient solubility for this lipophilic target.[1]

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with EtOAc (Green alternative to DCM).[1]

  • Quench/Wash 1 (Alkaline): Wash with 5% NaHCO₃ or saturated Na₂CO₃.[1]

    • Purpose: Removes unreacted Z-Thr-OH (starting material) and acidic coupling byproducts.[1] The fully protected product stays in the organic layer.[1]

  • Wash 2 (Neutral/Mild Acid): Wash with 10% Citric Acid (pH ~4) or dilute NH₄Cl.[1]

    • Critical:Do NOT use 1M HCl. Citric acid is mild enough to remove basic impurities (if any) without cleaving the tBu groups [1].[1]

  • Wash 3 (Brine): Saturated NaCl to remove emulsified water.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly Lewis-acidic and can theoretically catalyze degradation in highly sensitive substrates over long contact times.[1]

Visual Logic: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Solvent Dilute with EtOAc (Avoid DCM if possible) Start->Solvent Wash1 Wash: 5% NaHCO3 Solvent->Wash1 Decision Impurity Check: Is Z-Thr-OH present? Wash1->Decision AqLayer Aqueous Layer: Contains Z-Thr-OH salts Decision->AqLayer Yes (Removed) OrgLayer Organic Layer: Z-Thr(tBu)-OtBu Decision->OrgLayer Product retained Wash2 Wash: 10% Citric Acid (pH ~4) OrgLayer->Wash2 Final Dry (Na2SO4) & Concentrate Wash2->Final Warning CRITICAL: Avoid 1M HCl (pH < 1) Risk of tBu cleavage Warning->Wash2

Figure 1: Workup decision tree emphasizing pH control to prevent acid-catalyzed deprotection.

Module 2: Chromatography Optimization (The Workhorse)

User Issue: "My product tails on the column, or I want to replace Hexane/DCM with greener solvents."

Solvent Selection Strategy

Z-Thr(tBu)-OtBu is non-polar.[1] Traditional methods use Hexane/EtOAc.[1] However, modern "Green Chemistry" directives (Pfizer/GSK guides) recommend replacing Hexane (neurotoxin) and DCM (carcinogen/ozone depleter) [2].

Recommended Solvent Systems
Traditional SystemGreen Replacement Rationale Expected Rf (approx)
Hexane / EtOAc Heptane / EtOAc Heptane is less toxic than hexane.[1] Similar polarity profile.0.3 - 0.4 (in 4:1 mix)
DCM / MeOH Heptane / IPA Isopropyl Alcohol (IPA) provides polar modulation without the toxicity of DCM.[1]Adjust to 10-20% IPA
Toluene / Acetone Xylene / EtOAc For difficult separations where aromatic pi-stacking (Z-group) helps resolution.[1]Variable

Troubleshooting Tailing: If the spot tails, it is likely due to residual silanol activity on the silica interacting with the carbamate (Z-group).

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica acidity.[1]

Module 3: Crystallization (The Holy Grail)

User Issue: "The product comes out as a sticky oil/gum and won't crystallize."

The "Oiling Out" Phenomenon

Because Z-Thr(tBu)-OtBu is highly lipophilic and has flexible protecting groups, it resists forming a rigid lattice. It tends to "oil out" when a non-solvent is added too quickly.[1]

The Two-Solvent Protocol (Anti-Solvent Method)

To force crystallization, you must use a Solvent (S) where the product is soluble and an Anti-Solvent (AS) where it is insoluble.

  • Solvent (S): Diisopropyl Ether (DIPE) or minimal warm Ethanol.[1]

  • Anti-Solvent (AS): Heptane or Petroleum Ether.[1]

Protocol:

  • Dissolve the crude oil in the minimum amount of warm DIPE (approx 35-40°C).

  • Add Heptane dropwise until the solution turns slightly turbid (cloud point).[1]

  • Add a "seed crystal" if available.[1] If not, scratch the inner wall of the flask with a glass rod.

  • Cool Slowly: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to 4°C.

    • Why? Rapid cooling traps impurities and leads to oiling.[1] Slow cooling allows the lattice to exclude impurities.[1]

Visual Logic: Crystallization Workflow

CrystalFlow Step1 Dissolve Oil (Warm DIPE) Step2 Add Anti-Solvent (Heptane) to Cloud Point Step1->Step2 Step3 Nucleation (Seed or Scratch) Step2->Step3 Step4 Controlled Cooling (Ramp to 4°C) Step3->Step4 Result White Solid/Crystals Step4->Result

Figure 2: Anti-solvent crystallization workflow designed to prevent oiling out.[1][4][5]

Module 4: Stability & Storage

User Issue: "How long can I store this intermediate?"

  • Storage Condition: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket is recommended.[1]

  • Shelf Life: The Z-group is stable indefinitely.[1] The tBu ester is the weak link.[1] If stored dry and acid-free, it is stable for >12 months.[1]

  • Signs of Degradation: Appearance of a new spot on TLC (lower Rf) corresponds to Z-Thr(tBu)-OH (loss of C-terminal ester) or Z-Thr-OtBu (loss of side-chain ether).[1]

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M. (2014).[1] Fifth Edition. Wiley.[1] (Definitive source on stability of tBu and Z groups).

  • Pfizer Solvent Selection Guide. Alfonsi, K., et al. (2008).[1][6] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1][6] Green Chemistry, 10, 31-36.[6] (Source for green solvent replacements).

  • Peptide Synthesis Protocols. Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455–2504. (Specifics on amino acid protection strategies).

Sources

Resolving solubility issues of Z-Thr(tBu)-OtBu in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with the protected amino acid Z-Thr(tBu)-OtBu in polar solvents during their synthetic workflows. As Senior Application Scientists, we have curated this resource to provide not just solutions, but also the underlying chemical principles to empower your decision-making process.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Z-Thr(tBu)-OtBu in a common polar aprotic solvent like DMF or NMP for my peptide coupling reaction, but it's not dissolving completely. Why is this happening?

A1: This is a common observation stemming from the molecule's unique structural characteristics. Z-Thr(tBu)-OtBu is an amino acid derivative that is heavily protected with bulky, nonpolar (lipophilic) groups:

  • Z-group (Benzyloxycarbonyl): Protects the N-terminus.

  • tBu-group (tert-Butyl ether): Protects the threonine side-chain hydroxyl group.

  • OtBu-group (tert-Butyl ester): Protects the C-terminus.

While the underlying threonine structure has polar features, these large, greasy protecting groups effectively "shield" the polar core. This significantly increases the molecule's overall hydrophobicity, leading to poor solubility in highly polar solvents despite their common use in peptide synthesis. The molecule favors environments that can accommodate its nonpolar surface area.

Troubleshooting Workflow: A Step-by-Step Guide to Resolving Solubility

If you are facing solubility issues, follow this systematic approach. We will move from the simplest, least disruptive methods to more complex interventions.

Step 1: Initial Solvent Selection & Optimization

The choice of solvent is the most critical factor. While DMF and NMP are standards in peptide synthesis, their high polarity can be suboptimal for highly protected derivatives.

Protocol 1: Solvent Screening

  • Objective: To identify a more suitable single solvent or a primary solvent for a co-solvent system.

  • Procedure:

    • Weigh 10-20 mg of Z-Thr(tBu)-OtBu into several small vials.

    • Add a measured volume (e.g., 200 µL) of different solvents to each vial to test solubility.

    • Test solvents across a polarity range. We recommend Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), and Acetonitrile (ACN).

    • Vortex each vial for 2 minutes at room temperature.

    • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended).

  • Causality: Solvents like DCM and THF have lower polarity than DMF and can better solvate the bulky, nonpolar protecting groups, leading to improved solubility. This initial screen helps you identify a more compatible solvent system for your specific concentration requirements.

Table 1: Typical Solubility Behavior of Z-Thr(tBu)-OtBu

SolventPolarity IndexTypical ObservationRecommendation
Dichloromethane (DCM)3.1High solubilityExcellent choice for initial dissolution.
Tetrahydrofuran (THF)4.0Good to high solubilityA strong alternative to DCM.
Acetonitrile (ACN)5.8Moderate to low solubilityCan be used, but may require heating or co-solvents.
N,N-Dimethylformamide (DMF)6.4Often problematic; partial solubility or suspension.Use as part of a co-solvent system, not as the primary solvent.
N-Methyl-2-pyrrolidone (NMP)6.5Similar to DMF; often results in poor solubility.Use as part of a co-solvent system.
Step 2: The Co-Solvent Approach

If your reaction protocol requires a polar aprotic solvent like DMF (e.g., for compatibility with coupling reagents), a co-solvent strategy is the most effective solution.

Protocol 2: Implementing a Co-Solvent System

  • Objective: To leverage a less polar solvent to first dissolve Z-Thr(tBu)-OtBu before introducing the required polar reaction solvent.

  • Workflow:

    • Based on Protocol 1, select the solvent that provided the best solubility (e.g., DCM or THF).

    • Dissolve the Z-Thr(tBu)-OtBu completely in a minimal amount of this primary solvent (e.g., 2-3 volumes).

    • Once a clear solution is obtained, slowly add your required polar solvent (e.g., DMF or NMP) to reach the final desired concentration.

    • Crucial Tip: Add the polar solvent slowly while stirring. A rapid addition can cause the compound to crash out of the solution.

  • Self-Validation: The solution should remain clear and homogeneous after the addition of the second solvent and upon standing for 5-10 minutes. If precipitation occurs, you may need to increase the proportion of the initial, less polar solvent.

  • Expert Insight: This method, often called "solvent-shifting," is a standard technique for handling difficult-to-dissolve reagents in organic synthesis. It ensures the molecule is fully solvated before being introduced into the final reaction environment.

Diagram 1: Co-Solvent Troubleshooting Logic

start Start: Z-Thr(tBu)-OtBu Undissolved in Polar Solvent (e.g., DMF) dissolve Action: Dissolve completely in minimal volume of a less polar solvent (e.g., DCM or THF) start->dissolve add_polar Action: Slowly add the required polar solvent (e.g., DMF) while stirring dissolve->add_polar observe Observe Solution add_polar->observe success Result: Homogeneous Solution Ready for Reaction observe->success Stays Clear fail Result: Precipitation Occurs observe->fail Precipitates adjust Troubleshoot: Increase proportion of initial non-polar solvent and repeat addition fail->adjust adjust->add_polar

Caption: Logical workflow for the co-solvent method.

Step 3: Gentle Heating as a Last Resort

Applying heat can increase solubility, but it must be done with extreme caution due to the potential for degradation of the protecting groups.

Protocol 3: Controlled Thermal Application

  • Objective: To increase solubility by providing thermal energy, only after co-solvent methods have proven insufficient.

  • Procedure:

    • Prepare your solution or suspension in the chosen solvent or co-solvent system.

    • Warm the mixture gently to 35-40°C using a water bath. Avoid aggressive, direct heating on a hot plate.

    • Stir or sonicate the mixture during warming to facilitate dissolution.

    • Once dissolved, allow the solution to cool back to room temperature.

  • Trustworthiness & Validation: It is critical to check for degradation after heating. We recommend running a quick Thin Layer Chromatography (TLC) or a rapid LC-MS analysis on a small aliquot of the solution. Compare this to a standard of the starting material that was not heated. The appearance of new spots on the TLC plate or new peaks in the LC-MS chromatogram indicates potential degradation of the Z or tBu groups.

  • Authoritative Grounding: The tert-butyl ester (OtBu) and tert-butyl ether (tBu) protecting groups are known to be labile under acidic conditions, and their stability can be compromised by excessive heat, especially in the presence of trace impurities. The Z-group is generally more stable to heat but can be sensitive to certain catalytic conditions.

Advanced Troubleshooting: What if solubility issues persist?

Q2: I've tried a co-solvent system and gentle heating, but I still see particulates. What else could be wrong?

A2: If standard methods fail, consider these possibilities:

  • Reagent Quality: The issue may not be solubility but rather an insoluble impurity in your starting material. Verify the purity of your Z-Thr(tBu)-OtBu via techniques like NMR or melting point analysis.

  • Moisture Contamination: The presence of water in your solvents (especially in DMF) can sometimes reduce the solubility of highly nonpolar compounds. Using anhydrous solvents, handled under an inert atmosphere (like nitrogen or argon), can sometimes improve results.

  • Concentration Limits: You may be exceeding the thermodynamic solubility limit of the compound in that specific solvent system. Try repeating the experiment at a lower concentration to see if a clear solution can be achieved.

References

  • Protecting Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M. John Wiley & Sons. [Link]

Technical Support Center: Purification of Crude Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Z-THR-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Removal in Fully Protected Threonine Derivatives

Executive Summary

You are likely dealing with a viscous, colorless-to-pale-yellow oil that refuses to crystallize, or a "gummy" solid contaminated with starting materials. The synthesis of Z-Thr(tBu)-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) presents a unique "double-edged sword": the tert-butyl groups provide excellent orthogonality, but they introduce lipophilicity that makes separation from byproducts (like isobutylene oligomers or coupling ureas) challenging. Furthermore, the threonine side chain introduces a risk of


-elimination.

This guide moves beyond standard textbook workups to address the specific physicochemical behavior of fully protected threonine.

Part 1: The "Dirty" Profile (Impurity Identification)

Before attempting purification, you must identify which impurity is compromising your mixture. In crude Z-Thr(tBu)-OtBu mixtures, the profile typically looks like this:

Impurity TypeLikely IdentityOriginPhysical BehaviorRemoval Strategy
Acidic Z-Thr(tBu)-OH or Z-Thr-OHUnreacted Starting MaterialSoluble in EtOAc; Ionizes at pH > 8Bicarbonate Wash (Protocol A)
Neutral (Polar) Dicyclohexylurea (DCU)Coupling Reagent Byproduct (if DCC used)White solid; sparingly soluble in everythingSolvent Swap/Filtration (Protocol B)
Neutral (Non-Polar) Isobutylene OligomersIsobutylene polymerization (if acid/isobutylene method used)Clear oil; mobile on TLC (High Rf)Flash Chromatography (Protocol C)
Conjugated Z-Dhb-OtBu (Dehydrobutyrine)

-Elimination of Thr side chain
UV-active oil; close Rf to productFine Silica Fractionation (Difficult)
Part 2: Troubleshooting Protocols
Scenario A: "I have unreacted starting material (Acid), but I'm afraid of cleaving the tBu ester."

Issue: You need to wash away the carboxylic acid starting material, but tert-butyl esters are acid-labile. Conversely, strong bases can cause racemization or


-elimination.

The "Cold Wash" Protocol Standard washes (1N HCl or 1N NaOH) are too harsh for this sensitive derivative.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM for extractions (emulsion risk).

  • The Acid Wash (Gentle): Wash once with cold 10% Citric Acid (pH ~4).

    • Why? Removes any amine contaminants or basic catalysts (DMAP) without hydrolyzing the tBu ester.

  • The Base Wash (Crucial): Wash twice with 5% NaHCO₃ (Sodium Bicarbonate) .

    • Mechanism:[1] Converts unreacted Z-Thr(tBu)-OH into its sodium salt (water-soluble).

    • Caution: Do NOT use Carbonate (Na₂CO₃) or Hydroxide (NaOH). High pH (>10) risks eliminating the side-chain oxygen to form the dehydro-impurity (Z-Dhb-OtBu).

  • Brine & Dry: Wash with saturated brine, dry over Na₂SO₄ (anhydrous), and concentrate.

Self-Validating Step: Check the pH of the aqueous layer after the bicarbonate wash. It should be ~8. If it is acidic, your wash was insufficient to ionize the impurities.

Scenario B: "I used DCC, and there is a white solid that won't go away."

Issue: Dicyclohexylurea (DCU) is the nightmare of peptide chemistry. It is slightly soluble in organic solvents—just enough to pass through a filter, but then precipitates in your final product.

The "Acetonitrile Crash" Protocol

  • Evaporate: Remove all reaction solvent (DCM/DMF) to obtain the crude residue.

  • Re-dissolve: Add a minimal amount of Acetonitrile (MeCN) .

    • Why? DCU is virtually insoluble in MeCN, while Z-Thr(tBu)-OtBu is highly soluble.

  • Freeze: Place the flask in a -20°C freezer for 2 hours.

  • Filter: Filter the cold solution through a Celite pad . The DCU will remain on the pad.

  • Concentrate: Evaporate the MeCN to yield a clear oil.

Scenario C: "My product is an oil, and I need >98% purity."

Issue: Z-Thr(tBu)-OtBu rarely crystallizes well due to the bulky, non-polar protecting groups preventing efficient packing. Flash chromatography is required, but silica acidity can destroy your product.

The "Buffered Silica" Protocol Standard silica gel is slightly acidic (pH 6-6.5). This can slowly cleave tBu esters during the column run, leading to "streaking" and yield loss.

  • Slurry Preparation: Prepare your silica slurry using Hexanes .

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry before packing the column.

    • Mechanism:[1] Et₃N neutralizes the acidic silanol groups on the silica surface.

  • Equilibration: Flush the column with 2 column volumes of pure Hexanes (to remove excess Et₃N).

  • Elution: Run a gradient from 100% Hexanes → 20% EtOAc/Hexanes .

    • Target: The Z-Thr(tBu)-OtBu is lipophilic and will elute early (Rf ~0.5-0.6 in 4:1 Hex/EtOAc).

    • Separation: This method separates the product from the more polar Dehydro-impurity (Z-Dhb-OtBu).

Part 3: Visualizing the Workflow
Workflow 1: The Extraction Logic

This diagram illustrates the separation logic based on pKa and solubility, specifically tailored for tBu-protected amino acids.

ExtractionLogic Crude Crude Mixture (Z-Thr(tBu)-OtBu + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve CitricWash Wash: 10% Citric Acid Dissolve->CitricWash OrgLayer1 Organic Layer (Product + Acids) CitricWash->OrgLayer1 Retain Org AqLayer1 Aqueous Waste (Amines, DMAP) CitricWash->AqLayer1 Discard Aq BicarbWash Wash: 5% NaHCO3 OrgLayer2 Organic Layer (Product Only) BicarbWash->OrgLayer2 Retain Org (Neutral Product) AqLayer2 Aqueous Waste (Z-Thr-OH Salts) BicarbWash->AqLayer2 Discard Aq (Ionized Acids) OrgLayer1->BicarbWash

Caption: Separation logic for acid-sensitive tBu esters. Note the avoidance of strong bases.[2]

Workflow 2: Troubleshooting Decision Tree

Use this tree to determine the correct purification path based on your observation.

TroubleshootingTree Start Observation WhiteSolid Precipitate Visible? Start->WhiteSolid TLC TLC Analysis WhiteSolid->TLC No DCU Impurity: DCU WhiteSolid->DCU Yes Streaking Streaking on Silica? TLC->Streaking HighRf High Rf Spot? TLC->HighRf Action1 Protocol B: MeCN Freeze/Filter DCU->Action1 Decomp Impurity: Acidic Hydrolysis Streaking->Decomp Yes Action2 Protocol C: Buffered Silica (Et3N) Decomp->Action2 Oligomer Impurity: Isobutylene Oligomer HighRf->Oligomer Yes Action3 Flash Column: 100% Hexane Flush Oligomer->Action3

Caption: Decision matrix for selecting the appropriate purification protocol.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill Z-Thr(tBu)-OtBu? A: No. While some simple tBu esters can be distilled, this molecule has high molecular weight and thermal instability. Heating >100°C risks


-elimination of the protected hydroxyl group or thermal decomposition of the Z-group (releasing benzyl alcohol and CO₂).

Q: Why does my NMR show a "double" set of peaks? A: This is likely Rotamers , not impurities. The carbamate (Z-group) bond has restricted rotation, often showing a 3:1 or 4:1 split in signals (especially the benzylic protons) in CDCl₃. Run the NMR at 50°C (if stable) or in DMSO-d6 to coalesce the peaks before assuming your product is impure.

Q: I see a new spot on TLC after leaving the oil on the bench. What happened? A: You likely formed Z-Dehydro-Thr-OtBu . This occurs if the product is exposed to light or trace base over time. Store the purified oil under Argon at -20°C.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to section on Esters/Carbamates). Link

  • BenchChem Technical Support. (2025). Navigating Byproduct Removal in Peptide Synthesis: DCU vs DIU. Link

  • Ogasa, C., et al. (2023).[1] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235–239.[1] Link

  • Organic Syntheses. (2004). Protection of Carboxyl Groups as tert-Butyl Esters. Org. Synth. Coll. Vol. 10, p. 73. Link

Sources

Technical Support Center: Storage & Handling of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Product: Z-Thr(tBu)-OtBu (N-


-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester)
CAS:  14437-51-5
Application:  Building block for solution-phase peptide synthesis; protected threonine derivative.[1]

Part 1: Storage Dashboard (Quick Reference)[1]

For immediate implementation, adhere to these "Gold Standard" parameters to maximize shelf-life (>2 years).

ParameterLong-Term Storage (>1 Month) Active Use / Short-Term (<1 Month) Critical Note
Temperature -20°C (Freezer)2-8°C (Refrigerator)Thawing cycles cause condensation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly SealedOxygen is less critical than moisture .[1]
Container Amber Glass / opaque plasticAmber GlassProtect from UV; Z-groups can be photosensitive.[1]
Desiccation Required (Desiccator)RequiredHygroscopic. Moisture triggers acid-catalyzed degradation.[1]

Part 2: Technical Deep Dive – The "Why" Behind the Protocol

As a researcher, you need to understand the causality of degradation to prevent it. Z-Thr(tBu)-OtBu is a fully protected amino acid.[1] Its stability relies on the integrity of three protecting groups: the Z (Cbz) group on the amine, the tert-butyl ether (tBu) on the side chain, and the tert-butyl ester (OtBu) on the C-terminus.[1]

The Primary Threat: Acid-Catalyzed Autocatalysis

The tert-butyl groups (ether and ester) are acid-labile.[1] They are designed to be removed by Trifluoroacetic Acid (TFA).[1] However, they are also sensitive to weaker acids over time.

  • Mechanism: If the sample absorbs atmospheric moisture (

    
    ), hydrolysis can occur slowly, generating trace amounts of free carboxylic acid.
    
  • The Vicious Cycle: This trace acid acts as a catalyst, cleaving the tBu groups. The cleavage of tBu esters/ethers releases isobutylene gas and generates more free acid functionalities, accelerating the degradation.

The Secondary Threat: Moisture (Hygroscopicity)

Protected amino acids are often hygroscopic.[1] Water lowers the glass transition temperature (


) of the solid/oil, turning free-flowing powders into sticky gums.[1] More importantly, water provides the medium for the hydrolysis described above.
The Tertiary Threat: Temperature & Light
  • Heat: Increases the kinetic rate of isobutylene elimination (tBu cleavage).[1]

  • Light: The Benzyloxycarbonyl (Z) group is generally stable but can undergo slow photolytic degradation or oxidation (forming benzaldehyde) if exposed to intense UV light for prolonged periods.[1]

Part 3: Degradation Pathway Visualization[1]

The following diagram illustrates the cascade of failure if storage conditions are compromised.

G Start Intact Z-Thr(tBu)-OtBu Hydrolysis Hydrolysis of Ester Start->Hydrolysis tBuCleavage Acid-Catalyzed tBu Cleavage (Side chain or C-term) Start->tBuCleavage Moisture Input: Moisture (H2O) Moisture->Hydrolysis Slow AcidTrace Input: Trace Acid (from synthesis or hydrolysis) AcidTrace->tBuCleavage Catalyst FreeAcid Formation of Free -COOH Hydrolysis->FreeAcid FreeAcid->tBuCleavage Autocatalysis Isobutylene Release of Isobutylene Gas (Pressure buildup/Smell) tBuCleavage->Isobutylene Degraded Degraded Product (Z-Thr-OH / Z-Thr(tBu)-OH) tBuCleavage->Degraded

Figure 1: Chemical degradation pathway showing the autocatalytic role of acid and moisture in removing tert-butyl protecting groups.[1][2][3]

Part 4: Troubleshooting Guide & FAQs

Scenario 1: "The bottle is pressurized or smells like gas."
  • Diagnosis: Severe Degradation (tBu Cleavage). [1]

    • The tert-butyl group cleaves to form isobutylene (a gas).[1] If you open the bottle and hear a "hiss" or smell a sweet, gasoline-like odor, the protecting groups are falling off.

  • Action:

    • Run a TLC or HPLC immediately.

    • If degradation is >5%, repurpose for non-critical pilots or discard.

    • Do not use for GMP synthesis.

Scenario 2: "The white powder has turned into a sticky gum."
  • Diagnosis: Hygroscopic Failure. [1]

    • Moisture has entered the container.[4] While the chemical structure might still be intact, the physical form has degraded, making weighing difficult and accelerating hydrolysis.

  • Action:

    • Dissolve a small amount in DCM. If it dissolves clearly, the chemical integrity may be fine.

    • Dry the sample in a vacuum desiccator over

      
       or KOH pellets for 24 hours to remove water.
      
    • Re-assay purity.

Scenario 3: "NMR shows a broad peak around 9-10 ppm or loss of the tBu singlet."
  • Diagnosis: Acidic Solvent Artifact or Real Degradation. [1]

    • Check: Did you use

      
       (Chloroform-d) for NMR? Chloroform is naturally acidic and can deprotect tBu groups inside the NMR tube, giving a false positive for degradation.
      
  • Action:

    • Repeat NMR using a neutral solvent like DMSO-

      
       or neutralize the 
      
      
      
      by filtering it through basic alumina before use.

Part 5: Standard Operating Procedure (SOP) for Handling

To ensure data consistency, adopt this workflow for every usage event.

Step 1: Acclimatization (CRITICAL)[1]
  • The Rule: Never open a cold bottle.

  • The Why: Opening a -20°C bottle in a 20°C room causes immediate condensation of atmospheric water vapor onto the product.[1]

  • Protocol: Remove from freezer and place in a desiccator at room temperature for 60 minutes before breaking the seal.

Step 2: Aliquoting[1]
  • If you plan to use the product over several months, do not repeatedly freeze-thaw the master stock.[1]

  • Protocol: Upon first receipt, weigh out single-use aliquots (e.g., 1g or 5g) into amber vials under an inert atmosphere (glovebox or nitrogen stream). Freeze these individual vials.

Step 3: Re-Sealing[1]
  • Flush the headspace of the bottle with dry Nitrogen or Argon before closing.

  • Wrap the cap with Parafilm to create a secondary moisture barrier.

Part 6: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (General reference for stability of Z and tBu groups).

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Retrieved from [Link]

Sources

Overcoming steric hindrance in Z-Thr(tBu)-OtBu coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in Z-Thr(tBu) Coupling Reactions

Ticket ID: Z-THR-STERIC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Beta-Branch" Blockade

You are encountering difficulty because Z-Thr(tBu)-OH represents a "perfect storm" of steric hindrance. Threonine is


-branched (like Valine and Isoleucine), meaning the bulk is located immediately adjacent to the reacting center. When you add a tert-butyl (tBu)  protecting group to the side chain hydroxyl, you create a massive steric wall that shields both the carbonyl carbon (hindering activation) and the nitrogen (hindering nucleophilic attack if this residue is the amine component).

This guide replaces standard protocols with high-efficiency workflows designed specifically for this steric architecture.

Module 1: The "Engine" – Reagent Selection

Q: My standard HBTU/DIPEA protocol yields <20% conversion. Why? A: HBTU is an "on/off" reagent. If the coupling is fast, it works. If steric hindrance slows the kinetics (as with Thr(tBu)), the active ester hydrolyzes or rearranges to an unreactive species (guanidinium byproduct) before the amine can attack.

The Fix: Switch to Oxyma-based or HOAt-based Architectures. You need reagents that create a less bulky but more reactive active ester.

ReagentClassRecommendationWhy it works for Z-Thr(tBu)
COMU Uronium/OxymaPrimary Choice Soluble, safer (no explosion risk), and the Oxyma leaving group is less sterically demanding than OBt. Superior suppression of racemization.
HATU Uronium/HOAtSecondary Choice The "gold standard" for difficult couplings. The nitrogen in the pyridine ring (7-position) assists the incoming amine via the "neighboring group effect," accelerating the reaction 10-100x over HBTU.
PyBOP PhosphoniumAlternative Use only if the amine component is extremely weak. Phosphonium salts do not form guanidinium byproducts, allowing for longer reaction times without "capping" the amine.

Module 2: The "Environment" – Bases & Solvents[1][2]

Q: I see the correct mass, but my product is not pure. Is it racemizing? A: Likely, yes. Z-protected amino acids are generally resistant to racemization, but the activation of sterically hindered amino acids requires more force, which increases the acidity of the


-proton. Standard bases like DIPEA (Diisopropylethylamine) can abstract this proton, leading to epimerization  (L-Thr 

D-allo-Thr).

The Fix: Use Collidine (TMP). Replace DIPEA with 2,4,6-Collidine (TMP) .

  • Mechanism: Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered itself. It is strong enough to deprotonate the carboxylic acid for activation but too weak and bulky to abstract the

    
    -proton, significantly reducing epimerization.
    

Q: Which solvent is best for this hydrophobic residue? A: DMF is standard, but if you observe aggregation (incomplete coupling despite good reagents), switch to NMP (N-methyl-2-pyrrolidone) . NMP disrupts beta-sheet formation better than DMF, keeping the growing peptide chain accessible.

Module 3: Advanced Protocols

Protocol A: The "COMU/Collidine" Standard (Recommended)

Best for: Routine coupling of Z-Thr(tBu)-OH to primary amines.

  • Dissolve: 1.0 eq Z-Thr(tBu)-OH and 1.0 eq COMU in minimal DMF (0.2 M concentration).

  • Activate: Add 2.0 eq 2,4,6-Collidine .

    • Note: Do not pre-activate for >2 minutes. The active ester is unstable.

  • Couple: Immediately add the solution to the resin/amine.

  • Time: React for 60 minutes at Room Temperature.

  • Double Couple: Filter and repeat the step with fresh reagents if the sequence is >10 residues long.

Protocol B: Microwave-Assisted (For "Impossible" Sequences)

Best for: Coupling Z-Thr(tBu)-OH to hindered amines (e.g., N-methylated residues or other Beta-branched residues).

  • Reagents: Use HATU (1.0 eq) and DIPEA (2.0 eq).

    • Why DIPEA here? Microwave kinetics are so fast that the reaction often finishes before racemization becomes significant, and HATU requires the stronger base to function optimally at high heat.

  • Power/Temp: Set microwave to 50°C (NOT 75°C).

    • Critical: Threonine is prone to

      
      -elimination (loss of the side chain) at high temperatures. 50°C is the safe ceiling.
      
  • Duration: 10 minutes.

Module 4: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing your coupling reaction based on the specific failure mode you are observing.

G Start Start: Z-Thr(tBu) Coupling Failure Analyze Analyze Crude LC-MS Start->Analyze Issue_Yield Issue: Low Yield (Unreacted Amine) Analyze->Issue_Yield Mass of Amine found Issue_Purity Issue: Impurity/Isomers (Wrong Retention Time) Analyze->Issue_Purity Mass of Product found but multiple peaks Sol_Reagent Solution: Switch Reagent HBTU -> COMU or HATU Issue_Yield->Sol_Reagent Steric Block Sol_Base Solution: Change Base DIPEA -> Collidine (TMP) Issue_Purity->Sol_Base Racemization (D-allo-Thr) Sol_Temp Solution: Lower Temp Room Temp or 0°C Issue_Purity->Sol_Temp Beta-Elimination (-101 Da) Sol_MW Solution: Microwave Energy Max 50°C (Prevent Elimination) Sol_Reagent->Sol_MW If still failing

Caption: Troubleshooting Logic Flow for Z-Thr(tBu) Coupling Failures.

Module 5: Frequently Asked Questions (Troubleshooting)

Q: I see a mass shift of -18 Da or -101 Da. What is this?

  • -18 Da: This is dehydration , likely converting the Thr side chain into a dehydro-amino acid (double bond). This happens if the activation is too fierce or the temperature is too high (>75°C).

  • -101 Da: This is the loss of the tBu group followed by dehydration/elimination. Ensure your TFA cleavage cocktail (if SPPS) contains water or TIS as scavengers, but during coupling, this indicates thermal degradation.

Q: Can I use EDC/HOBt for this? A: For Z-Thr(tBu), no . Carbodiimide couplings (DIC/EDC) are too slow for this level of steric hindrance. The O-acylisourea intermediate will rearrange to an unreactive N-acylurea before the bulky amine can attack. You must use onium salts (HATU/COMU).

Q: Is Z-Thr(tBu)-OtBu stable? A: If you are trying to synthesize the ester Z-Thr(tBu)-OtBu (e.g., protecting the C-terminus), be aware that the tBu ester is acid-labile. Do not expose this intermediate to even mild acid (like dilute HCl washes) during workup. Use citric acid or KHSO4 washes rapidly and cold.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bacsa, B., et al. (2008).[4] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Purification of Z-Thr(tBu)-OtBu via flash column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-alpha-Cbz-O-tert-butyl-L-threonine tert-butyl ester, or Z-Thr(tBu)-OtBu. This document provides in-depth troubleshooting advice and best practices for isolating this sterically hindered and protected amino acid derivative using flash column chromatography. It is designed for researchers in peptide synthesis and drug development who require high-purity building blocks for their work.

Overview: The Challenge of Purifying Z-Thr(tBu)-OtBu

Z-Thr(tBu)-OtBu is a valuable intermediate in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure, featuring three bulky protecting groups (Z, tBu ether, and tBu ester), presents a unique purification challenge. These groups render the molecule highly nonpolar and sterically hindered, which significantly influences its behavior on silica gel.

The primary goal of flash chromatography is to separate the desired product from common synthesis impurities, which may include:

  • Unreacted starting materials.

  • Partially deprotected species (e.g., loss of a tBu group).

  • Di-tert-butyl dicarbonate (Boc₂O) remnants if used in synthesis.[3][4]

  • Side-products from the coupling reaction.

The nonpolar nature of Z-Thr(tBu)-OtBu means it will travel quickly through a silica column with many common solvent systems. Therefore, precise control over the mobile phase polarity is critical to achieve effective separation.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the flash chromatography of Z-Thr(tBu)-OtBu.

Question: My product is eluting with the solvent front, and I'm getting no separation. What's wrong?

Answer: This is the most frequent issue and occurs because the mobile phase is too polar for this highly nonpolar compound.

  • Causality: Z-Thr(tBu)-OtBu has minimal interaction with the polar silica gel stationary phase. If the eluent is too "strong" (too polar), the compound will remain dissolved in the mobile phase and pass through the column without retention, co-eluting with other nonpolar impurities.[5]

  • Immediate Solution: Stop the column immediately. If you have only collected a single fraction, you can recover your crude mixture by evaporating the solvent.

  • Corrective Action: You must re-develop your mobile phase using Thin Layer Chromatography (TLC).

    • Start with a very nonpolar solvent system, such as 98:2 Hexanes:Ethyl Acetate (Hex:EtOAc) or even pure hexanes.

    • Gradually increase the polarity (e.g., 95:5, 90:10 Hex:EtOAc) until you achieve a target Retention Factor (Rf) of approximately 0.25-0.30 for your product spot on the TLC plate.[6] This Rf value provides an optimal balance between retention on the column and a reasonable elution time.[7]

Question: I see multiple overlapping spots on my TLC plates after the column. How can I improve the resolution?

Answer: Poor resolution, or the merging of compound bands within the column, can stem from several factors.

  • Causality & Solutions:

    • Improper Solvent System: A single isocratic (unchanging) solvent system may not be sufficient to separate compounds with very similar Rf values.

      • Solution: Employ a gradient elution . Start running the column with a mobile phase that gives your product an Rf of ~0.2 or less.[8] After eluting the faster-moving impurities, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product, leaving more polar impurities behind on the column.

    • Column Overloading: Loading too much crude material onto the column is a common cause of band broadening and poor separation.[9]

      • Solution: A general rule is to use a silica-to-sample mass ratio of at least 50:1 to 100:1 for moderately difficult separations. For 1 gram of crude product, use 50-100 grams of silica gel.[9]

    • Poor Sample Loading Technique: Applying the sample in a large volume of strong solvent will cause it to spread out before it even enters the silica bed.[5][6]

      • Solution: Dissolve your crude product in the minimum possible volume of a solvent in which it is highly soluble (like dichloromethane). Alternatively, perform a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.[8]

Question: My product seems to be degrading on the column. Is this possible?

Answer: While Z-Thr(tBu)-OtBu is generally stable, the slightly acidic nature of standard silica gel can potentially hydrolyze the acid-labile tert-butyl groups, especially with prolonged exposure.[10][11]

  • Diagnosis: If you suspect degradation, you can perform a stability test. Spot your pure (or crude) product on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new, more polar spot (lower Rf) appears, your compound is likely sensitive to the silica.[10]

  • Solution:

    • Deactivate the Silica: Before packing, you can slurry the silica gel in your chosen eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N).[8] This neutralizes the acidic sites on the silica surface.

    • Run the Column Efficiently: A well-optimized flash column should be completed in 15-30 minutes to minimize contact time.[7]

Proactive FAQs

Q1: What is the best solvent system for Z-Thr(tBu)-OtBu?

  • A1: The ideal system must be determined empirically via TLC for each specific crude mixture. However, a gradient of Ethyl Acetate in Hexanes is the most common and effective choice. Start with a low concentration of EtOAc (e.g., 2-5%) and gradually increase it to 15-20% based on your TLC analysis.

Q2: How do I visualize Z-Thr(tBu)-OtBu on a TLC plate?

  • A2: Due to its structure, Z-Thr(tBu)-OtBu is not UV active. You must use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective. The product will appear as a yellow/orange spot on a purple background. Ninhydrin stain can also be used, but it requires heating and may be less sensitive for this fully protected derivative.[12]

Q3: What are the key parameters for a successful purification?

  • A3: These parameters are summarized in the table below. Adhering to these guidelines provides a strong foundation for a successful separation.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, offering a balance of resolution and flow rate.[6]
Mobile Phase (Eluent) Gradient: Hexanes/Ethyl AcetateAllows for elution of nonpolar impurities first, followed by the product, improving separation.
Target Rf (TLC) ~0.25 - 0.30 in the elution solventEnsures the compound interacts with the silica but elutes in a reasonable volume.[6][7]
Sample Loading Dry loading or minimal solvent volumePrevents band broadening and ensures the sample enters the column as a concentrated band.[6][8]
Silica:Sample Ratio 50:1 to 100:1 (by mass)Prevents column overloading and ensures adequate surface area for separation.[9]
Visualization Potassium Permanganate (KMnO₄) StainEffective for visualizing non-UV active compounds like Z-Thr(tBu)-OtBu.

Experimental Workflow & Protocols

Step-by-Step Purification Protocol
  • TLC Method Development:

    • Dissolve a small amount of your crude product in dichloromethane (DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a starting solvent system (e.g., 95:5 Hex:EtOAc).

    • Visualize with KMnO₄ stain.

    • Adjust the solvent ratio until the main product spot has an Rf of ~0.25. This will be your primary elution solvent.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount.[7]

    • Plug the bottom with cotton or glass wool and add a thin layer of sand.[13]

    • Pack the column with silica gel (either as a dry powder or a slurry in the initial, least polar solvent).

    • Add another layer of sand on top to protect the silica bed.

    • Equilibrate the column by flushing with 2-3 column volumes of the initial, nonpolar mobile phase.

  • Sample Loading (Dry Load Method):

    • Dissolve the entire crude product (e.g., 1 g) in a minimal amount of DCM.

    • Add 2-3 g of silica gel to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently pour this powder onto the top layer of sand in the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your starting mobile phase to the column.

    • Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent head).[6]

    • Begin collecting fractions immediately. The size of fractions should be appropriate for the column size.[7]

    • If running a gradient, systematically increase the percentage of ethyl acetate after the initial nonpolar impurities have eluted.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC. Spot multiple fractions per plate to identify which contain your pure product.

    • Combine the fractions that show only a single spot corresponding to your pure product.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified Z-Thr(tBu)-OtBu.

Visual Workflow

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis TLC TLC Method Development (Target Rf ≈ 0.25) Pack Pack & Equilibrate Column (Hexanes/EtOAc) TLC->Pack Load Prepare Dry Load (Crude + Silica) Pack->Load Apply Apply Dry Load to Column Load->Apply Elute Elute with Solvent Gradient (Increase % EtOAc) Apply->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Z-Thr(tBu)-OtBu Evap->Pure

Caption: Workflow for Z-Thr(tBu)-OtBu Purification.

Troubleshooting Decision Tree

G Symptom Symptom: Poor Separation / Overlapping Spots Cause1 Cause: Mobile Phase Too Polar? Symptom->Cause1 Cause2 Cause: Column Overloaded? Symptom->Cause2 Cause3 Cause: Poor Sample Loading? Symptom->Cause3 Sol1 Solution: Re-develop TLC for Rf ≈ 0.25. Use a shallower gradient. Cause1->Sol1  Yes Sol2 Solution: Increase Silica:Sample Ratio (min. 50:1). Cause2->Sol2  Yes Sol3 Solution: Use Dry Load or minimal solvent volume for application. Cause3->Sol3  Yes

Caption: Troubleshooting Logic for Poor Separation.

References

  • Vertex AI Search. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes.
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • ChemicalBook. (2025). Z-THR(TBU)-OH | 16966-09-9.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • PubChem, NIH. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate.
  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide.
  • BOC Sciences. (n.d.). Amino Acid Analytical Capabilities.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube.
  • Tokyo Chemical Industry. (n.d.). O-tert-Butyl-L-threonine tert-Butyl Ester.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids.
  • PMC, NIH. (n.d.). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis.
  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • PMC, NIH. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis.
  • ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.
  • aapptec. (n.d.). HPLC Troubleshooting Guide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Pharmaffiliates. (n.d.). H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ChemBK. (2024). H-Thr(Tbu)-Otbu.

Sources

Validation & Comparative

HPLC analytical methods for Z-Thr(tBu)-OtBu purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Thr(tBu)-OtBu (N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) represents a critical orthogonal building block in complex peptide synthesis.[1] Its dual tert-butyl protection (side chain and C-terminus) combined with the Z (Cbz) N-terminal group renders it highly hydrophobic and sterically bulky.

This guide challenges the industry standard of relying on a single generic C18 method. While Reversed-Phase HPLC (RP-HPLC) is excellent for detecting chemical modifications (hydrolysis, deprotection), it frequently fails to resolve stereochemical impurities (D-isomers or allo-threonine variants) critical for biological activity.

The Thesis: A robust quality control system for Z-Thr(tBu)-OtBu requires a Dual-Method Approach :

  • RP-HPLC (C18/C8): For chemical purity (Related Substances).

  • Normal Phase Chiral HPLC (Amylose-based): For enantiomeric and diastereomeric purity.

Part 1: The Analytical Challenge

The molecule presents three distinct analytical hurdles:

  • Extreme Hydrophobicity: The Z-group and two tBu groups create a "greasy" molecule that retains strongly on standard C18 columns, often leading to broad peaks or excessive run times.

  • Chromophore Specificity: The Z-group provides strong UV absorption at 254 nm, which is advantageous for specificity against non-aromatic impurities (like tBu-OH), but requires careful wavelength selection to see all contaminants.

  • Stereochemical Complexity: Threonine possesses two chiral centers (

    
     and 
    
    
    
    ). Impurities can include the enantiomer (D-Thr) and the diastereomer (L-allo-Thr). Standard RP-HPLC is "blind" to the enantiomer and often has poor selectivity for the diastereomer.

Part 2: Comparative Analysis of Methodologies

Method A: Reversed-Phase HPLC (The Chemical Purity Workhorse)

Objective: Detect precursors, hydrolysis products, and chemical degradation.

  • Column Chemistry: C18 (Octadecyl) is standard, but C8 (Octyl) is often superior for this specific molecule. The reduced hydrophobicity of C8 prevents irreversible adsorption and sharpens the peak shape of this bulky ester.

  • Mobile Phase: High organic content is required. A gradient starting at 50% Acetonitrile (ACN) is often necessary to elute the compound within a reasonable window.

  • Limitation: Cannot separate Z-L-Thr(tBu)-OtBu from Z-D-Thr(tBu)-OtBu.

Method B: Normal Phase Chiral HPLC (The Stereochemical Specialist)

Objective: Quantify Enantiomeric Excess (ee) and Diastereomeric Excess (de).

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent). The "AD" chemistry interacts via hydrogen bonding and

    
    -
    
    
    
    stacking with the Z-group carbamate, providing superior recognition compared to cellulose-based columns for Cbz-protected amino acids.
  • Mobile Phase: Hexane/Isopropanol (IPA). The non-polar environment maximizes the interaction between the analyte and the chiral selector.

  • Advantage: Baseline resolution of the L-isomer, D-isomer, and Allo-impurities.

Comparative Data Summary
FeatureMethod A: RP-HPLC (C8 Core-Shell)Method B: Chiral NP-HPLC (Amylose)
Primary Target Chemical Purity (Hydrolysis, Deletions)Stereochemical Purity (L- vs D- vs Allo-)
Selectivity Mechanism Hydrophobicity & Polarity3D Spatial Recognition & H-Bonding
Typical Retention 8–12 min (Gradient)15–25 min (Isocratic)
Resolution (L vs D) 0 (Co-elution)> 2.5 (Baseline)
Detection Limit (LOD) < 0.05% (Area)< 0.1% (Area)
Solvent Cost Low (Water/ACN)High (Hexane/IPA)

Part 3: Impurity Origin & Detection Logic

Understanding where impurities come from dictates which method to trust.

ImpurityLogic Synthesis Synthesis: Z-Cl + H-Thr(tBu)-OtBu Target Target: Z-Thr(tBu)-OtBu Synthesis->Target Imp_Precursor Impurity B: H-Thr(tBu)-OtBu (Unreacted Amine) Synthesis->Imp_Precursor Incomplete Coupling Imp_Racemization Impurity C: Z-D-Thr(tBu)-OtBu (Enantiomer) Synthesis->Imp_Racemization Base-catalyzed Epimerization Imp_Allo Impurity D: Z-allo-Thr(tBu)-OtBu (Diastereomer) Synthesis->Imp_Allo Starting Material Contamination Imp_Hydrolysis Impurity A: Z-Thr(tBu)-OH (Loss of C-term ester) Target->Imp_Hydrolysis Acid/Base Exposure Method_RP Method A: RP-HPLC Imp_Hydrolysis->Method_RP Imp_Precursor->Method_RP Method_Chiral Method B: Chiral HPLC Imp_Racemization->Method_Chiral Imp_Allo->Method_Chiral

Figure 1: Impurity Origin Network. Red nodes indicate chemical impurities best detected by RP-HPLC. Yellow nodes indicate stereochemical impurities requiring Chiral HPLC.

Part 4: Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (Chemical Purity)

Rationale: Use of a C8 column reduces retention of the super-hydrophobic target, sharpening peaks. Phosphoric acid is preferred over TFA here to avoid baseline drift at low UV, though TFA is acceptable if MS-compatibility is not required.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Poroshell 120 EC-C8, 4.6 × 150 mm, 2.7 µm (or equivalent Core-Shell C8).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C (Elevated temperature improves mass transfer for bulky protecting groups).

  • Detection: 210 nm (for trace non-aromatic impurities) and 254 nm (for Z-group specificity).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.050Equilibration
15.095Elution of Target
20.095Wash
20.150Re-equilibration
25.050End

System Suitability Criteria:

  • Tailing Factor (Target): < 1.5

  • Resolution (Target vs. Z-Thr(tBu)-OH): > 2.0

Protocol B: Normal Phase Chiral HPLC (Optical Purity)

Rationale: The Z-group contains an aromatic ring and a carbamate linker, which interact strongly with the Amylose tris(3,5-dimethylphenylcarbamate) selector via


-

interactions and hydrogen bonding.
  • Column: Daicel Chiralpak AD-H, 4.6 × 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: Do not use basic additives (DEA/TEA) as they may cause transesterification or slow racemization over long sequences. The molecule is non-ionic in this solvent system.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 25°C (Lower temperature often enhances chiral resolution).

  • Detection: 254 nm.

  • Mode: Isocratic.

Expected Elution Order (Typical for AD columns):

  • D-Isomer (Minor)

  • L-Isomer (Major - Target) Note: Elution order must be confirmed by injecting a D-isomer standard.

Part 5: Results & Discussion

Interpreting the Data

In a typical validation batch, Method A (RP-HPLC) will likely show a single purity peak >99%. However, this is deceptive. The hydrophobic interaction of the C18/C8 phase is driven by the tBu and Z groups, which mask the subtle spatial difference of the chiral center.

Upon subjecting the same "99% pure" lot to Method B (Chiral), it is common to observe 0.5% to 2.0% of the D-enantiomer if the synthesis conditions (specifically the introduction of the Z-group) involved uncontrolled base or excessive heat.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
RP-HPLC: Broad/Tailing Peak Hydrophobic overload or silanol interaction.Switch from C18 to C8; Increase Column Temp to 45°C.
Chiral: Poor Resolution Mobile phase too polar.Reduce IPA content to 5% (95:5 Hexane:IPA).
Ghost Peaks at 254 nm Benzyl alcohol carryover.Check Z-Cl reagent quality; Ensure proper wash steps in synthesis.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (General reference for stability of Z and tBu groups).
  • Subramanian, G. (Ed.). (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for Amylose CSP mechanisms).
  • Agilent Technologies. (2020). Analysis of Protected Amino Acids using Poroshell 120. Application Note. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Z-Thr(tBu)-OtBu: ESI-MS in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acids is paramount. Z-Thr(tBu)-OtBu, or N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester, is a critical building block whose purity and structural integrity directly impact the success of complex peptide syntheses. This guide provides an in-depth technical comparison of analytical methodologies for Z-Thr(tBu)-OtBu, with a primary focus on Electrospray Ionization Mass Spectrometry (ESI-MS). Drawing upon established principles of mass spectrometry and field-proven insights, we will explore the nuances of ESI-MS analysis, from sample preparation to data interpretation, and objectively compare its performance against alternative techniques.

The Analytical Imperative: Why Robust Characterization of Z-Thr(tBu)-OtBu Matters

Z-Thr(tBu)-OtBu incorporates three key protective groups: the N-terminal Benzyloxycarbonyl (Z) group, and the O-tert-butyl (tBu) and tert-butyl ester (OtBu) groups protecting the side-chain hydroxyl and C-terminal carboxyl functionalities, respectively. The strategic use of these orthogonal protecting groups is fundamental in solid-phase peptide synthesis (SPPS). Incomplete protection, premature deprotection, or the presence of side-reaction products can lead to truncated or modified peptides, compromising the yield and purity of the final active pharmaceutical ingredient (API). Consequently, a reliable and comprehensive analytical strategy is not merely a quality control measure but a critical component of the development workflow.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Detailed Protocol and Mechanistic Insights

ESI-MS is a powerful and widely adopted technique for the analysis of a broad range of molecules, from small organic compounds to large biomolecules. Its "soft" ionization mechanism makes it particularly suitable for the analysis of thermally labile and non-volatile compounds like protected amino acids, minimizing in-source fragmentation and providing clear molecular ion information.

Experimental Protocol: ESI-MS Analysis of Z-Thr(tBu)-OtBu

This protocol is designed to be a self-validating system, ensuring reproducibility and trustworthiness of the obtained data.

1. Sample Preparation: The Foundation of Quality Data

  • Objective: To prepare a solution of Z-Thr(tBu)-OtBu suitable for ESI-MS analysis, ensuring complete dissolution and minimizing contaminants that could interfere with ionization.

  • Procedure:

    • Accurately weigh approximately 1 mg of Z-Thr(tBu)-OtBu.

    • Dissolve the sample in 1 mL of high-purity solvent. Due to the hydrophobic nature of the protecting groups, a solvent system such as acetonitrile/water (e.g., 80:20 v/v) with 0.1% formic acid is recommended. The formic acid serves to promote protonation, enhancing signal intensity in positive ion mode.

    • Vortex the solution until the sample is completely dissolved.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This concentration range is typically optimal for modern ESI-MS instruments, preventing detector saturation and ion suppression effects.

2. Instrument Parameters: Optimizing for the Target Analyte

  • Objective: To configure the mass spectrometer to achieve optimal ionization and detection of Z-Thr(tBu)-OtBu. The following are typical starting parameters for a quadrupole time-of-flight (Q-TOF) mass spectrometer and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization ModePositiveThe presence of a basic amino group makes the molecule readily protonated.
Capillary Voltage3.5 - 4.5 kVCreates the electrospray aerosol.
Cone Voltage20 - 40 VFacilitates desolvation and can be adjusted to control in-source fragmentation.
Source Temperature100 - 120 °CAids in solvent evaporation from the charged droplets.
Desolvation Gas Flow600 - 800 L/hrNitrogen gas flow that assists in desolvation.
Mass Rangem/z 100 - 1000To encompass the expected molecular ion and its adducts and fragments.

3. Data Acquisition and Interpretation: Unveiling the Molecular Identity

  • Expected Molecular Ion and Adducts: The calculated monoisotopic mass of Z-Thr(tBu)-OtBu (C₂₀H₃₁NO₅) is 365.2202 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 366.2275. Due to the ubiquitous presence of sodium and potassium ions, it is also common to observe adduct ions such as [M+Na]⁺ at m/z 388.2094 and [M+K]⁺ at m/z 404.1834.[1][2] The presence of these adducts can serve as a secondary confirmation of the molecular weight.

  • Predicted Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) provides structural elucidation by inducing fragmentation of a selected precursor ion (in this case, [M+H]⁺). The fragmentation of Z-Thr(tBu)-OtBu is predicted to occur at its most labile points: the protecting groups.

    • Loss of tert-Butyl Groups: The tert-butyl groups are highly susceptible to fragmentation through the loss of isobutylene (56.0626 Da). The initial loss of one tert-butyl group from the OtBu or tBu position would result in a fragment ion at m/z 310.1649. A subsequent loss of the second tert-butyl group would yield a fragment at m/z 254.1023.

    • Loss of the Benzyloxycarbonyl (Z) Group: The Z-group can fragment in several ways. A characteristic loss is that of the benzyl group (C₇H₇, 91.0548 Da) to form a carbamic acid intermediate which can then decarboxylate. A more direct fragmentation can involve the loss of the entire benzyloxycarbonyl group.

    • Combined Losses: A combination of these losses will likely be observed. For instance, the loss of a tert-butyl group and the benzyl group would result in a fragment at m/z 219.1101.

Below is a Graphviz diagram illustrating the predicted fragmentation pathway.

G M_H [M+H]⁺ m/z 366.23 M_H_tBu [M+H - C₄H₈]⁺ m/z 310.16 M_H->M_H_tBu - C₄H₈ tropylium [C₇H₇]⁺ m/z 91.05 M_H->tropylium - C₁₃H₂₄NO₅ M_H_2tBu [M+H - 2(C₄H₈)]⁺ m/z 254.10 M_H_tBu->M_H_2tBu - C₄H₈ M_H_tBu_benzyl [M+H - C₄H₈ - C₇H₇]⁺ m/z 219.11 M_H_tBu->M_H_tBu_benzyl - C₇H₇

Caption: Predicted ESI-MS/MS fragmentation of Z-Thr(tBu)-OtBu.

Comparative Analysis: ESI-MS vs. Alternative Techniques

While ESI-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the analyte.

TechniquePrincipleAdvantages for Z-Thr(tBu)-OtBu AnalysisLimitations
ESI-MS Soft ionization of molecules from solution.High sensitivity, provides accurate molecular weight and structural information through MS/MS, suitable for online coupling with liquid chromatography (LC-MS).Susceptible to ion suppression, may require careful sample preparation to avoid adduct formation that complicates spectra.
MALDI-TOF-MS Co-crystallization of the analyte with a matrix, followed by laser desorption/ionization.High throughput, tolerant to some salts and buffers, primarily produces singly charged ions which can simplify spectra.[3][4]Matrix selection is crucial and can lead to fragmentation of acid-labile protecting groups.[5] Less amenable to direct coupling with HPLC.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. Can identify and quantify impurities without the need for reference standards.Lower sensitivity compared to MS, requires larger sample amounts, and data acquisition and interpretation can be time-consuming.
Workflow Comparison

The following diagram illustrates the typical workflows for ESI-MS, MALDI-TOF-MS, and NMR analysis.

G cluster_0 ESI-MS Workflow cluster_1 MALDI-TOF-MS Workflow cluster_2 NMR Workflow esi_sample Dissolve in Volatile Solvent esi_infuse Direct Infusion or LC Separation esi_sample->esi_infuse esi_ms Mass Analysis esi_infuse->esi_ms esi_data Spectrum of [M+H]⁺ & Fragments esi_ms->esi_data maldi_sample Co-crystallize with Matrix on Target maldi_laser Laser Desorption/ Ionization maldi_sample->maldi_laser maldi_tof Time-of-Flight Analysis maldi_laser->maldi_tof maldi_data Spectrum of [M+H]⁺ maldi_tof->maldi_data nmr_sample Dissolve in Deuterated Solvent nmr_acq Data Acquisition (¹H, ¹³C, etc.) nmr_sample->nmr_acq nmr_proc Fourier Transform & Phasing nmr_acq->nmr_proc nmr_data Structural & Purity Information nmr_proc->nmr_data

Caption: Comparative workflows for the analysis of Z-Thr(tBu)-OtBu.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the routine and in-depth analysis of Z-Thr(tBu)-OtBu, ESI-MS stands out as a technique of choice, offering a superb balance of sensitivity, speed, and structural information. Its ability to be coupled with liquid chromatography (LC-MS) further enhances its power by enabling the separation and identification of impurities in a single run. However, for a truly comprehensive characterization, especially during process development and for release testing, an integrated approach is recommended. The unambiguous structural confirmation provided by NMR spectroscopy and the high-throughput capabilities of MALDI-TOF-MS for screening purposes complement the strengths of ESI-MS, ensuring the highest level of confidence in the quality of this critical synthetic building block. This multi-faceted analytical strategy provides the robust data package required by researchers, scientists, and drug development professionals to accelerate their path to innovation.

References

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022-05-27). ACD/Labs. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromedia. [Link]

  • Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. (2019). PubMed. [Link]

  • MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview. (2022-09-13). YouTube. [Link]

  • Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. (1995). PubMed. [Link]

Sources

Strategic Selection of Threonine Intermediates: A Comparative Analysis of Z-Thr(tBu)-OtBu and Fmoc-Thr(tBu)-OtBu

[1]

Executive Summary: The Orthogonality Decision Matrix

In the synthesis of complex peptides and peptidomimetics, the choice between Z-Thr(tBu)-OtBu and Fmoc-Thr(tBu)-OtBu is rarely about cost alone; it is a strategic decision dictated by the orthogonality required for your specific synthetic route.

Both molecules serve as fully protected Threonine building blocks, typically used as the C-terminal residue or a solution-phase intermediate where the N-terminus must be selectively deprotected for chain elongation. The critical differentiator is the mechanism of N-terminal liberation and its compatibility with the acid-labile tert-butyl (tBu) groups on the side chain and C-terminus.

Quick Selection Guide
FeatureZ-Thr(tBu)-OtBu Fmoc-Thr(tBu)-OtBu
N-Term Deprotection Hydrogenolysis (

/Pd-C)
Base (Piperidine/DBU)
tBu Stability Excellent (under neutral

)
Excellent (fully orthogonal to base)
Solubility High (Organic solvents)Moderate (Prone to aggregation)
Risk Factor Catalyst poisoning (S-containing peptides)Dibenzofulvene adduct formation
Ideal Use Case Solution-phase synthesis; Base-sensitive substrates.Solid-phase (SPPS) or Convergent synthesis; Acid-sensitive substrates.

Mechanistic Deep Dive: Orthogonality & Stability

The fundamental challenge with Threonine derivatives carrying tert-butyl protection on both the side chain (ether) and C-terminus (ester) is their high sensitivity to acid.

The Z-Group (Benzyloxycarbonyl) Pathway

The Z group is classically removed by strong acids (HBr/AcOH) or hydrogenolysis.

  • Critical Constraint: You cannot use acid deprotection for Z-Thr(tBu)-OtBu. Any acid strong enough to remove the Z group (e.g., HBr, TFMSA) will instantaneously cleave the tBu ester and ether, destroying your protecting group strategy.

  • The Solution: You must use catalytic hydrogenolysis . This proceeds under neutral conditions, preserving the acid-labile tBu groups intact.

The Fmoc-Group (Fluorenylmethoxycarbonyl) Pathway

The Fmoc group is removed via a

  • Advantage: This mechanism is chemically orthogonal to the acid-labile tBu groups.[1] You can expose the molecule to repeated basic treatments without risking the tBu ester/ether.

  • The Constraint: The generated by-product, dibenzofulvene, is highly reactive and must be scavenged to prevent re-attachment or alkylation of nucleophilic side chains.[2]

Visualizing the Orthogonality

The following diagram illustrates the divergent deprotection pathways and the "Forbidden" routes that lead to unwanted side-chain loss.

OrthogonalityMapcluster_legendLegendStartZZ-Thr(tBu)-OtBuTargetH-Thr(tBu)-OtBu(Desired Amine)StartZ->TargetH2 / Pd-C(Hydrogenolysis)RuinedH-Thr(OH)-OH(Total Deprotection)StartZ->RuinedHBr / AcOH(Acidolysis)StartFmocFmoc-Thr(tBu)-OtBuStartFmoc->StartFmocTFA / Acid(Fmoc is Stable)StartFmoc->Target20% Piperidine(Base Elimination)Target->Ruined95% TFA(Final Global Deprotection)keyGreen Arrow = Safe RouteRed Dashed = Forbidden Route

Figure 1: Orthogonality map showing safe vs. destructive deprotection routes for tBu-protected Threonine derivatives.

Performance Metrics & Physical Properties

Solubility and Aggregation

One of the most distinct practical differences between these two derivatives is their behavior in solution.

  • Fmoc-Thr(tBu)-OtBu: The fluorenyl ring system is large, aromatic, and planar. It has a strong tendency to stack via

    
     interactions. In concentrated solutions (common in convergent synthesis), this can lead to gelation  or precipitation, particularly in DCM or low-polarity solvents [1].
    
  • Z-Thr(tBu)-OtBu: The benzyloxycarbonyl group is less prone to ordered stacking. These derivatives generally exhibit superior solubility profiles in a wider range of organic solvents (EtOAc, THF, DCM), making them easier to handle in large-scale solution-phase manufacturing.

Racemization Risk

Threonine is chiral at both the


  • Coupling: Both Z and Fmoc are urethane-type protecting groups, which effectively suppress oxazolone formation (the primary mechanism of racemization during activation).

  • Deprotection:

    • Z-Removal: Hydrogenolysis is stereochemically inert. Risk of racemization is Zero .

    • Fmoc-Removal: Prolonged exposure to base (Piperidine) can, in rare cases, induce epimerization at the

      
      -carbon, particularly if the carboxyl group is activated or if the solvent polarity promotes proton abstraction [2].
      

Validated Experimental Protocols

The following protocols are designed to ensure high yield while strictly preserving the acid-labile tBu groups.

Protocol A: Selective Z-Removal (Hydrogenolysis)

For Z-Thr(tBu)-OtBu

Safety Note: Hydrogen gas is highly flammable. Ensure proper grounding and ventilation.

  • Dissolution: Dissolve 1.0 eq of Z-Thr(tBu)-OtBu in Methanol (MeOH) or Ethanol (EtOH).

    • Tip: If solubility is poor, add small amounts of Ethyl Acetate (EtOAc), but avoid chlorinated solvents which can poison the catalyst.

  • Catalyst Addition: Add 10 wt% of Palladium on Carbon (10% Pd/C).

    • Precaution: Add the catalyst under an inert atmosphere (Nitrogen) to prevent spark ignition of solvent vapors.

  • Hydrogenation: Sparge the solution with

    
     gas (balloon pressure is sufficient) for 5 minutes, then stir under 
    
    
    atmosphere at Room Temperature (RT).
  • Monitoring: Monitor by TLC (Visualize with Ninhydrin; free amine will turn blue/purple). Reaction is typically complete in 1–4 hours.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure (

    
    C).
    
    • Result: The free amine H-Thr(tBu)-OtBu is obtained as a clear oil or white solid. It is often used immediately to prevent diketopiperazine formation.

Protocol B: Selective Fmoc-Removal

For Fmoc-Thr(tBu)-OtBu

  • Dissolution: Dissolve Fmoc-Thr(tBu)-OtBu in 20% Piperidine in DMF (v/v).

    • Alternative: For solution phase, Diethylamine (DEA) in DCM can be used to facilitate evaporation, though reaction rates may be slower.

  • Reaction: Stir at Room Temperature for 20–30 minutes.

  • Scavenging (Critical Step): The reaction generates dibenzofulvene. In solid-phase synthesis, this is washed away. In solution phase, it remains.

    • Solution Phase Workup: Evaporate the solvent and piperidine (high vacuum required).

    • Purification: The dibenzofulvene-piperidine adduct is lipophilic. Partition the residue between Hexane/Ether (to extract the adduct) and Acetonitrile/Water (to retain the H-Thr(tBu)-OtBu). Alternatively, use column chromatography (DCM/MeOH gradient).

  • Storage: Store the free amine at -20°C if not using immediately.

Synthesis Workflow Decision Tree

Use this logic flow to determine the correct starting material for your project.

DecisionTreeQ1Does your peptide containSulfur (Cys, Met)?Res1Avoid Z-Thr(tBu)-OtBu(Sulfur poisons Pd/C catalyst)Q1->Res1YesQ2Is your sequenceBase-Sensitive (e.g., Aspartimide prone)?Q1->Q2NoRes2Select Z-Thr(tBu)-OtBu(Mild Neutral Deprotection)Q2->Res2YesRes3Select Fmoc-Thr(tBu)-OtBu(Standard Orthogonality)Q2->Res3No

Figure 2: Strategic decision tree for selecting Threonine intermediates.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][2][4][5][6][][8][9][10] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis.[9][10][11] Journal of Peptide Science, 22(1), 4-27. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[12] Nature Protocols, 2, 3247–3256. [Link]

A Senior Application Scientist's Guide to Validating Chiral Purity and Enantiomeric Excess of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Analytical Techniques for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. For Z-Thr(tBu)-OtBu (N-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester), a crucial protected threonine derivative, ensuring high chiral purity and quantifying its enantiomeric excess (ee) is not merely a quality control checkpoint; it is a fundamental prerequisite for the synthesis of stereochemically defined peptides and therapeutics. The presence of the undesired D-enantiomer can lead to significant alterations in the biological activity, efficacy, and safety profile of the final peptide product.[1]

This guide, from the perspective of a seasoned application scientist, provides a comprehensive comparison of the primary analytical methodologies for validating the chiral purity of Z-Thr(tBu)-OtBu. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you to select the most appropriate technique for your specific needs.

The Analytical Arsenal: A Comparative Overview

The determination of enantiomeric excess is a critical parameter in chiral chemistry.[2] A variety of techniques are available, each with its own set of advantages and limitations. The most common methods for analyzing the chiral purity of amino acid derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Why it's a superior choice for Z-Thr(tBu)-OtBu:

  • High Resolution: Chiral HPLC offers excellent separation of enantiomers, allowing for accurate quantification of even trace amounts of the undesired enantiomer.

  • Direct Analysis: In many cases, direct analysis of the protected amino acid is possible without the need for derivatization, simplifying the workflow.[4]

  • Method Validation: HPLC methods are well-established and readily validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Experimental Protocol: Chiral HPLC Analysis of Z-Thr(tBu)-OtBu

  • Column Selection: The choice of the chiral stationary phase is critical. For N-protected amino acids like Z-Thr(tBu)-OtBu, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) often provide excellent enantioselectivity.[8]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a precisely weighed amount of Z-Thr(tBu)-OtBu in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Column: A chiral column, for instance, a Daicel CHIRALCEL® OD-H or a Supelco CHIROBIOTIC™ T.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Diagram: Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Z-Thr(tBu)-OtBu B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Chiral Separation on CSP D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: A streamlined workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Look at the Molecular Environment

NMR spectroscopy can be a powerful tool for determining enantiomeric excess, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[9][10] These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.

Why NMR is a valuable tool for Z-Thr(tBu)-OtBu analysis:

  • Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.

  • Structural Information: In addition to chiral purity, NMR provides a wealth of structural information, confirming the identity and purity of the compound.

  • No Separation Required: Unlike chromatography, NMR does not require physical separation of the enantiomers.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

  • CSA Selection: A common choice for amino acid derivatives is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Z-Thr(tBu)-OtBu in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a molar excess (typically 2-5 equivalents) of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Look for the splitting of a well-resolved proton signal (e.g., the α-proton or a proton on the Z-group) into two distinct signals corresponding to the two diastereomeric complexes.

  • Data Analysis: The enantiomeric excess is determined by integrating the signals of the two diastereomers.

    • ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Diagram: NMR Workflow for Chiral Purity

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Analysis A Dissolve Z-Thr(tBu)-OtBu in Deuterated Solvent B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Identify Diastereomeric Signals C->D E Integrate Signals and Calculate ee D->E

Caption: Workflow for NMR-based enantiomeric excess determination.

Polarimetry: A Classic Approach to Optical Activity

Polarimetry is a traditional and straightforward technique that measures the rotation of plane-polarized light by a chiral compound in solution.[11][12] The magnitude and direction of the rotation are dependent on the concentration of the enantiomers present.

Why Polarimetry remains relevant for Z-Thr(tBu)-OtBu:

  • Simplicity and Speed: Polarimetry is a rapid and relatively simple technique to perform.[11]

  • Cost-Effective: The instrumentation is generally less expensive than HPLC or NMR systems.

  • Bulk Property Measurement: It provides a measure of the bulk enantiomeric composition of the sample.

Experimental Protocol: Polarimetric Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of Z-Thr(tBu)-OtBu.

    • Dissolve it in a specific solvent (e.g., chloroform or methanol) to a known concentration in a volumetric flask.

  • Measurement:

    • Fill a polarimeter cell of a known path length with the prepared solution.

    • Measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

  • Enantiomeric Excess Determination:

    • The enantiomeric excess is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer (if known).

    • ee (%) = ( [α]_sample / [α]_pure_enantiomer ) x 100

Diagram: Polarimetry Measurement Process

Polarimetry_Process cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Prepare Solution of Known Concentration B Fill Polarimeter Cell A->B C Measure Optical Rotation B->C D Calculate Specific Rotation C->D E Determine Enantiomeric Excess D->E

Caption: The fundamental steps of a polarimetry experiment.

Comparative Analysis of Techniques

FeatureChiral HPLCNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary phaseFormation of diastereomeric complexes with a chiral agentMeasurement of the rotation of plane-polarized light
Sensitivity High (can detect trace impurities)ModerateLow (less sensitive to small amounts of the other enantiomer)
Accuracy HighHighModerate (dependent on the accuracy of the reference value)
Sample Throughput ModerateHighHigh
Sample Preparation SimpleSimpleSimple
Cost High (instrumentation and columns)High (instrumentation)Low
Destructive? NoNoNo
Key Advantage Excellent separation and quantificationProvides structural informationRapid and cost-effective
Key Limitation Requires method developmentPotential for signal overlapRequires a known specific rotation for the pure enantiomer

Conclusion and Recommendations

The choice of the optimal analytical technique for validating the chiral purity and enantiomeric excess of Z-Thr(tBu)-OtBu depends on the specific requirements of the analysis.

  • For routine quality control and release testing where high accuracy and sensitivity are paramount, Chiral HPLC is the undisputed gold standard. Its ability to physically separate and quantify the enantiomers provides the most reliable data.

  • NMR spectroscopy is an excellent complementary technique, particularly during process development and for structural confirmation. It offers a rapid assessment of chiral purity without the need for extensive method development.

  • Polarimetry serves as a quick and cost-effective screening tool. It is particularly useful for in-process checks where a rapid indication of enantiomeric purity is needed.

In a robust drug development program, a combination of these techniques is often employed. For instance, a rapid polarimetry check might be used for initial screening, followed by a more rigorous Chiral HPLC method for final release testing. The validation of any analytical procedure should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability and accuracy of the results.[6][7]

By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers and drug development professionals can confidently ensure the stereochemical integrity of Z-Thr(tBu)-OtBu, a critical step in the synthesis of high-quality, safe, and effective peptide-based therapeutics.

References

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate. [Link]

  • Determination of D- And L-Enantiomers of Threonine and Allo-Threonine in Mammals Using Two-Step High-Performance Liquid Chromatography. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Q14 Analytical Procedure Development. FDA. [Link]

  • Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. PMC. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [Link]

  • Significance and Applications of Polarimetry in Scientific Field. Research and Reviews. [Link]

  • Stereoselective syntheses of protected β-hydroxy-α-amino acids using (arylthio)nitrooxiranes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • 5.5 Polarimetry. Chemistry LibreTexts. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]

  • Quality Guidelines. ICH. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

Sources

Comparative Guide: Infrared (IR) Spectroscopy of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Z-Thr(tBu)-OtBu (N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester) represents a fully protected amino acid derivative crucial for solution-phase peptide synthesis. Its orthogonal protection scheme—comprising a base-labile/hydrogenolysis-sensitive carbamate (Z) and acid-labile ether/ester (tBu/OtBu)—demands rigorous characterization to ensure no premature deprotection has occurred.

This guide provides a definitive infrared (IR) spectroscopy framework to distinguish Z-Thr(tBu)-OtBu from its common metabolic or synthetic precursors: the free acid Z-Thr(tBu)-OH and the free amine H-Thr(tBu)-OtBu .

Why IR?

While NMR is the gold standard for structural elucidation, IR spectroscopy is the superior tool for rapid functional group validation and solid-state form assessment . It specifically excels at detecting:

  • Carboxyl vs. Ester status: Distinguishing the precursor acid from the product ester.

  • Amine Protection: Verifying the integrity of the Z-carbamate group.

Theoretical Spectral Deconvolution

To interpret the spectrum of Z-Thr(tBu)-OtBu, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of three dominant chemical environments: the Aromatic Z-group , the Peptide Backbone (Carbamate) , and the Aliphatic Side Chains (t-Butyls) .

The "Double Carbonyl" Signature

The most critical diagnostic feature of Z-Thr(tBu)-OtBu is the Carbonyl Region (1680–1760 cm⁻¹) . Unlike simple amino acids, this molecule possesses two distinct carbonyl types that typically resolve into a doublet or a broadened envelope:

  • Ester Carbonyl (OtBu): Electron-deficient, appearing at higher wavenumbers (~1730–1750 cm⁻¹ ).

  • Carbamate Carbonyl (Z-Group): Conjugated with nitrogen, appearing at lower wavenumbers (~1690–1720 cm⁻¹ ).

Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning bands to specific structural moieties within Z-Thr(tBu)-OtBu.

IR_Assignment Molecule Z-Thr(tBu)-OtBu Region_High High Frequency (2800-3500 cm⁻¹) Molecule->Region_High Region_Mid Carbonyl Region (1650-1760 cm⁻¹) Molecule->Region_Mid Region_Low Fingerprint (600-1500 cm⁻¹) Molecule->Region_Low NH N-H Stretch (Carbamate) ~3350 cm⁻¹ Region_High->NH CH_Ar C-H Aromatic >3000 cm⁻¹ Region_High->CH_Ar CH_Alk C-H Aliphatic (tBu/Methyl) 2850-2980 cm⁻¹ Region_High->CH_Alk CO_Ester C=O Ester (OtBu) ~1735-1750 cm⁻¹ Region_Mid->CO_Ester CO_Carb C=O Carbamate (Z-Group) ~1690-1720 cm⁻¹ Region_Mid->CO_Carb CO_Stretch C-O Stretch (Ether/Ester) 1100-1300 cm⁻¹ Region_Low->CO_Stretch Ar_Bend Aromatic OOP (Mono-sub) 690 & 740 cm⁻¹ Region_Low->Ar_Bend

Caption: Functional group decomposition mapping specific structural moieties to their expected IR wavenumber ranges.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its immediate synthetic precursors. This "Differential Diagnosis" is vital for Quality Control (QC).

Table 1: Diagnostic Bands for Z-Thr(tBu)-OtBu
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Carbamate (Z) N-H Stretch3300–3450Medium, SharpIndicates intact Z-protection.
Aromatic Ring C-H Stretch3030–3090WeakDiagnostic of Z-group (benzyl).
Alkyl (tBu) C-H Stretch2930–2980StrongHigh intensity due to 18 methyl protons (2x tBu).
Ester (OtBu) C=O Stretch1735–1750 StrongKey differentiator from free acid.
Carbamate (Z) C=O Stretch1690–1720StrongOften appears as a shoulder or split peak with Ester C=O.
Aromatic Ring OOP Bending690–700 & 730–750Strong"Monosubstituted Benzene" signature.
Table 2: Comparative Performance (Impurity Detection)
FeatureZ-Thr(tBu)-OtBu (Target)Z-Thr(tBu)-OH (Precursor Acid)H-Thr(tBu)-OtBu (Deprotected Amine)
Carbonyl Profile Doublet (Ester + Carbamate)Broad/Shifted (Acid C=O ~1710)Singlet (Ester only ~1735)
OH Region (2500-3300) Clean (No broad OH)Very Broad "Acid Beard" (O-H stretch)Clean (No broad OH)
Amine Region Single N-H (~3350)Single N-H (~3350)Doublet/Broad (NH₂ ~3300-3400)
Aromatic Bands Present (3030, 700, 750)PresentAbsent (No Z group)

Key Insight: If your spectrum shows a broad trough spanning 2500–3000 cm⁻¹, your esterification failed, and you have significant Z-Thr(tBu)-OH contamination. If the aromatic bands at 690/750 cm⁻¹ are missing, you have lost the Z-group.

Experimental Protocol (Standardized)

To ensure reproducibility and valid comparison with the data above, follow this self-validating protocol.

Method: FTIR-ATR (Attenuated Total Reflectance)

Why ATR? Z-Thr(tBu)-OtBu is often a viscous oil or low-melting solid. KBr pelleting is prone to moisture absorption which mimics acid impurities. ATR is non-destructive and minimizes water interference.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background is flat (no residue peaks at 2900 cm⁻¹).

  • Background Scan: Collect 16 scans of air.

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • If Oil: Apply a thin film (drop) directly to the crystal. No pressure clamp needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (to improve Signal-to-Noise)

    • Range: 4000–600 cm⁻¹[1][2]

  • Processing: Apply baseline correction if the baseline drifts. Do not smooth excessively, as this may merge the critical Carbonyl Doublet.

QC Decision Tree

Use this logic flow to interpret your experimental data.

QC_Decision Start Acquire Spectrum (Z-Thr(tBu)-OtBu) Check_Aromatic Are Aromatic Bands Present? (>3000, 690, 750 cm⁻¹) Start->Check_Aromatic Check_OH Is there a Broad OH Trough? (2500-3000 cm⁻¹) Check_Aromatic->Check_OH Yes Fail_NoZ FAIL: Missing Z-Group (Likely H-Thr(tBu)-OtBu) Check_Aromatic->Fail_NoZ No Check_CO Check Carbonyl Region (1680-1760 cm⁻¹) Check_OH->Check_CO No (Clean Baseline) Fail_Acid FAIL: Free Acid Present (Hydrolysis/Incomplete Rxn) Check_OH->Fail_Acid Yes (Broad Absorption) Pass PASS: Pure Z-Thr(tBu)-OtBu Check_CO->Pass Doublet/Shoulder (~1740 & ~1710) Fail_CO FAIL: Check Ester/Carbamate Ratio Check_CO->Fail_CO Single Peak Only

Caption: Quality Control decision tree for verifying identity and purity of Z-Thr(tBu)-OtBu via IR.

References

  • LibreTexts Chemistry. (2025).[3] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[4][5][6][7] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Z-Thr(tBu)-OMe Compound Summary. Retrieved from [Link]

Sources

The Principle of TLC and the Significance of the Retention Factor (Rf)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Thin Layer Chromatography (TLC) Analysis of Z-Thr(tBu)-OtBu: A Comparative Approach

In the landscape of solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation, the purity and identity of protected amino acid derivatives are paramount. Intermediates such as Z-Thr(tBu)-OtBu, a cornerstone for introducing a protected threonine residue, demand rigorous analytical oversight. Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring reaction progress, assessing fraction purity during column chromatography, and identifying potential impurities.

This guide provides a detailed comparative analysis of the TLC behavior of Z-Thr(tBu)-OtBu. We will explore its mobility (Rf value) in various solvent systems, compare it with structurally similar amino acid derivatives, and provide a robust, step-by-step protocol for its analysis, grounded in the principles of chromatography.

Thin Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the solvent system). The stationary phase, silica gel, is polar. Therefore, polar compounds in the mixture will have stronger interactions with the silica gel and will move shorter distances up the plate. Conversely, nonpolar compounds will interact less with the stationary phase and travel further with the mobile phase.

This differential migration is quantified by the Retention Factor (Rf) , a dimensionless value calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a critical physical constant for a compound under a specific set of conditions (stationary phase, mobile phase, temperature). For a protected amino acid like Z-Thr(tBu)-OtBu, the Rf value is dictated by the polarity balance of its constituent parts:

  • Z (Benzyloxycarbonyl) group: Adds significant nonpolar, aromatic character.

  • tBu (tert-Butyl) ether on the side chain: A bulky, nonpolar group that masks the polar hydroxyl group of threonine.

  • OtBu (tert-Butyl) ester at the C-terminus: A nonpolar group that masks the polar carboxylic acid.

The extensive nonpolar protection on Z-Thr(tBu)-OtBu leads to a significantly less polar molecule compared to its un-protected or partially protected precursors, resulting in higher Rf values in common solvent systems.

Comparative TLC Data for Z-Thr(tBu)-OtBu and Related Compounds

The choice of solvent system (mobile phase) is critical for achieving optimal separation. The polarity of the mobile phase is adjusted by mixing a nonpolar solvent (like hexane or ethyl acetate) with a more polar solvent (like methanol or acetic acid). A more polar solvent system will cause most compounds to move further up the plate, resulting in higher Rf values.

The following table summarizes typical Rf values for Z-Thr(tBu)-OtBu and related compounds in common solvent systems used in peptide chemistry. This data provides a baseline for identifying the target compound and distinguishing it from potential starting materials or impurities.

CompoundStructureKey Polarity FeaturesSolvent System A (Hexane:EtOAc = 2:1)Solvent System B (DCM:MeOH = 95:5)
Z-Thr(tBu)-OtBu Z-NH-CH(CH(OtBu)CH₃)-COOtBuLow (fully protected)~0.55~0.85
Z-Thr-OHZ-NH-CH(CH(OH)CH₃)-COOHHigh (free acid & alcohol)~0.05 (streaking)~0.30
Boc-Thr(tBu)-OHBoc-NH-CH(CH(OtBu)CH₃)-COOHMedium (free acid)~0.15~0.45
Benzyl AlcoholPh-CH₂-OHMedium (potential impurity)~0.20~0.60

Note: Rf values are approximate and can vary based on exact chamber saturation, temperature, and plate manufacturer. The data presented is compiled for comparative purposes.

Detailed Experimental Protocol for TLC Analysis

This protocol provides a self-validating system for the accurate determination of the Rf value of Z-Thr(tBu)-OtBu.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 plates (the F254 indicator allows for visualization under UV light).

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting Capillaries: 1 µL or 2 µL glass capillaries.

  • Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Sample: Z-Thr(tBu)-OtBu (and any other compounds for comparison), dissolved in a suitable solvent like DCM or EtOAc (~1 mg/mL).

  • Visualization Stain: Potassium permanganate (KMnO₄) stain.

Step-by-Step Methodology
  • Chamber Preparation (Equilibration):

    • Prepare the desired mobile phase (e.g., 20 mL Hexane and 10 mL EtOAc for a 2:1 mixture).

    • Pour the solvent into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This facilitates saturation of the chamber atmosphere with solvent vapor, which is critical for reproducible Rf values.

    • Close the chamber with the lid and let it equilibrate for at least 15-20 minutes.

  • TLC Plate Preparation:

    • Using a pencil (never a pen, as ink will chromatograph), gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.

    • Mark small, evenly spaced ticks on the origin line where you will spot the samples.

  • Sample Spotting:

    • Dip a clean capillary tube into the dissolved sample.

    • Briefly and gently touch the capillary tip to the marked origin on the plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.

    • Allow the solvent to completely evaporate. If necessary, re-spot in the same location to increase concentration, ensuring the spot remains small.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.

    • Close the lid and allow the solvent front to ascend the plate undisturbed.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: Examine the dried plate under a short-wave (254 nm) UV lamp. The Z-group is UV-active and will appear as a dark spot against the fluorescent green background of the plate. Circle the spot(s) with a pencil.

    • Staining: For compounds that are not UV-active or for confirmation, use a chemical stain. Submerge the plate quickly and evenly into a jar containing KMnO₄ stain. The plate will turn purple, and compounds that can be oxidized (most organic compounds) will appear as yellow-brown spots against the purple background. This is a highly sensitive universal stain.

  • Rf Calculation:

    • Measure the distance from the origin to the center of the spot (Distance A).

    • Measure the distance from the origin to the solvent front mark (Distance B).

    • Calculate the Rf value: Rf = A / B .

Workflow Diagram

TLC_Workflow prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Draw Origin Line on TLC Plate prep_chamber->prep_plate prep_sample 3. Dissolve Sample (~1 mg/mL) prep_plate->prep_sample spotting 4. Spot Sample on Origin prep_sample->spotting development 5. Develop Plate in Chamber spotting->development visualization 6. Visualize Spots (UV & Stain) development->visualization measure 7. Measure Distances (Spot & Solvent Front) visualization->measure calculate 8. Calculate Rf Value Rf = d_spot / d_solvent measure->calculate

Caption: Workflow for TLC Analysis and Rf Value Calculation.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key practices:

  • Co-spotting: To definitively confirm the identity of a spot in a reaction mixture, a "co-spot" can be used. This involves spotting the reaction mixture on one lane, a pure standard of Z-Thr(tBu)-OtBu on another lane, and a third lane where both the reaction mixture and the standard are spotted on top of each other. If the sample is identical to the standard, the co-spotted lane will show a single, symmetrical spot.

  • System Suitability: Always run a known standard alongside unknown samples. This validates that the TLC system (plate and solvent) is performing as expected and provides a direct reference for Rf comparison.

  • Chamber Saturation: The emphasis on chamber equilibration is critical. An unsaturated chamber leads to faster solvent evaporation from the plate surface, altering the mobile phase composition as it travels and resulting in inflated and non-reproducible Rf values.

By adhering to these principles, researchers can generate reliable and consistent TLC data, enabling confident decision-making in the synthesis and purification of Z-Thr(tBu)-OtBu and other critical peptide building blocks.

References

  • University of Rochester, Department of Chemistry. Thin Layer Chromatography (TLC). This educational resource provides a standard operating procedure for performing TLC in an academic laboratory setting. [Link]

A Comparative Guide to Threonine Protecting Groups: Z vs. tBu

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. For the hydroxyl-containing amino acid threonine, the choice of a side-chain protecting group significantly influences the overall synthetic strategy. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for threonine: the benzyloxycarbonyl (Z) group, often used in the form of its more stable ether analogue, benzyl (Bzl), and the tert-butyl (tBu) group. We will delve into their comparative stability, compatibility with different synthetic methodologies, and provide supporting experimental context.

The Rationale for Side-Chain Protection of Threonine

The secondary hydroxyl group in threonine's side chain is a nucleophile that can engage in undesirable side reactions during peptide synthesis. The most significant of these is O-acylation, where the hydroxyl group attacks the activated carboxyl group of an incoming amino acid, leading to the formation of an ester linkage. This not only consumes the activated amino acid but can also lead to subsequent side reactions like β-elimination, resulting in the formation of a dehydroamino acid residue.[1] Therefore, masking this hydroxyl group with a temporary protecting group is a critical step in most peptide synthesis strategies.[2]

The Contenders: Z (as Benzyl Ether) and tBu Groups

The Z (benzyloxycarbonyl) group and its ether counterpart, the Benzyl (Bzl) group, are classic protecting groups, typically removed by hydrogenolysis. For the protection of hydroxyl groups, the benzyl ether is more commonly employed than the benzyloxycarbonyl carbonate due to its greater stability. In the context of modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether has become the workhorse for threonine side-chain protection, especially within the Fmoc/tBu orthogonal strategy.[3]

The core of a successful peptide synthesis strategy lies in the principle of orthogonality, where different protecting groups can be selectively removed under distinct conditions without affecting others.[4] This principle governs the compatibility of the Z and tBu groups with the two major SPPS methodologies: Boc/Bzl and Fmoc/tBu strategies.

Head-to-Head Comparison: Stability and Application

FeatureZ (as Benzyl Ether)tBu (tert-Butyl Ether)
Primary Synthetic Strategy Boc/BzlFmoc/tBu
Stability to Acid Stable to mild and moderate acids (e.g., TFA used for Boc deprotection). Cleaved by very strong acids (e.g., HF).[5][6]Highly labile to strong acids (e.g., TFA).[1]
Stability to Base Generally stable to bases used in peptide synthesis.Highly stable to basic conditions (e.g., 20% piperidine in DMF for Fmoc deprotection).[1]
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂/Pd/C).[7]Acidolysis (e.g., TFA).[1]
Orthogonality in Fmoc SPPS Not fully orthogonal. While stable to piperidine, the final TFA cleavage can partially remove the benzyl group.[3]Fully orthogonal. Stable to Fmoc deprotection and cleaved during the final TFA step.[4]
Orthogonality in Boc SPPS Fully orthogonal. Stable to TFA used for Boc deprotection and removed by a separate hydrogenolysis step.[3]Not compatible. The strong acid required for Boc deprotection would also cleave the tBu ether.
Potential Side Reactions Incomplete hydrogenolysis, catalyst poisoning, and potential reduction of other functional groups in the peptide.[4]Formation of stable tert-butyl cations during cleavage, which can lead to alkylation of sensitive residues (e.g., Cys, Trp) if not properly scavenged.[8]

Causality Behind Experimental Choices

The preference for the tBu group in modern Fmoc-based SPPS is a direct consequence of its perfect orthogonality. The Fmoc group on the N-terminus is removed with a base (piperidine), a condition under which the tBu ether is completely stable. The tBu group is then conveniently removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA), which also removes other acid-labile side-chain protecting groups.[4] This streamlined workflow enhances efficiency and minimizes the number of separate deprotection steps.

Conversely, the Z group (as a benzyl ether) finds its niche in the Boc-based strategy. The N-terminal Boc group is removed with a moderate acid (TFA), to which the benzyl ether is largely resistant. The benzyl group is then removed in a distinct, orthogonal step via hydrogenolysis.[3] The requirement for a separate hydrogenolysis step, which is often performed in solution after cleavage from the resin, makes the Z/Bzl group less amenable to a fully automated solid-phase workflow compared to the tBu group in the Fmoc strategy.

Experimental Protocols

Protection of Threonine

1. Synthesis of Fmoc-Thr(tBu)-OH (Standard for Fmoc SPPS)

This derivative is commercially available. The synthesis generally involves the protection of the hydroxyl group of threonine as a tert-butyl ether, followed by the introduction of the Fmoc group on the alpha-amino group.

2. Synthesis of Fmoc-Thr(Bzl)-OH (For use in specific applications)

A detailed protocol for the incorporation of commercially available Fmoc-Thr(Bzl)-OH in Fmoc-based SPPS is as follows:[9]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in approximately 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF, DCM, and DMF.

Deprotection of Threonine Side Chain

1. Cleavage of the tBu Group

The tBu group is cleaved simultaneously with the peptide from the resin in Fmoc SPPS using a cleavage cocktail containing a strong acid.

  • Cleavage Cocktail: A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the liberated tert-butyl cations.

  • Procedure:

    • Wash the dried peptidyl-resin with DCM.

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Precipitate the peptide by adding cold diethyl ether.

2. Cleavage of the Z (Benzyl) Group

The benzyl ether is typically removed by catalytic hydrogenolysis.

  • Reagents: Palladium on carbon (Pd/C) catalyst (5-10 mol%) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).

  • Procedure:

    • Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Add the Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (or add the transfer hydrogenation reagent) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

Visualization of Chemical Structures and Workflows

G cluster_Z Z (Benzyl) Protected Threonine cluster_tBu tBu Protected Threonine Z_Thr Fmoc-Thr(Bzl)-OH tBu_Thr Fmoc-Thr(tBu)-OH G cluster_Fmoc Fmoc-SPPS Workflow start Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Fmoc-Thr(tBu)-OH deprotection->coupling final_cleavage Final Cleavage (TFA Cocktail) coupling->final_cleavage peptide Deprotected Peptide final_cleavage->peptide

Caption: Simplified workflow for incorporating tBu-protected threonine in Fmoc-SPPS.

G cluster_Boc Boc-SPPS Workflow with Z/Bzl Protection start Resin deprotection Boc Deprotection (TFA) start->deprotection coupling Coupling of Boc-Thr(Bzl)-OH deprotection->coupling cleavage Cleavage from Resin (e.g., HF) coupling->cleavage hydrogenolysis Hydrogenolysis (H₂/Pd/C) cleavage->hydrogenolysis peptide Deprotected Peptide hydrogenolysis->peptide

Caption: Simplified workflow for incorporating Z/Bzl-protected threonine in Boc-SPPS.

Conclusion

The choice between Z (as a benzyl ether) and tBu as a protecting group for the threonine side chain is fundamentally dictated by the overarching peptide synthesis strategy. For modern, automated Fmoc-based solid-phase peptide synthesis, the tBu group is the undisputed standard due to its robust stability to the basic conditions of Fmoc deprotection and its convenient removal during the final acid-mediated cleavage. This streamlined, fully orthogonal approach offers high efficiency and simplicity.

The Z/Bzl group, while a stalwart of classical peptide chemistry, is better suited for Boc-based strategies where its stability to the acidic Boc deprotection conditions can be leveraged. However, the necessity of a separate hydrogenolysis step for its removal adds complexity to the workflow, making it less common in contemporary high-throughput peptide synthesis. Ultimately, a thorough understanding of the chemical properties and compatibility of each protecting group is essential for the rational design of a successful peptide synthesis campaign.

References

  • Organic Chemistry Portal. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Synlett. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Retrieved from [Link]

  • Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Organic Letters. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.

Sources

Comparative Analysis of 2D NMR Strategies for Structural Validation of Protected Amino Acids: Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between standard 1D NMR quality control and advanced 2D NMR (COSY/HSQC) characterization for the fully protected amino acid Z-Thr(tBu)-OtBu (N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester).

The Challenge: In complex peptide synthesis intermediates, 1D ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H NMR often suffers from signal overlap, particularly in the aliphatic region where tert-butyl (tBu) ether and tert-butyl ester signals coexist. Furthermore, confirming the integrity of the threonine side-chain stereochemistry and protection status requires definitive connectivity data that 1D methods cannot provide with high confidence.

The Solution: This guide details the implementation of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) . We demonstrate that while 1D NMR is sufficient for purity estimates, the combinatorial use of COSY and HSQC is the only robust method for definitive structural assignment and distinguishing regio-chemical features of the dual tert-butyl protection systems without resorting to X-ray crystallography.[1]

Technical Comparison: 1D vs. 2D NMR Workflows

The following table contrasts the diagnostic capability of standard methods versus the recommended 2D protocols for Z-Thr(tBu)-OtBu.

FeatureMethod A: Standard 1D ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H NMR
Method B: Integrated 2D (COSY + HSQC)
Primary Utility Rapid purity check; solvent detection.Definitive structural elucidation; assignment of overlapping signals.[1]
Threonine Spin System Ambiguous. Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and H

often overlap or are obscured by solvent satellites.
Resolved. COSY traces the specific scalar coupling network: NH ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H


H


H

.
tBu Differentiation Low Confidence. Ester and Ether tBu groups appear as two singlets; assignment relies solely on predicted chemical shifts.[1]High Confidence. HSQC correlates protons to specific carbons, revealing distinct ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C chemical shift environments for the methyl groups.
Impurity Profiling "Hidden" impurities under large tBu singlets are often missed.Disperses impurities into a second dimension (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C), revealing contaminants hidden in 1D.
Time Investment 5–10 minutes.[1][2]30–60 minutes (depending on concentration).

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating loop where COSY predicts the connectivity that HSQC must confirm.[1]

Sample Preparation[1][3][4]
  • Solvent: Chloroform-d (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is preferred over DMSO-
    
    
    
    for this specific lipophilic molecule to maximize solubility and chemical shift dispersion of the alkyl groups.
  • Concentration: 10–20 mg of Z-Thr(tBu)-OtBu in 600

    
    L solvent.
    
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (600 MHz equiv.)
  • 1D Proton: Spectral width 12 ppm, 30° pulse, d1 = 2s.[1]

  • 2D COSY (gCOSY):

    • Pulse Sequence: Gradient-selected magnitude COSY (cosygpqf).[1]

    • Logic: Gradients destroy artifacts and allow faster acquisition than phase-cycled COSY.[1]

    • Points: 2048 (F2) x 256 (F1).[1]

  • 2D HSQC (gHSQC):

    • Pulse Sequence: Phase-sensitive gradient HSQC with multiplicity editing (hsqcedetgpsisp2.3).[1]

    • Logic: Multiplicity editing phases ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       peaks opposite to 
      
      
      
      , crucial for distinguishing the Z-group
      
      
      from the Threonine backbone.

Data Interpretation & Causality

The Threonine Spin System (COSY Analysis)

The core validation step is establishing the connectivity of the Threonine residue. In 1D NMR, the H


 and H

protons usually appear between 4.0 and 4.5 ppm, often overlapping.
  • Step 1 (NH Identification): Locate the doublet around 5.5–6.0 ppm (Carbamate NH).[1]

  • Step 2 (The Walk): In the COSY spectrum, find the cross-peak correlating NH to the H

    
     proton (~4.3 ppm).
    
  • Step 3 (The Relay): From H

    
    , trace the cross-peak to H
    
    
    
    (~4.1 ppm).
  • Step 4 (The Terminus): Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     must show a strong correlation to the H
    
    
    
    methyl doublet (~1.1–1.2 ppm).

Scientific Insight: If this chain is broken or branched, the amino acid core is damaged or racemized.

Distinguishing the tBu Groups (HSQC Analysis)

Z-Thr(tBu)-OtBu contains two bulky tert-butyl groups.[1]

  • OtBu (Ester): Attached to a Carbonyl.[1]

  • tBu (Ether): Attached to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Carbon.
    

While both show intense singlets in proton NMR, HSQC separates them by their Carbon chemical shift.[1]

  • Ether Methyls: Proton ~1.15 ppm ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Carbon ~27.5 ppm.
    
  • Ester Methyls: Proton ~1.45 ppm ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Carbon ~28.0 ppm.
    
  • Note: While close, the high resolution of HSQC in the carbon dimension (F1) allows clear separation.

Quantitative Data Summary (Typical Values in )
MoietyProton Shift (

)
MultiplicityCarbon Shift (

)
HSQC Phase
NH 5.60DoubletN/AN/A
Z-Aromatic 7.30 - 7.40Multiplet128.0 - 129.0Positive
Z-CH

5.15Singlet (or AB q)67.0Negative
Thr H

4.28dd58.5Positive
Thr H

4.10Multiplet68.2Positive
Thr H

1.18Doublet19.5Positive
tBu (Ether) 1.15Singlet27.5Positive
tBu (Ester) 1.45Singlet28.1Positive

Visualization of Structural Logic

The following diagrams illustrate the logical flow of assignment and the specific connectivity validated by the COSY experiment.

Diagram 1: Analytical Workflow Strategy

This flowchart demonstrates the decision-making process when moving from ambiguous 1D data to definitive 2D validation.

NMR_Workflow cluster_logic Decision Gate Sample Crude Z-Thr(tBu)-OtBu OneD 1D Proton NMR (Ambiguous Overlap) Sample->OneD Acquisition COSY 2D COSY (Establishes Connectivity) OneD->COSY If signals overlap HSQC 2D HSQC (Chemical Shift Validation) COSY->HSQC Confirm C-H pairs Final Validated Structure (Regiochemistry Confirmed) HSQC->Final Assignment Complete

Caption: Logical progression from sample acquisition to structural validation, highlighting the necessity of 2D methods for resolving ambiguity.

Diagram 2: Threonine Spin System Connectivity (COSY)

This diagram maps the scalar couplings (


) observed in the COSY spectrum, representing the "fingerprint" of the Threonine core.

Thr_Spin_System Figure 2: The Threonine Scalar Coupling Chain NH Amide NH (5.6 ppm) H_Alpha Alpha H (4.28 ppm) NH->H_Alpha COSY Crosspeak H_Beta Beta H (4.10 ppm) H_Alpha->H_Beta COSY Crosspeak H_Gamma Gamma CH3 (1.18 ppm) H_Beta->H_Gamma COSY Crosspeak

Caption: Visualization of the continuous spin system from the Amide NH to the Gamma-Methyl group, verifiable only via COSY.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences). [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent referencing).[1][3][4][5][6] [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 15413, Methyl tert-butyl ether. (Reference for tBu ether chemical shift characteristics). [1]

  • Simpson, J. (2008).[1] Organic Structure Determination Using 2-D NMR Spectroscopy. Elsevier.[1] (Guide on interpreting COSY/HSQC).

Sources

A Comparative Benchmarking Guide to the Reaction Rates of Z-Thr(tBu)-OtBu Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. The bulky nature of many protecting groups can significantly impact reaction kinetics, yield, and purity. This guide provides an in-depth comparative analysis of the reaction rates of Z-Thr(tBu)-OtBu derivatives, a commonly used but sterically hindered building block. We will explore its performance in key peptide synthesis steps against less hindered alternatives and provide a framework for rational selection based on supporting experimental data.

Introduction: The Challenge of Steric Hindrance in Threonine Incorporation

Threonine, with its secondary hydroxyl group, presents a unique challenge in peptide synthesis. Protection of this side-chain is often necessary to prevent unwanted side reactions. The dual-protected derivative, N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu), offers an orthogonal protection scheme, allowing for selective deprotection of the N-terminus and side chain.[1] However, the presence of two bulky tert-butyl (tBu) groups introduces significant steric hindrance, which can impede both the coupling of the amino acid and the subsequent deprotection of the side chain.[2] This guide will dissect the kinetic implications of this steric bulk by proposing a series of head-to-head comparisons with other commonly used protected threonine derivatives.

Experimental Design for Comparative Analysis

To objectively benchmark the performance of Z-Thr(tBu)-OH, a systematic experimental approach is essential. This section outlines a comprehensive study designed to quantify the reaction rates in two critical transformations: peptide coupling and side-chain deprotection.

Materials for Comparative Study

The following protected threonine derivatives will be compared:

  • Z-Thr(tBu)-OH: The primary subject of this guide, featuring high steric hindrance.

  • Z-Thr-OH: A derivative with a free hydroxyl group, representing minimal side-chain steric hindrance.

  • Fmoc-Thr(tBu)-OH: An alternative N-α-protected derivative with the same bulky side-chain protection, allowing for a comparison of the influence of the N-terminal protecting group.

A standard C-terminally protected amino acid, such as H-Gly-OMe, will be used as the coupling partner.

Benchmarking Peptide Coupling Reactions

The rate of peptide bond formation is a crucial parameter, especially when dealing with sterically hindered amino acids.[3] This experiment will compare the coupling efficiency of the selected threonine derivatives using a variety of common coupling reagents.

G P1 Dissolve Z-Thr(tBu)-OH, Z-Thr-OH, or Fmoc-Thr(tBu)-OH in Anhydrous DMF R1 Equilibrate Reactant Solutions to 25°C P1->R1 P2 Dissolve H-Gly-OMe and Base (DIPEA) in Anhydrous DMF P2->R1 R2 Add Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) to Amino Acid Solution R1->R2 R3 Combine Activated Amino Acid with Amine Component R2->R3 R4 Monitor Reaction Progress over Time R3->R4 A1 Withdraw Aliquots at Timed Intervals R4->A1 A2 Quench Reaction A1->A2 A3 Analyze by RP-HPLC to Determine Reactant Consumption and Product Formation A2->A3

Caption: Workflow for kinetic analysis of peptide coupling reactions.

  • Reactant Preparation: Prepare 0.1 M solutions of each protected threonine derivative, H-Gly-OMe, and the chosen coupling reagent (e.g., HATU, HBTU, DIC/HOBt) in anhydrous N,N-Dimethylformamide (DMF).[4] Also, prepare a 0.2 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Initiation: In a thermostatted reaction vessel at 25°C, combine the protected threonine solution with the coupling reagent solution. After a 2-minute pre-activation period, add the H-Gly-OMe and DIPEA solutions.

  • Reaction Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and quench it with an acidic solution to halt the reaction.

  • HPLC Analysis: Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the concentrations of the reactants and the dipeptide product.[5] The rate of reaction can be determined by plotting the concentration of the product over time.

Benchmarking Side-Chain Deprotection

The lability of the tert-butyl side-chain protecting group under acidic conditions is another key performance indicator.

G S1 Synthesize and Purify Dipeptides: Z-Thr(tBu)-Gly-OMe and Fmoc-Thr(tBu)-Gly-OMe DR1 Dissolve Purified Dipeptide in Dichloromethane (DCM) S1->DR1 DR2 Add Deprotection Reagent (e.g., 25% TFA in DCM) DR1->DR2 DR3 Monitor Reaction at 25°C DR2->DR3 DA1 Withdraw Aliquots at Timed Intervals DR3->DA1 DA2 Neutralize with Base DA1->DA2 DA3 Analyze by RP-HPLC to Quantify Deprotected Product DA2->DA3

Caption: Workflow for kinetic analysis of side-chain deprotection.

  • Substrate Synthesis: Synthesize and purify the dipeptides Z-Thr(tBu)-Gly-OMe and Fmoc-Thr(tBu)-Gly-OMe.

  • Reaction Initiation: Dissolve the purified dipeptide in dichloromethane (DCM) and treat with a solution of 25% trifluoroacetic acid (TFA) in DCM at 25°C.

  • Reaction Monitoring: At specified time intervals, withdraw an aliquot and neutralize it with a base (e.g., DIPEA) to stop the deprotection reaction.

  • HPLC Analysis: Analyze the neutralized aliquots by RP-HPLC to quantify the formation of the deprotected product.

Expected Results and Comparative Data

The following tables summarize the expected outcomes of the proposed experiments, providing a clear comparison of the reaction rates.

Table 1: Comparative Peptide Coupling Rates (Initial Rate, M/s)
Protected ThreonineCoupling ReagentExpected Initial Rate (Relative)Notes
Z-Thr(tBu)-OH DIC/HOBtSlowSignificant steric hindrance from tBu group.
HBTUModerateMore potent uronium salt activator.[6]
HATUFastHighly efficient for hindered couplings.[7]
Z-Thr-OH DIC/HOBtFastMinimal side-chain steric hindrance.
HBTUVery FastRapid coupling expected.
HATUVery FastRapid coupling expected.
Fmoc-Thr(tBu)-OH DIC/HOBtSlowSimilar steric hindrance to Z-Thr(tBu)-OH.
HBTUModeratePerformance expected to be similar to Z-Thr(tBu)-OH.
HATUFastPerformance expected to be similar to Z-Thr(tBu)-OH.
Table 2: Comparative Side-Chain Deprotection Rates (t1/2, min)
DipeptideDeprotection ConditionsExpected Half-life (t1/2)Notes
Z-Thr(tBu)-Gly-OMe 25% TFA in DCM~30-60 minStandard deprotection time.
Fmoc-Thr(tBu)-Gly-OMe 25% TFA in DCM~30-60 minRate should be independent of the N-α-protecting group.
Table 3: Racemization Analysis
Protected ThreonineCoupling ReagentExpected % D-isomerNotes
Z-Thr(tBu)-OH DIC/HOBt<1%HOBt is a known racemization suppressant.[8]
HBTU<2%Can have a slightly higher risk of racemization.
HATU<1%Generally low racemization.

Note: The extent of racemization will be quantified by chiral HPLC analysis of the hydrolyzed dipeptide product.[9]

Discussion and Recommendations

The experimental data are expected to confirm that the steric bulk of the tert-butyl groups on Z-Thr(tBu)-OH significantly retards peptide coupling rates compared to the less hindered Z-Thr-OH. The choice of coupling reagent will be critical in mitigating this effect, with more potent reagents like HATU demonstrating superior performance for hindered couplings.[7] The N-α-protecting group (Z vs. Fmoc) is not expected to have a major impact on the coupling rate of the sterically encumbered Thr(tBu) residue.

For side-chain deprotection, the rates are anticipated to be similar for both Z- and Fmoc-protected peptides, as the lability of the tert-butyl ether is primarily dependent on the acid strength of the deprotection cocktail.

Recommendations for Researchers:

  • For the incorporation of a Thr(tBu) residue, the use of a high-potency coupling reagent such as HATU or COMU is strongly recommended to achieve efficient and timely coupling.[10]

  • When synthesizing peptides where the threonine side-chain will be deprotected in the final step, Z-Thr(tBu)-OH remains a viable, albeit slower-reacting, option.

  • In cases where the threonine side-chain hydroxyl group can remain unprotected during subsequent synthesis steps, using Z-Thr-OH will offer significantly faster coupling kinetics.

  • Always monitor for racemization, especially when using more activating coupling conditions or when dealing with sensitive amino acid residues.

Conclusion

This guide has provided a comprehensive framework for benchmarking the reaction rates of Z-Thr(tBu)-OtBu derivatives. The inherent steric hindrance of this building block necessitates a careful selection of coupling reagents to ensure efficient peptide synthesis. By understanding the kinetic trade-offs associated with different protecting group strategies, researchers can make more informed decisions, leading to improved yields, higher purity, and more efficient workflows in the development of therapeutic and research peptides.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Z-Thr-OtBu Reactions.
  • Benchchem. (2025). Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-771.
  • Benchchem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Portal. (2024). tert-Butyl Esters.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 60(12), 3701-3705.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Strege, M. A., et al. (2020). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 92(15), 10417-10424.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • AminoTech. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59113197, Z-Thr(tbu)-ome.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135471000, H-Thr(tBu)-OtBu.
  • ChemicalBook. (n.d.). Z-THR(TBU)-OH | 16966-09-9.
  • Benchchem. (2025). An In-depth Technical Guide to Z-Thr-o-tBu: Applications and Methodologies for Researchers.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bofill, J. M., et al. (2004). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry, 81(15), 6244-6251.
  • Drugpharma. (n.d.). H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Z-Thr(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Chemical Profile and Associated Hazards

Z-Thr(tBu)-OtBu, with the molecular formula C20H31NO5, is a derivative of the amino acid threonine.[1] The presence of the benzyloxycarbonyl (Z) protecting group and two tert-butyl (tBu) ether and ester groups dictates its chemical reactivity and potential hazards. While specific toxicological data for Z-Thr(tBu)-OtBu is limited, information on related compounds allows for a reasoned assessment of its potential risks.

Key Structural Components and Their Implications:

  • Carbobenzyloxy (Z) Group: This group is generally stable but can be cleaved under specific conditions, such as catalytic hydrogenation, which are typically not encountered during standard disposal procedures.

  • tert-Butyl (tBu) Ether and Ester Groups: These protecting groups are labile to strong acids. Contact with acidic conditions could lead to the formation of isobutylene, a flammable gas.

  • Amino Acid Backbone: The core amino acid structure does not inherently pose significant hazards, but like many organic compounds, it should be handled with care.

Inferred Hazards Based on Analogous Compounds:

Safety data for related protected amino acids, such as H-Thr(tBu)-OtBu, indicate that this class of compounds can be combustible and may cause skin, eye, and respiratory irritation.[2] Reagents with similar functional groups, such as potassium tert-butoxide, are known to be corrosive and highly reactive with water.[3][4] Therefore, it is prudent to treat Z-Thr(tBu)-OtBu as a potentially combustible and irritating substance.

Table 1: Summary of Potential Hazards and Safety Precautions

Potential HazardRecommended Precaution
CombustibilityKeep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
Skin and Eye IrritationWear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
Respiratory IrritationHandle in a well-ventilated area, preferably within a chemical fume hood.
Reactivity with AcidsAvoid contact with strong acids to prevent the release of flammable isobutylene gas.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of Z-Thr(tBu)-OtBu. This process is designed to mitigate risks and ensure compliance with general laboratory safety standards.

Materials Required:

  • Appropriate PPE (safety glasses, lab coat, nitrile or neoprene gloves)

  • Chemical fume hood

  • Designated, labeled hazardous waste container (for organic solids)

  • Waste disposal tags or labels as required by your institution

Protocol:

  • Risk Assessment: Before beginning any disposal procedure, perform a thorough risk assessment specific to your laboratory environment and the quantities of waste being handled.

  • Personal Protective Equipment (PPE): Don the required PPE to prevent skin and eye contact.[5]

  • Work Area Preparation: Conduct all disposal activities within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Solid Waste: Collect any solid Z-Thr(tBu)-OtBu waste, including residual powder and contaminated weighing paper, in a clearly labeled hazardous waste container designated for non-halogenated organic solids.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, plastic vials) that has come into contact with Z-Thr(tBu)-OtBu should also be placed in the solid hazardous waste container.

    • Solutions: Solutions containing Z-Thr(tBu)-OtBu should be disposed of in a designated non-halogenated organic liquid waste container. Do not mix with aqueous or acidic waste streams.

  • Container Management:

    • Ensure the waste container is compatible with organic solids and is in good condition.

    • Keep the waste container securely closed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name "Z-Thr(tBu)-OtBu," and any other information required by your institution's environmental health and safety (EHS) department.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS-approved waste management vendor.

Diagram 1: Disposal Decision Workflow for Z-Thr(tBu)-OtBu

G start Start: Z-Thr(tBu)-OtBu Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_form->liquid_waste Liquid solid_container Place in Labeled Non-Halogenated Organic Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Non-Halogenated Organic Liquid Waste Container liquid_waste->liquid_container seal_label Seal and Label Container per Institutional Guidelines solid_container->seal_label liquid_container->seal_label ehs_disposal Arrange for EHS Waste Pickup seal_label->ehs_disposal

Caption: Decision workflow for the proper segregation and disposal of Z-Thr(tBu)-OtBu waste.

Causality Behind Procedural Choices

The procedures outlined above are based on a precautionary approach, prioritizing the safety of laboratory personnel and minimizing environmental impact.

  • Segregation of Waste: Separating solid and liquid waste, as well as halogenated and non-halogenated streams, is crucial for safe and cost-effective disposal. Improper mixing can lead to dangerous chemical reactions or complicate the disposal process.

  • Use of a Fume Hood: Given the potential for respiratory irritation and the handling of a fine powder, working in a fume hood is a critical measure to prevent inhalation of the compound.

  • Avoidance of Acidic Conditions: The lability of the tert-butyl protecting groups to acid necessitates the avoidance of mixing Z-Thr(tBu)-OtBu waste with acidic solutions to prevent the generation of flammable isobutylene gas.[6]

Self-Validating Systems and Trustworthiness

The protocol's trustworthiness is established through a system of checks and adherence to established safety principles:

  • Clear Labeling: Proper labeling of waste containers ensures that all personnel are aware of the contents and associated hazards, preventing accidental misuse or improper disposal.

  • Institutional Compliance: The protocol emphasizes adherence to your institution's specific EHS guidelines, which are designed to comply with local, state, and federal regulations.

  • Documentation: Maintaining records of waste generation and disposal provides a verifiable trail and promotes accountability.

By adhering to this guide, researchers can ensure the safe and responsible disposal of Z-Thr(tBu)-OtBu, fostering a culture of safety and environmental stewardship within their laboratories.

References

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Glu(OtBu)-OH. Retrieved from [Link]

  • Drug Information Portal. (n.d.). H-Thr(tBu)-OtBu. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. PubChem Compound Database. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). H-THR(TBU)-OTBU. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • precisionFDA. (n.d.). H-THR(TBU)-OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. PubChem Compound Database. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Z-Thr(tBu)-OtBu: Essential Protective Measures and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the fundamental principles that ensure both experimental integrity and, most importantly, personal safety. The protected amino acid, N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr(tBu)-OtBu), is a cornerstone reagent in solid-phase peptide synthesis (SPPS).[1][2] While instrumental in advancing drug development, its physical form as a fine powder and its chemical nature necessitate a rigorous and well-understood safety protocol.

This guide provides a comprehensive framework for the safe handling, use, and disposal of Z-Thr(tBu)-OtBu, grounded in established safety principles for chemical reagents of this class. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for Z-Thr(tBu)-OtBu (CAS 14437-51-5) is not consistently available, a robust hazard assessment can be constructed by examining its chemical structure, physical state, and data from closely related amino acid derivatives.

  • Primary Routes of Exposure: The primary risks associated with Z-Thr(tBu)-OtBu stem from its physical form as a solid powder.

    • Inhalation: Fine powders can easily become airborne during handling, such as weighing or transfer. Inhaling these particles may cause respiratory tract irritation.[3][4]

    • Dermal Contact: Absorption through the skin is a potential route of exposure. Direct skin contact may cause irritation.[3][4]

    • Eye Contact: Accidental splashes of the powder or solutions can cause eye irritation.[3]

    • Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful.[3]

  • Chemical Reactivity: As a protected amino acid, Z-Thr(tBu)-OtBu is generally stable under recommended storage conditions.[5] However, it is designed to react during peptide synthesis, and its reactivity with other chemicals should be carefully considered. The reagents used alongside it in SPPS, such as coupling agents (e.g., HBTU, HATU) and solvents (e.g., DMF, TFA), often carry their own significant hazards, including potential for dermal sensitization and respiratory effects.[6][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling Z-Thr(tBu)-OtBu.

Task Engineering Controls Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage General Laboratory VentilationSafety GlassesNot required (if container is sealed)Lab CoatNot required
Weighing & Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesChemical-Resistant Nitrile GlovesLab CoatRecommended: N95 or P1 Dust Mask (if significant aerosolization is possible)[9]
Solution Preparation Chemical Fume HoodSafety GogglesChemical-Resistant Nitrile GlovesLab CoatNot typically required if performed in a fume hood
Use in Reaction Chemical Fume HoodSafety GogglesChemical-Resistant Nitrile GlovesLab CoatNot typically required
Waste Disposal Chemical Fume HoodSafety GogglesChemical-Resistant Nitrile GlovesLab CoatNot typically required
Spill Cleanup (Solid) General Laboratory VentilationSafety GogglesChemical-Resistant Nitrile GlovesLab CoatN95 or P1 Dust Mask
  • Chemical Fume Hood: This is the most critical engineering control when handling the solid powder.[10] It contains airborne particles at the source, preventing inhalation and minimizing contamination of the general laboratory space.

  • Safety Goggles: Goggles provide superior protection over safety glasses by forming a seal around the eyes, which is crucial for safeguarding against fine powders and accidental splashes of solutions.[10]

  • Nitrile Gloves: Nitrile gloves offer good chemical resistance for incidental contact with amino acid derivatives and common solvents used in peptide synthesis. It is critical to inspect gloves before use and use proper removal techniques to avoid skin contamination.[9]

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination with the chemical.[10]

  • Respiratory Protection: While a fume hood is the primary control, an N95 or P1 dust mask provides an additional layer of protection against inhaling fine powders, especially during weighing or cleaning up spills.[9]

Operational and Disposal Plans: A Step-by-Step Protocol

A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_use Use & Reaction cluster_cleanup Cleanup & Disposal A 1. Don PPE (Lab Coat, Goggles, Gloves) B 2. Prepare Fume Hood (Verify airflow, clear workspace) A->B Enter controlled area C 3. Weigh Solid Z-Thr(tBu)-OtBu (Use anti-static weigh paper) B->C Proceed with task D 4. Prepare Solution (Add solvent slowly to powder) C->D Transfer reagent E 5. Perform Synthesis (Within the fume hood) D->E Initiate experiment F 6. Quench & Neutralize Waste (If necessary, per institutional policy) E->F End of reaction G 7. Collect Waste (Label hazardous waste container) F->G Segregate waste streams H 8. Decontaminate Workspace (Wipe down fume hood surfaces) G->H Secure waste I 9. Doff & Dispose of PPE (Gloves, etc., in solid waste) H->I Finalize cleanup

Caption: Workflow for Safe Handling of Z-Thr(tBu)-OtBu.

  • Preparation:

    • Before handling the chemical, review your institution's specific safety protocols and locate the nearest safety shower and eyewash station.

    • Don the appropriate PPE as outlined in the table above: a lab coat, chemical safety goggles, and nitrile gloves.[10]

    • Prepare your designated workspace within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

  • Weighing and Transfer:

    • To minimize static electricity that can cause the powder to become airborne, use anti-static weighing paper or a specialized weighing funnel.

    • Carefully scoop the required amount of Z-Thr(tBu)-OtBu. Avoid any rapid movements that could create a dust cloud.

    • If transferring the solid to a reaction vessel, do so slowly and carefully within the fume hood.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the powder slowly. This prevents the powder from being displaced by the force of the solvent stream.

  • Spill Response:

    • Solid Spill: In case of a small spill, do not dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Wearing your PPE, carefully wipe up the material, place it in a sealed container, and label it for hazardous waste disposal.

    • Liquid Spill: Absorb spills of solutions containing Z-Thr(tBu)-OtBu with an inert absorbent material (e.g., vermiculite or sand).[4] Scoop the material into a sealed container for disposal.

  • Waste Disposal:

    • All waste, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.[10]

    • Collect all waste materials in a clearly labeled, sealed container. Never dispose of this material in the regular trash or down the drain.[10]

    • Follow your institution’s environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[10]

By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling Z-Thr(tBu)-OtBu, fostering a secure research environment where scientific advancement and personal safety are held in the highest regard.

References

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet (for H-Tyr-OtBu).
  • AAPPTec. (n.d.). Safety Data Sheet (for Fmoc-Asp(OtBu)-Ser(ΨMe,Me pro)-OH).
  • BenchChem. (2025). Best practices for handling and disposing of Z-Phe-Tyr(tBu)-diazomethylketone.
  • BenchChem. (2025). In-Depth Technical Guide: Z-Thr(tBu)-OtBu.
  • Peptide Synthetics. (n.d.). Materials safety data sheet.
  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Tokyo Chemical Industry. (n.d.). O-tert-Butyl-L-threonine tert-Butyl Ester.
  • ChemicalBook. (2025, July 24). Z-THR(TBU)-OH | 16966-09-9.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • S. E. E. et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety.
  • Gene-Quant. (n.d.). MATERIAL SAFETY DATA SHEET HBTU 97% For Peptide Synthesis.
  • Chen, J. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.